4,4'-Sulfonylbis(bromobenzene)
Description
The exact mass of the compound Bis(p-bromophenyl) sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Sulfonylbis(bromobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Sulfonylbis(bromobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNABJXQGRVIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174489 | |
| Record name | Sulfone, bis(p-bromophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-48-8 | |
| Record name | 1,1′-Sulfonylbis[4-bromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, bis(p-bromophenyl) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(p-bromophenyl) sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, bis(p-bromophenyl) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOPHENYL SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-bromophenyl) sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN4FG8X88N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Sulfonylbis(bromobenzene): Properties, Structure, and Synthesis
Introduction
4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone, is a halogenated aromatic sulfone that serves as a pivotal intermediate in the synthesis of a diverse array of organic molecules. Its rigid diarylsulfone core, coupled with the reactive bromine substituents, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, a detailed synthesis protocol, and its applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
4,4'-Sulfonylbis(bromobenzene) is a white to off-white solid at room temperature. Its high melting point is indicative of a stable crystal lattice. It is generally insoluble in water but exhibits solubility in various organic solvents.
| Property | Value | Source(s) |
| CAS Number | 2050-48-8 | [1][2] |
| Molecular Formula | C₁₂H₈Br₂O₂S | [1][3] |
| Molecular Weight | 376.06 g/mol | [1][3] |
| Melting Point | 172-175 °C | [4] |
| Boiling Point | 455.7 °C at 760 mmHg | [4] |
| Appearance | White to off-white solid/powder | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane and chloroform. | |
| IUPAC Name | 1-bromo-4-[(4-bromophenyl)sulfonyl]benzene | [5] |
Molecular Structure and Spectroscopic Analysis
The molecular structure of 4,4'-Sulfonylbis(bromobenzene) consists of a central sulfonyl group connecting two 4-bromophenyl rings. The sulfur atom is in a tetrahedral geometry, bonded to two oxygen atoms and two carbon atoms of the phenyl rings. The molecule possesses C₂ symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra of 4,4'-Sulfonylbis(bromobenzene) are predicted to be relatively simple due to the molecule's symmetry.
-
¹H NMR: Two distinct signals are expected in the aromatic region. The protons ortho to the sulfonyl group will appear as a doublet, and the protons meta to the sulfonyl group (and ortho to the bromine) will also appear as a doublet.
-
¹³C NMR: Four signals are anticipated in the aromatic region: one for the carbon attached to the sulfonyl group (ipso-carbon), one for the carbon bearing the bromine atom (ipso-carbon), and two for the protonated aromatic carbons. The "heavy atom effect" of bromine will cause an upfield shift for the carbon directly attached to it compared to what would be expected based on electronegativity alone.[6]
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-Sulfonylbis(bromobenzene) is characterized by strong absorptions corresponding to the sulfonyl group.
-
Key IR Absorptions:
-
~1320-1280 cm⁻¹: Asymmetric SO₂ stretching
-
~1160-1120 cm⁻¹: Symmetric SO₂ stretching
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~1580-1450 cm⁻¹: Aromatic C=C stretching
-
~1100-1000 cm⁻¹: C-Br stretching
-
Mass Spectrometry (MS)
The electron ionization mass spectrum of 4,4'-Sulfonylbis(bromobenzene) shows a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a triplet with relative intensities of approximately 1:2:1 for m/z 374, 376, and 378. The base peak is often observed at m/z 155/157, corresponding to the bromophenyl fragment.[7][8]
Synthesis of 4,4'-Sulfonylbis(bromobenzene)
A reliable method for the synthesis of 4,4'-Sulfonylbis(bromobenzene) is the Friedel-Crafts sulfonylation of bromobenzene with 4-bromobenzenesulfonyl chloride using a Lewis acid catalyst, such as ferric chloride (FeCl₃).
Caption: Synthetic workflow for 4,4'-Sulfonylbis(bromobenzene).
Experimental Protocol
The following protocol is adapted from a reported synthesis.[2]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a condenser, dissolve 4-bromobenzenesulfonyl chloride (5.00 g, 19.69 mmol) and bromobenzene (4.61 g, 29.54 mmol) in 40 mL of dichloromethane.
-
Catalyst Addition: To the stirred solution, add anhydrous ferric chloride (6.34 g, 39.39 mmol).
-
Reaction: Heat the reaction mixture to 40 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add 30 mL of dichloromethane and 50 mL of 1 M hydrochloric acid solution and continue stirring for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate by rotary evaporation to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a solvent mixture of hexane and dichloromethane (e.g., 4:5, v/v) as the eluent.
-
-
Isolation: Dry the purified product under vacuum to yield 4,4'-Sulfonylbis(bromobenzene) as a white powder (expected yield: ~88%).
Applications in Research and Development
The dibrominated diaryl sulfone scaffold of 4,4'-Sulfonylbis(bromobenzene) is a versatile platform for the synthesis of more complex molecules.
Caption: Key application areas of 4,4'-Sulfonylbis(bromobenzene).
Polymer Chemistry
4,4'-Sulfonylbis(bromobenzene) is a key monomer in the synthesis of aromatic polysulfones. These high-performance thermoplastics are known for their excellent thermal stability, mechanical strength, and chemical resistance, finding use in aerospace, automotive, and medical industries.[9]
Medicinal Chemistry and Drug Development
The diaryl sulfone motif is present in numerous biologically active compounds. 4,4'-Sulfonylbis(bromobenzene) serves as a precursor to these molecules.
-
Synthesis of Dapsone Analogs: It is an important intermediate in the synthesis of bis(4-aminophenyl)sulfone (Dapsone) and its derivatives.[8] Dapsone is a well-known antibacterial drug used in the treatment of leprosy.
-
Scaffold for Novel Therapeutics: The bromine atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of functional groups. This allows for the generation of libraries of novel sulfonamides and other diaryl sulfone derivatives for screening against various biological targets, including enzymes and receptors.[10] The sulfone group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target.
Safety and Handling
4,4'-Sulfonylbis(bromobenzene) should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4,4'-Sulfonylbis(bromobenzene) is a synthetically valuable compound with a stable and predictable chemical nature. Its utility as a building block for high-performance polymers and as a scaffold for the development of new therapeutic agents underscores its importance in both materials science and medicinal chemistry. The reliable synthetic protocol and well-defined properties outlined in this guide provide a solid foundation for its application in advanced research and development projects.
References
- 1. Bis(4-bromophenyl)sulfone | 2050-48-8 | FB33178 [biosynth.com]
- 2. 4,4'-DIBROMO DIPHENYL SULFONE | 2050-48-8 [chemicalbook.com]
- 3. PubChemLite - 4-bromophenyl sulfone (C12H8Br2O2S) [pubchemlite.lcsb.uni.lu]
- 4. Pharmaceutical and chemical intermediates,CAS#:2050-48-8, 4,4'-二溴二苯砜, 4,4'-DIBROMO DIPHENYL SULFONE [en.chemfish.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-Bromophenyl sulfone [webbook.nist.gov]
- 7. 4-Bromophenyl sulfone [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,4′-Dibromodiphenyl sulfide (CAS NO.:3393-78-0) | SCIENOC [blog.scienoc.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4,4'-Sulfonylbis(bromobenzene)
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone, is a key chemical intermediate. Its molecular structure, featuring a diaryl sulfone core with bromine atoms in the para positions, makes it a valuable building block in the synthesis of high-performance polymers, particularly polyethersulfones (PES). These polymers are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. Furthermore, this compound serves as a precursor in the synthesis of various pharmaceutical and agrochemical compounds. This guide details the primary synthesis routes for 4,4'-Sulfonylbis(bromobenzene), providing comprehensive experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors.
Core Synthesis Routes
The preparation of 4,4'-Sulfonylbis(bromobenzene) is predominantly achieved through two main strategies: the direct electrophilic substitution of bromobenzene and the oxidation of a pre-formed diaryl sulfide or sulfoxide.
Route 1: Chlorosulfonation of Bromobenzene and Friedel-Crafts Reaction
This is a classic and widely used two-step method. The first step involves the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with a second equivalent of bromobenzene in a Friedel-Crafts reaction to form the target sulfone.
Caption: Two-step synthesis via chlorosulfonation and Friedel-Crafts reaction.
Experimental Protocol: Adapted from Chlorosulfonation of Bromobenzene [1]
-
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap (for HCl), place 2.5 moles of chlorosulfonic acid.
-
Cool the flask in a water bath to approximately 12–15°C.
-
Over a period of 15-20 minutes, gradually add 0.5 moles of bromobenzene to the stirred chlorosulfonic acid, ensuring the temperature is maintained around 15°C. Hydrogen chloride gas will evolve.[1]
-
After the addition is complete, heat the reaction mixture to 60°C for two hours.[1]
-
Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it thoroughly with cold water. The crude product can be used directly in the next step or recrystallized from a suitable solvent like hexane for higher purity.
-
-
Step 2: Friedel-Crafts Sulfonylation
-
In a clean, dry flask, add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to an excess of bromobenzene, which acts as both reactant and solvent.
-
With stirring, slowly add 1 equivalent of the 4-bromobenzenesulfonyl chloride obtained from Step 1.
-
Heat the reaction mixture, typically to around 140°C, and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and quench by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
The solvent (excess bromobenzene) is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization, commonly from ethanol or acetic acid, to yield pure 4,4'-Sulfonylbis(bromobenzene).
-
Data Summary: Friedel-Crafts Sulfonylation
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzenesulfonyl chloride, Bromobenzene | FeCl₃ | Chlorobenzene | ~140 | — | — | [2][3] |
| Chlorobenzene, Chlorosulfonic acid, Thionyl chloride | — | — | 185-200 | — | High | [3] |
| Chlorobenzene, Sulfur oxychloride | Catalyst | Chlorobenzene | 20-30 | 1-2 | >90 | [4] |
Note: Specific yield data for the direct brominated analog via this exact two-step process is sparse in the provided search results, but the analogous synthesis for the chloro-derivative is well-established, indicating high efficiency.
Route 2: Oxidation of Diaryl Sulfide/Sulfoxide
An alternative strategy involves the initial synthesis of bis(4-bromophenyl) sulfide or sulfoxide, followed by oxidation to the sulfone. This can be advantageous as it avoids the use of harsh Friedel-Crafts catalysts and can offer better regioselectivity.
Caption: Synthesis via oxidation of sulfide or sulfoxide intermediates.
This route can also start from diphenyl sulfoxide, which is then brominated and oxidized.
Experimental Protocol: Bromination of Diphenyl Sulfoxide and Oxidation [5]
-
Charge a reaction vessel with diphenyl sulfoxide (1 mole), glacial acetic acid, and water.
-
Heat the mixture to an internal temperature of 90°C.
-
Stir the mixture at this temperature for 3 hours.
-
Add a 30% hydrogen peroxide solution (e.g., 50 ml) dropwise over 30 minutes. The bromine released during the reaction can be distilled off and collected.[5]
-
After a reaction time of 2 hours, dilute the mixture with 500 ml of water.
-
Filter the crude product at room temperature, wash twice with 500 ml of water, and dry.
-
This method has been reported to yield bis(4-bromophenyl) sulfone with high purity and yield.[5]
Data Summary: Oxidation Route
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Diphenyl Sulfoxide | Bromine, 30% Hydrogen Peroxide | Glacial Acetic Acid, Water | 90 | 5 | 83 | 98 (GC) | [5] |
| Symmetric Sulfide | 30% H₂O₂, nano Pd catalyst, diphenyl disulfide | Methanol | 100 | — | — | Pure | [6] |
| 4,4'-dichloro sulfoxide | Hydrogen Peroxide | Glacial Acetic Acid | 60-80 | 1-2 | >90 | >99.2 | [4] |
Note: Data for the analogous chloro-compound is included to demonstrate the general effectiveness of the oxidation step.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of 4,4'-Sulfonylbis(bromobenzene).
Caption: General laboratory workflow for synthesis and purification.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. EP0364877A1 - Process for the preparation of Bis(4-chlorphenyl) sulfone - Google Patents [patents.google.com]
- 3. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. CN104402780B - 4, the synthesis technique of 4 '-dichloro diphenyl sulfone - Google Patents [patents.google.com]
- 5. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
4,4'-Sulfonylbis(bromobenzene) CAS number and safety data
CAS Number: 2050-48-8
This technical guide provides comprehensive information on the chemical compound 4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical properties, safety data, and a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
4,4'-Sulfonylbis(bromobenzene) is a symmetrical aromatic sulfone with a bromine atom substituted on each of the para positions of the phenyl rings. Its chemical structure and properties make it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 2050-48-8 | [1] |
| Molecular Formula | C₁₂H₈Br₂O₂S | [1] |
| Molecular Weight | 376.06 g/mol | [1] |
| IUPAC Name | 1-bromo-4-(4-bromophenyl)sulfonylbenzene | [1] |
| Synonyms | Bis(4-bromophenyl) sulfone, 4,4'-Dibromodiphenyl sulfone | |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Safety and Hazard Information
According to the European Chemicals Agency (ECHA), 4,4'-Sulfonylbis(bromobenzene) is classified as a hazardous substance.[2] The following tables summarize the GHS hazard classifications and precautionary statements.
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Skin corrosion/irritation | - | Causes skin irritation |
| Specific target organ toxicity — single exposure | - | May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | - | May cause long lasting harmful effects to aquatic life |
Data sourced from ECHA CLP notifications.[2]
GHS Pictograms
Signal Word: Warning [2]
Precautionary Statements
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| Storage | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
Experimental Protocol: Synthesis of 4,4'-Sulfonylbis(bromobenzene)
The following protocol is based on a patented method for the preparation of bis(4-bromophenyl) sulfone.[5] This synthesis involves the bromination of diphenyl sulfoxide followed by oxidation.
Materials and Equipment
-
Diphenyl sulfoxide
-
Glacial acetic acid
-
Water
-
Bromine
-
Hydrogen peroxide (or other suitable oxidizing agent)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve diphenyl sulfoxide in a mixture of glacial acetic acid and water.
-
Bromination: Heat the mixture to a temperature between 80-100°C. To this heated solution, carefully add bromine. The reaction mixture is maintained at this temperature to facilitate the bromination of the diphenyl sulfoxide.
-
Oxidation: After the bromination is complete, an oxidizing agent, such as hydrogen peroxide, is added to the reaction mixture.[5] This step oxidizes the intermediate to the final product, bis(4-bromophenyl) sulfone.
-
Isolation and Purification: After a reaction time of approximately 2 hours, the mixture is cooled and diluted with water.[5] The crude product precipitates out of the solution and is collected by suction filtration. The collected solid is washed with water and then dried. The purity of the obtained bis(4-bromophenyl) sulfone can be assessed using techniques such as Gas Chromatography (GC).[5]
Logical Workflow for the Synthesis of 4,4'-Sulfonylbis(bromobenzene)
Caption: A logical workflow for the synthesis of 4,4'-Sulfonylbis(bromobenzene).
References
Spectroscopic Profile of 4,4'-Sulfonylbis(bromobenzene): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents expected spectroscopic characteristics based on established principles of spectroscopy and data from closely related analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of 4,4'-Sulfonylbis(bromobenzene) in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: 1-bromo-4-[(4-bromophenyl)sulfonyl]benzene
-
Synonyms: Bis(4-bromophenyl) sulfone, 4,4'-Dibromodiphenyl sulfone
-
Molecular Weight: 376.06 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4,4'-Sulfonylbis(bromobenzene). These predictions are derived from the analysis of its chemical structure and comparison with data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a simple pattern characteristic of a symmetrically para-substituted benzene ring. The protons on each ring are chemically equivalent, but due to coupling, they will appear as two distinct signals.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.9 | Doublet | 4H | Protons ortho to the sulfonyl group (Hₐ) |
| ~ 7.6 - 7.8 | Doublet | 4H | Protons meta to the sulfonyl group (Hₑ) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will exhibit four signals for the four distinct carbon environments in the molecule, owing to its symmetry.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 140 - 142 | Carbon attached to the sulfonyl group (C₁) |
| ~ 132 - 134 | Carbon attached to the bromine atom (C₄) |
| ~ 129 - 131 | Carbons ortho to the sulfonyl group (C₂) |
| ~ 128 - 130 | Carbons meta to the sulfonyl group (C₃) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the sulfonyl group and characteristic bands from the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1320 - 1280 | Strong | Asymmetric SO₂ stretch |
| ~ 1160 - 1120 | Strong | Symmetric SO₂ stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1580 - 1560 | Medium | Aromatic C=C stretch |
| ~ 1480 - 1460 | Medium | Aromatic C=C stretch |
| ~ 1090 - 1070 | Strong | C-S stretch |
| ~ 840 - 810 | Strong | para-disubstituted C-H out-of-plane bend |
| ~ 750 - 700 | Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.
| m/z | Relative Intensity (%) | Assignment |
| 374, 376, 378 | Varies (1:2:1 ratio) | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak) |
| 295, 297, 299 | Varies | [M - Br]⁺ |
| 214, 216 | Varies | [M - SO₂ - Br]⁺ |
| 155, 157 | Varies | [C₆H₄Br]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of 4,4'-Sulfonylbis(bromobenzene) for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[3]
-
If necessary, filter the solution to remove any particulate matter.[3]
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition Parameters (¹H NMR):
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of 4,4'-Sulfonylbis(bromobenzene) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Transfer a portion of the mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: Transmission sample holder.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of 4,4'-Sulfonylbis(bromobenzene) (approximately 1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[5]
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[5]
-
Filter the final solution if any particulates are present.[5]
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Energy: Standard 70 eV.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
-
Scan Range: m/z 50-500.
Visualizations
The following diagrams illustrate the key aspects of the spectroscopic analysis of 4,4'-Sulfonylbis(bromobenzene).
Caption: Workflow for the spectroscopic analysis of 4,4'-Sulfonylbis(bromobenzene).
Caption: Relationship between the chemical structure and spectroscopic signatures.
References
- 1. americanelements.com [americanelements.com]
- 2. 4,4'-Sulfonylbis(bromobenzene) | 2050-48-8 [sigmaaldrich.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to the Physical Properties of Bis(4-bromophenyl) Sulfone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of bis(4-bromophenyl) sulfone (CAS No: 2050-48-8), a compound of interest in various chemical and pharmaceutical applications.[1][2] The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and process visualization.
Core Physical and Chemical Properties
Bis(4-bromophenyl) sulfone is a diaryl sulfone characterized by two bromophenyl groups attached to a central sulfonyl moiety. Its chemical structure and properties make it a relevant intermediate in organic synthesis.[3]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈Br₂O₂S | [1] |
| Molecular Weight | 376.06 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | - |
| Melting Point | 172 °C | [1] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Water Solubility | Log10(Water Solubility in mol/l) is a calculable property. | [4] |
| Ionization Energy | 8.84 ± 0.05 eV | - |
Experimental Protocols
The accurate determination of physical properties is fundamental to chemical characterization. The following sections outline the standard methodologies for measuring the key properties of a solid compound like bis(4-bromophenyl) sulfone.
2.1 Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[5]
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5] For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of impurities generally causes a depression and broadening of the melting point range.
-
Apparatus: A modern digital melting point apparatus (e.g., DigiMelt) or a traditional Thiele tube setup can be used.[6]
-
Procedure (Capillary Method):
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure efficient and uniform heat transfer.[5]
-
Loading: A small amount of the powdered sample is packed into a capillary tube, sealed at one end, to a height of no more than 1-2 mm.[7]
-
Heating: The capillary tube is placed in the heating block of the apparatus.[6] An initial rapid heating ramp can be used to determine an approximate melting range.[6][7]
-
Measurement: A second, more precise measurement is performed with a new sample, heating at a slow rate (e.g., 1-2°C per minute) starting from a temperature about 15-20°C below the approximate melting point.[6]
-
Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
2.2 Density Measurement
The bulk and tapped densities are important for powder handling and processing.[8][9][10]
-
Principle: Bulk density is the ratio of the mass of an untapped powder sample to its volume, including the inter-particle void space.[8] Tapped density is determined after mechanically tapping the powder to achieve a more settled state, reducing the void volume.[8][9]
-
Apparatus: Graduated cylinder, balance, and a mechanical tapping apparatus.
-
Procedure (Bulk Density - Method 1):
2.3 Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei (typically ¹H and ¹³C) by observing their behavior in a magnetic field when irradiated with radiofrequency waves.[11]
-
Sample Preparation: A small amount of the sample (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a depth of about 4-5 cm.[12][13][14] The solution must be homogeneous and free of particulate matter.[12]
-
Acquisition: The prepared tube is placed in the NMR spectrometer. The process involves locking onto the solvent's deuterium signal, shimming the magnetic field for homogeneity, tuning the probe, and acquiring the data over a set number of scans.[14][15]
-
-
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.[16][17]
-
Sample Preparation (Solid):
-
KBr Pellet: A small amount of the solid sample (ca. 1 mg) is finely ground with a purified salt like potassium bromide (KBr) and pressed into a thin, transparent pellet.[16][18]
-
Thin Film: The solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.[19]
-
-
Acquisition: The prepared sample is placed in the path of the IR beam in an FTIR spectrometer, and the spectrum is recorded.[19]
-
-
Mass Spectrometry (MS):
-
Principle: MS is an analytical technique that ionizes molecules and sorts the resulting ions based on their mass-to-charge (m/z) ratio.[20][21][22] It provides the exact molecular weight and information about the molecule's fragmentation pattern.[20][23]
-
Sample Preparation: The sample is dissolved in a suitable volatile organic solvent to a low concentration (e.g., 10-100 µg/mL).[24] The solution must be free of salts and particulates.[24]
-
Acquisition: The solution is introduced into the ion source (e.g., electrospray ionization - ESI) of the mass spectrometer, where molecules are ionized. The ions are then guided into the mass analyzer, separated by their m/z ratio, and detected.[22]
-
Synthesis Workflow Visualization
The synthesis of bis(4-bromophenyl) sulfone can be achieved through the oxidation of diphenyl sulfoxide. A key patented method provides a clear and efficient pathway for its preparation.[25]
Experimental Workflow: Synthesis of Bis(4-bromophenyl) Sulfone
The following diagram illustrates a documented industrial process for synthesizing the target compound.[25] The workflow begins with the bromination of a readily available starting material, followed by an in-situ oxidation step to yield the final sulfone product.
Caption: Synthesis of Bis(4-bromophenyl) Sulfone.
References
- 1. Bis(4-bromophenyl)sulfone | 2050-48-8 | FB33178 [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromophenyl sulfone (CAS 2050-48-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. bettersizeinstruments.com [bettersizeinstruments.com]
- 10. filab.fr [filab.fr]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. How To [chem.rochester.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 18. edu.rsc.org [edu.rsc.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. fiveable.me [fiveable.me]
- 21. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 25. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]
Reactivity of the Carbon-Bromine Bond in 4,4'-Sulfonylbis(bromobenzene): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone, is a versatile bi-functional aromatic compound of significant interest in organic synthesis, materials science, and pharmaceutical development. Its molecular structure is characterized by two bromobenzene rings linked by a sulfonyl group. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the carbon-bromine (C-Br) bonds, making them susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in 4,4'-sulfonylbis(bromobenzene), with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms are presented to facilitate its application in research and development.
Core Reactivity of the Carbon-Bromine Bond
The C-Br bond in aryl bromides possesses a moderate bond dissociation energy, making it amenable to cleavage under various catalytic conditions. In 4,4'-sulfonylbis(bromobenzene), the strongly electron-withdrawing sulfonyl group (-SO₂-) deactivates the aromatic rings towards electrophilic attack but activates them for nucleophilic aromatic substitution. More importantly, the C-Br bonds serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules.[1][2] 4,4'-Sulfonylbis(bromobenzene) is an excellent substrate for such transformations, allowing for the sequential or simultaneous functionalization of both bromine atoms.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[3][4] The reaction of 4,4'-sulfonylbis(bromobenzene) with various boronic acids can be used to synthesize a wide range of biaryl and more complex polyphenylene structures.
| Electrophile | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [5] |
| Neopentyl 4-bromobenzenesulfonate | Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 8-12 | High | [6] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | [7] |
This generalized protocol is based on established methodologies for the Suzuki-Miyaura coupling of aryl bromides.[5][7]
Materials:
-
4,4'-Sulfonylbis(bromobenzene)
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3-4 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-sulfonylbis(bromobenzene) (1.0 eq), the arylboronic acid (2.2-2.5 eq), the palladium catalyst (2-5 mol%), and the base (3-4 eq).
-
Add the anhydrous solvent via syringe. If using a biphasic system, add deionized water.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[8][9] This reaction is highly valuable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and functional materials. 4,4'-Sulfonylbis(bromobenzene) can be reacted with a variety of primary and secondary amines to introduce nitrogen-containing functionalities.
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related aryl bromides.
| Electrophile | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ | P(o-tol)₃ | NaOtBu | Toluene | 100 | - | High | [10] |
| Aryl Bromide | Primary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | - | High | [9] |
| Bromobenzene | N,N-dimethylethylenediamine | CuI (10) | - | K₂CO₃ | DES | 60 | 12 | 98 | [11] |
This is a general protocol for the Buchwald-Hartwig amination of aryl bromides.[10][12]
Materials:
-
4,4'-Sulfonylbis(bromobenzene)
-
Amine (primary or secondary, 2.2 - 2.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, 3-4 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, to a dry Schlenk tube, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (3-4 eq).
-
Add 4,4'-sulfonylbis(bromobenzene) (1.0 eq) and the amine (2.2-2.5 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (usually 12-24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonyl group in 4,4'-sulfonylbis(bromobenzene) activates the aromatic rings towards nucleophilic aromatic substitution (SNAr).[13] This reaction is particularly important in polymer chemistry for the synthesis of poly(arylene ether sulfone)s (PAES).[14][15] In these reactions, a nucleophile, typically a phenoxide, displaces the bromide ions. While fluoro- and chloro- analogues are more commonly used due to the higher reactivity of the C-F and C-Cl bonds in SNAr, the C-Br bond can also undergo this transformation, usually under more forcing conditions.
This protocol describes a typical polycondensation reaction for the synthesis of PAES using a dihalo-diphenyl sulfone monomer.
Materials:
-
4,4'-Sulfonylbis(bromobenzene)
-
A bisphenol (e.g., Bisphenol A, 1.0 equivalent)
-
Potassium carbonate (excess, e.g., 2.2 equivalents)
-
High-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))
-
Azeotroping agent (e.g., toluene)
Procedure:
-
To a four-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add the bisphenol (1.0 eq), 4,4'-sulfonylbis(bromobenzene) (1.0 eq), and potassium carbonate (2.2 eq).
-
Add NMP and toluene to the flask.
-
Heat the mixture to reflux (around 140-160 °C) to azeotropically remove water.
-
After the removal of water, increase the temperature to 180-200 °C to remove the toluene.
-
Continue the polymerization at this temperature for several hours until a viscous solution is formed.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol or water.
-
Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.
Figure 3: A generalized experimental workflow for a cross-coupling reaction.
Conclusion
The carbon-bromine bonds in 4,4'-sulfonylbis(bromobenzene) exhibit a versatile reactivity profile, making this compound a valuable building block in organic synthesis. The C-Br bonds are particularly susceptible to cleavage in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, providing efficient routes to a wide array of functionalized molecules. Furthermore, the electron-withdrawing sulfonyl group activates the C-Br bonds towards nucleophilic aromatic substitution, a key transformation in the synthesis of high-performance polymers like poly(arylene ether sulfone)s. The experimental protocols and reaction data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize 4,4'-sulfonylbis(bromobenzene) in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4,4'-Sulfonylbis(bromobenzene) in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for determining its solubility. This includes predicted solubility based on analogous compounds and detailed experimental protocols.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of 4,4'-Sulfonylbis(bromobenzene) can be inferred from its structure and from the known solubility of similar compounds. The molecule possesses two bromophenyl groups, which are nonpolar, and a polar sulfonyl group. This dual nature suggests that its solubility will be favored in solvents with moderate to high polarity.
Qualitative solubility information for structurally related compounds suggests that 4,4'-Sulfonylbis(bromobenzene) is likely to be:
-
Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, as well as chlorinated solvents like dichloromethane and chloroform.[1][2]
-
Sparingly soluble to soluble in polar protic solvents like ethanol and methanol.[3]
-
Insoluble in water due to its hydrophobic aromatic character.[2][3]
A summary of expected qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 4,4'-Sulfonylbis(bromobenzene) in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, DMSO | Soluble | The polar sulfonyl group interacts favorably with these solvents. Similar compounds show good solubility in these types of solvents.[1] |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can accommodate both the polar and nonpolar regions of the molecule.[2] |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The nonpolar bromophenyl groups may limit solubility despite the presence of the polar sulfonyl group.[3] |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic rings of the solute can interact with the aromatic solvent, but the polar sulfonyl group may hinder high solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The high polarity of the sulfonyl group is incompatible with nonpolar aliphatic solvents. |
| Aqueous | Water | Insoluble | The large, nonpolar bromophenyl structure dominates, leading to hydrophobicity.[2][3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most reliable method for determining the thermodynamic solubility of a crystalline compound is the shake-flask method.[4] This technique involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.
Materials and Equipment:
-
4,4'-Sulfonylbis(bromobenzene) (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker with a temperature-controlled chamber
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline 4,4'-Sulfonylbis(bromobenzene) to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker with a constant temperature bath (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[5][6] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to settle.[4]
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. The filter material should be compatible with the solvent used.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of 4,4'-Sulfonylbis(bromobenzene) in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7][8] A pre-established calibration curve is necessary for this quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S = C × DF Where:
-
C is the concentration of the diluted sample determined from the calibration curve.
-
DF is the dilution factor.
-
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Analytical Methods for Concentration Determination
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.
-
Principle: The filtered sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The concentration is determined by comparing the peak area of the analyte to a calibration curve.
-
Advantages: High specificity, sensitivity, and accuracy. It can separate the analyte from any potential impurities.
-
Considerations: Requires method development, including selection of the appropriate column, mobile phase, and detector wavelength.
UV-Vis Spectrophotometry:
This method is simpler and faster than HPLC but may be less specific.
-
Principle: This technique measures the absorbance of light by the solute at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the solute in the solution.[9]
-
Advantages: Rapid, simple, and cost-effective.
-
Considerations: The compound must have a significant UV-Vis absorbance at a wavelength where the solvent does not absorb. The method is susceptible to interference from any impurities that also absorb at the analytical wavelength.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of 4,4'-Sulfonylbis(bromobenzene) using the shake-flask method.
Caption: Workflow for determining the solubility of 4,4'-Sulfonylbis(bromobenzene).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. youtube.com [youtube.com]
- 7. enamine.net [enamine.net]
- 8. pharmatutor.org [pharmatutor.org]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 4,4'-Sulfonylbis(bromobenzene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Sulfonylbis(bromobenzene), also known as 4,4'-dibromo diphenyl sulfone or bis(4-bromophenyl) sulfone, is a key building block in organic synthesis. Its rigid diarylsulfone structure, substituted with reactive bromine atoms, makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including polymers, and pharmaceutical intermediates. This guide provides a detailed exploration of the primary synthetic routes to 4,4'-Sulfonylbis(bromobenzene), focusing on the critical starting materials and the underlying chemical principles that govern their transformation.
Synthetic Strategies: An Overview
The synthesis of 4,4'-Sulfonylbis(bromobenzene) primarily proceeds via electrophilic aromatic substitution reactions starting from bromobenzene. Two principal pathways have been established:
-
Direct Sulfonation of Bromobenzene: This approach involves the direct reaction of bromobenzene with a potent sulfonating agent to form the diaryl sulfone in a single pot.
-
Two-Step Friedel-Crafts Sulfonylation: This method consists of the initial synthesis of an intermediate, 4-bromobenzenesulfonyl chloride, which is then used to sulfonylate a second molecule of bromobenzene in a subsequent Friedel-Crafts reaction.
This guide will delve into the specifics of each route, providing a thorough analysis of the key starting materials and reaction conditions.
Route 1: Direct Sulfonation of Bromobenzene
This method offers a more direct approach to the target molecule, although it may require more forcing conditions and careful control to achieve high selectivity and yield.
Key Starting Materials and Reagents
| Starting Material/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties and Role in Reaction |
| Bromobenzene | C₆H₅Br | 157.01 | The primary aromatic substrate. The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. |
| Sulfuric Acid (fuming) | H₂SO₄ + SO₃ | Variable | A strong sulfonating agent. The dissolved sulfur trioxide (SO₃) acts as the electrophile. |
| Condensing Agent (e.g., Boric Acid) | H₃BO₃ | 61.83 | Facilitates the reaction, likely by aiding in the removal of water, driving the equilibrium towards the product. |
Reaction Mechanism and Causality
The direct sulfonation of bromobenzene is a classic electrophilic aromatic substitution. The reaction is initiated by the generation of the potent electrophile, sulfur trioxide (SO₃), which is present in fuming sulfuric acid.
-
Electrophile Formation: In fuming sulfuric acid, sulfur trioxide is the primary electrophile.
-
Electrophilic Attack: The electron-rich π-system of the bromobenzene ring attacks the sulfur atom of SO₃. Due to the ortho-, para-directing nature of the bromine substituent, this attack occurs predominantly at the para position, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
-
Intermediate Reaction: The initially formed 4-bromobenzenesulfonic acid can then react with another molecule of bromobenzene under the harsh reaction conditions. This is essentially a Friedel-Crafts type reaction where the sulfonic acid is the electrophile precursor.
-
Deprotonation and Product Formation: A base (such as HSO₄⁻) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding 4,4'-Sulfonylbis(bromobenzene). The use of a condensing agent helps to remove the water formed during the reaction, which is crucial as the reaction is reversible.
Experimental Protocol (Conceptual)
A general procedure, adapted from the synthesis of analogous diaryl sulfones, is as follows:
-
In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a means to remove water (e.g., a Dean-Stark trap), charge bromobenzene and a condensing agent such as boric acid.
-
Slowly add fuming sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to a high temperature (e.g., 200-250°C) for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
The solid product is then collected by filtration, washed with water to remove residual acid, and then with a suitable organic solvent to remove unreacted bromobenzene.
-
The crude 4,4'-Sulfonylbis(bromobenzene) can be further purified by recrystallization from a suitable solvent like glacial acetic acid or an alcohol.
Route 2: Two-Step Friedel-Crafts Sulfonylation
This route provides a more controlled synthesis by isolating the intermediate sulfonyl chloride before proceeding to the final product.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
| Starting Material/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties and Role in Reaction |
| Bromobenzene | C₆H₅Br | 157.01 | The aromatic substrate for chlorosulfonation. |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | A highly reactive sulfonating and chlorinating agent. |
This reaction is an electrophilic aromatic substitution where chlorosulfonic acid acts as the electrophile.
-
Electrophilic Attack: The bromobenzene attacks the sulfur atom of chlorosulfonic acid. The bromine atom directs the substitution to the para position.
-
Intermediate Formation: A resonance-stabilized carbocation is formed.
-
Chloride Ion Transfer and Deprotonation: A chloride ion is eliminated from the sulfonyl group, and a proton is lost from the aromatic ring to restore aromaticity, yielding 4-bromobenzenesulfonyl chloride and hydrochloric acid as a byproduct.
A detailed protocol for the synthesis of 4-bromobenzenesulfonyl chloride is as follows[1]:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.
-
Cool the flask in a water bath to approximately 12–15°C.
-
Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.
-
Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.
-
Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or chloroform.
Step 2: Friedel-Crafts Sulfonylation of Bromobenzene
| Starting Material/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties and Role in Reaction |
| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | The electrophilic acylating agent (sulfonylating agent). |
| Bromobenzene | C₆H₅Br | 157.01 | The aromatic substrate being acylated. |
| Lewis Acid Catalyst (e.g., Anhydrous Aluminum Chloride) | AlCl₃ | 133.34 | Activates the sulfonyl chloride to form a more potent electrophile. |
This is a classic Friedel-Crafts acylation-type reaction.
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the sulfonyl chloride, making the sulfur atom more electrophilic and facilitating the formation of a sulfonyl cation or a highly polarized complex.
-
Electrophilic Attack: The electron-rich bromobenzene ring attacks the electrophilic sulfur atom. Again, the bromine on the second bromobenzene molecule directs the substitution to the para position.
-
Deprotonation: The resulting carbocation intermediate is deprotonated by the [AlCl₄]⁻ complex, regenerating the Lewis acid catalyst and forming HCl. This restores the aromaticity of the ring, yielding the final product, 4,4'-Sulfonylbis(bromobenzene).
Based on general Friedel-Crafts acylation procedures, a likely protocol would be:
-
In a dry reaction flask equipped with a stirrer, reflux condenser, and a gas trap, add anhydrous aluminum chloride and a solvent such as dichloromethane or excess bromobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride in the same solvent to the cooled mixture.
-
After the addition is complete, add bromobenzene to the reaction mixture.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with water, a dilute base solution (like sodium bicarbonate) to remove any acidic impurities, and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Visualization of Synthetic Workflows
Caption: Synthetic pathways to 4,4'-Sulfonylbis(bromobenzene).
Conclusion
The synthesis of 4,4'-Sulfonylbis(bromobenzene) relies on fundamental principles of electrophilic aromatic substitution, with bromobenzene serving as the cornerstone starting material. The choice between a direct, one-pot sulfonation and a two-step Friedel-Crafts approach will depend on the desired scale, purity requirements, and available equipment. The direct route is more atom-economical but may present challenges in controlling selectivity and by-product formation. The two-step method, while longer, offers greater control over the reaction and potentially higher purity of the final product. A thorough understanding of the properties of the starting materials and the reaction mechanisms is paramount for the successful and efficient synthesis of this important chemical intermediate.
References
Electrophilic Aromatic Substitution Reactions of Bromobenzene: A Technical Guide for Synthesis and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of bromobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize halogenated aromatic compounds as key building blocks in organic synthesis. This guide elucidates the underlying electronic principles governing the reactivity and regioselectivity of bromobenzene, offering a detailed analysis of common EAS reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. By integrating mechanistic insights with field-proven experimental protocols, this document serves as an authoritative resource for the strategic design and practical execution of synthetic routes involving bromobenzene.
Introduction: The Electronic Profile of Bromobenzene in Electrophilic Aromatic Substitution
Bromobenzene presents a unique case in the landscape of electrophilic aromatic substitution. The bromine substituent's influence on the benzene ring is a delicate interplay of two opposing electronic effects: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond.[2] This electron withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[3][4]
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring.[2][3] This electron donation through resonance increases the electron density at the ortho and para positions.
The net result of these competing effects is that bromobenzene is deactivated towards electrophilic aromatic substitution, meaning its reactions are generally slower than those of benzene.[5][6] However, the resonance effect, despite being weaker than the inductive effect in this case, dictates the regioselectivity of the reaction, directing incoming electrophiles to the ortho and para positions.[7][8] The meta position is disfavored as it does not benefit from the resonance stabilization of the intermediate carbocation (arenium ion).[7]
Visualizing the Directing Effects of Bromine
The preference for ortho and para substitution can be visualized through the resonance structures of the sigma complex (arenium ion) formed during the electrophilic attack.
Caption: Arenium ion stabilization in bromobenzene.
As depicted, for both ortho and para attacks, a resonance structure can be drawn where the positive charge is on the carbon atom bearing the bromine substituent. This allows the bromine atom to donate a lone pair of electrons, creating a fourth resonance structure and providing additional stabilization. This crucial stabilizing interaction is absent in the case of a meta attack.
Key Electrophilic Aromatic Substitution Reactions of Bromobenzene
The following sections detail the most pertinent EAS reactions of bromobenzene, providing mechanistic insights and practical considerations for synthetic applications.
Halogenation
Further halogenation of bromobenzene, such as bromination or chlorination, proceeds to yield a mixture of ortho- and para-dihalogenated products.[9] These reactions typically require a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.[10][11]
The general mechanism involves the attack of the bromobenzene pi-system on the polarized halogen-catalyst complex, forming a resonance-stabilized arenium ion.[12][13] Subsequent deprotonation by the catalyst's conjugate base restores aromaticity and regenerates the catalyst.[12]
Nitration
The nitration of bromobenzene is a cornerstone reaction for the synthesis of various nitroaromatic compounds. It is typically achieved by treating bromobenzene with a mixture of concentrated nitric acid and concentrated sulfuric acid.[5][14] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[15][16]
The reaction of bromobenzene with the nitronium ion primarily yields a mixture of 1-bromo-2-nitrobenzene (ortho) and 1-bromo-4-nitrobenzene (para).[5] Due to steric hindrance from the bulky bromine atom, the para product is generally favored and can often be isolated as the major product through recrystallization.[5][15]
2.2.1. Isomer Distribution in the Nitration of Bromobenzene
| Isomer | Typical Yield | Melting Point (°C) |
| 1-Bromo-2-nitrobenzene (ortho) | ~35-40% | 43 |
| 1-Bromo-3-nitrobenzene (meta) | ~1-2% | 56 |
| 1-Bromo-4-nitrobenzene (para) | ~60-65% | 127 |
Note: Yields can vary based on reaction conditions.
Sulfonation
Sulfonation of bromobenzene is typically carried out using fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃). The electrophile in this reaction is SO₃. The reaction is reversible and leads to the formation of o-bromobenzenesulfonic acid and p-bromobenzenesulfonic acid. The para isomer is generally the major product.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of bromobenzene involves the reaction with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃).[17] This reaction is often challenging with deactivated rings like bromobenzene and can be prone to side reactions such as polyalkylation and carbocation rearrangements.[18] Due to the deactivating nature of the bromine atom, harsher reaction conditions are often required compared to the alkylation of benzene.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a more reliable method for introducing an acyl group onto the bromobenzene ring.[17] The reaction is carried out with an acyl halide or an acid anhydride and a Lewis acid catalyst.[19] The resulting acylium ion (RCO⁺) is a strong electrophile that reacts with bromobenzene to primarily form the para-substituted bromoaryl ketone.[19][20] A significant advantage of this reaction is that the product, an acylbromobenzene, is deactivated towards further substitution, thus preventing polyacylation.[21]
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps and safety considerations.
Detailed Protocol for the Nitration of Bromobenzene to Synthesize 1-Bromo-4-nitrobenzene
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This procedure must be performed in a well-ventilated fume hood.
Materials:
-
Concentrated nitric acid (4.0 mL)[5]
-
Concentrated sulfuric acid (4.0 mL)[5]
-
Bromobenzene (3.0 mL)[5]
-
Crushed ice
-
95% Ethanol for recrystallization
Procedure:
-
Preparation of the Nitrating Mixture: In a 50-mL Erlenmeyer flask, carefully add 4.0 mL of concentrated sulfuric acid to 4.0 mL of concentrated nitric acid.[5] Swirl the flask gently to mix the acids and cool the mixture to room temperature in an ice-water bath.[5][15]
-
Addition of Bromobenzene: While monitoring the temperature, slowly add 3.0 mL of bromobenzene dropwise to the nitrating mixture over a period of about 10-15 minutes.[15][16] Maintain the temperature of the reaction mixture between 50-60°C to minimize the formation of dinitrated byproducts.[5]
-
Reaction Completion: After the addition is complete, warm the flask in a water bath at 60°C for 15 minutes, with occasional swirling, to ensure the reaction goes to completion.[22]
-
Isolation of the Crude Product: Carefully pour the warm reaction mixture over a beaker containing crushed ice.[15] The crude product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel.[15] Wash the crystals thoroughly with cold water to remove any residual acid.[5]
-
Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask and recrystallize from a minimal amount of hot 95% ethanol.[5][15] The less soluble para-isomer, 1-bromo-4-nitrobenzene, will crystallize upon cooling, while the more soluble ortho-isomer will remain in the mother liquor.[5][23]
-
Drying and Characterization: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and allow them to air dry.[15] Determine the melting point and yield of the product. The expected melting point of 1-bromo-4-nitrobenzene is 127°C.[5]
Applications in Drug Development and Industrial Synthesis
Bromobenzene and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries.[24][25][26] Their utility stems from the bromine atom's ability to serve as a handle for further synthetic transformations, particularly in cross-coupling reactions like the Suzuki, Stille, and Heck reactions.[24] These reactions are fundamental for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[26][27] Furthermore, bromobenzene derivatives are used in the synthesis of Grignard reagents, which are essential for forming new carbon-carbon bonds.[26][28] The strategic placement of a nitro group via electrophilic aromatic substitution, as detailed above, provides a precursor for the synthesis of anilines, which are also crucial building blocks in drug synthesis.
Conclusion
This guide has provided a detailed technical overview of the electrophilic aromatic substitution reactions of bromobenzene. A thorough understanding of the interplay between the inductive and resonance effects of the bromine substituent is paramount for predicting and controlling the outcomes of these reactions. The protocols and mechanistic discussions presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize bromobenzene as a versatile building block in the synthesis of complex organic molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 13. Khan Academy [khanacademy.org]
- 14. beyondbenign.org [beyondbenign.org]
- 15. savitapall.com [savitapall.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 19. maths.tcd.ie [maths.tcd.ie]
- 20. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 21. Sciencemadness Discussion Board - Friedel-Crafts Acylation Of Bromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. juliethahn.com [juliethahn.com]
- 23. scribd.com [scribd.com]
- 24. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]
- 25. Bromobenzene Market Size, Share & Growth Report 2032 [snsinsider.com]
- 26. pragnagroup.wordpress.com [pragnagroup.wordpress.com]
- 27. Bromobenzene Market Expands as Demand Surges in [globenewswire.com]
- 28. gminsights.com [gminsights.com]
A Comprehensive Technical Guide to Nucleophilic Aromatic Substitution on 4,4'-Sulfonylbis(bromobenzene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 4,4'-sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone. Authored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, experimental protocols, and practical applications of this pivotal reaction. We will explore the profound activating effect of the sulfonyl bridge, detail methodologies for substitution with various nucleophiles, and discuss the synthesis of high-performance polymers. This guide aims to be a definitive resource, blending theoretical underpinnings with actionable, field-proven insights to empower your research and development endeavors.
Introduction: The Unique Reactivity of 4,4'-Sulfonylbis(bromobenzene) in SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike typical aromatic compounds, which are electron-rich and thus more susceptible to electrophilic attack, SNAr proceeds efficiently on aromatic rings that are rendered electron-deficient.[1][2][3][4] This is precisely the case for 4,4'-sulfonylbis(bromobenzene).
The central sulfonyl group (-SO₂-) is a powerful electron-withdrawing group, exerting a strong inductive and resonance effect. This effect significantly reduces the electron density of the two connected phenyl rings, making the ipso-carbons (the carbons attached to the bromine atoms) highly electrophilic and susceptible to attack by nucleophiles.[5] The bromine atoms, being good leaving groups, are then displaced in a two-step addition-elimination mechanism.[1][2] This inherent reactivity makes 4,4'-sulfonylbis(bromobenzene) a valuable and versatile building block in medicinal chemistry and materials science.
The SNAr Mechanism: A Stepwise Pathway
The SNAr reaction of 4,4'-sulfonylbis(bromobenzene) does not proceed via a concerted SN2 pathway, which is sterically hindered for aromatic systems, nor a SN1 pathway, which would involve an unstable aryl cation.[1][3] Instead, it follows a well-established addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the ipso-carbons of the aromatic ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][6] The negative charge in this complex is delocalized over the aromatic ring and, crucially, is stabilized by the electron-withdrawing sulfonyl group.
-
Elimination of the Leaving Group: In the second, typically faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
Caption: General mechanism of SNAr on 4,4'-sulfonylbis(bromobenzene).
Experimental Protocols for SNAr Reactions with 4,4'-Sulfonylbis(bromobenzene)
The success of SNAr reactions with 4,4'-sulfonylbis(bromobenzene) hinges on the careful selection of reaction conditions. Key parameters include the choice of nucleophile, solvent, base, and temperature.
Reaction with Phenolic Nucleophiles: Synthesis of Poly(ether sulfone)s
The reaction of 4,4'-sulfonylbis(bromobenzene) with bisphenols is a cornerstone of industrial polymer chemistry, leading to the formation of high-performance poly(ether sulfone)s (PES).[7][8][9] These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.
Protocol: Synthesis of a Poly(ether sulfone) from Bisphenol A
-
Reagents and Equipment:
-
4,4'-Sulfonylbis(bromobenzene)
-
Bisphenol A
-
Potassium carbonate (anhydrous, finely ground)
-
N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO) (anhydrous)[10]
-
Toluene (for azeotropic removal of water)
-
A multi-necked flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser.
-
-
Procedure:
-
To the reaction flask, add equimolar amounts of 4,4'-sulfonylbis(bromobenzene) and Bisphenol A, along with an excess of potassium carbonate (typically 1.1-1.2 equivalents per mole of bisphenol).
-
Add DMAc or DMSO as the solvent and toluene as an azeotropic agent.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere to remove any residual water via the Dean-Stark trap.
-
After the complete removal of water, slowly distill off the toluene.
-
Raise the reaction temperature to 160-180°C and maintain for several hours until the desired polymer viscosity is achieved.
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol or water.
-
Filter, wash thoroughly with water and methanol, and dry the resulting poly(ether sulfone) under vacuum.
-
Caption: Workflow for the synthesis of poly(ether sulfone).
Reaction with Amine Nucleophiles
The reaction of 4,4'-sulfonylbis(bromobenzene) with primary and secondary amines provides access to a variety of substituted diaryl sulfones, which can be valuable intermediates in drug discovery.[11][12][13]
Protocol: General Procedure for Amination
-
Reagents and Equipment:
-
4,4'-Sulfonylbis(bromobenzene)
-
Amine (primary or secondary)
-
A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Standard laboratory glassware for inert atmosphere reactions.
-
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the amine in the anhydrous solvent.
-
Cool the solution in an ice bath and add the base portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4,4'-sulfonylbis(bromobenzene) in the same solvent dropwise.
-
Heat the reaction mixture to a temperature between 80°C and 120°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Reaction with Thiol Nucleophiles
Thiol nucleophiles readily react with 4,4'-sulfonylbis(bromobenzene) to form thioether linkages.[14][15][16] These reactions are typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.
Protocol: General Procedure for Thiolation
-
Reagents and Equipment:
-
4,4'-Sulfonylbis(bromobenzene)
-
Thiol
-
A base such as potassium carbonate or sodium hydroxide
-
A polar aprotic solvent like DMF or DMSO
-
Standard laboratory glassware.
-
-
Procedure:
-
Dissolve the thiol in the chosen solvent in a reaction flask.
-
Add the base and stir the mixture for 15-30 minutes at room temperature to form the thiolate.
-
Add 4,4'-sulfonylbis(bromobenzene) to the reaction mixture.
-
Heat the reaction to 60-100°C and monitor its progress.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallization or column chromatography may be necessary for further purification.
-
Key Experimental Parameters and Causality
| Parameter | Choice and Rationale |
| Solvent | Polar aprotic solvents (DMSO, DMF, DMAc, NMP) are preferred as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. They also effectively dissolve the reactants and the intermediate Meisenheimer complex.[10] |
| Base | A base is required to deprotonate protic nucleophiles (phenols, amines, thiols), thereby increasing their nucleophilicity. The choice of base depends on the pKa of the nucleophile. Common choices include K₂CO₃, NaH, t-BuOK, and NaOH. |
| Temperature | Reaction temperatures typically range from 60°C to 180°C. Higher temperatures are often necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex, especially with less reactive nucleophiles. |
| Leaving Group | While this guide focuses on the bromo- derivative, the reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I.[17] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the ipso-carbon. |
Potential Side Reactions and Troubleshooting
-
Incomplete Reactions: This can be due to insufficient temperature, reaction time, or the presence of water which can deactivate the nucleophile and base. Ensure anhydrous conditions and optimize temperature and reaction time.
-
Ether Cleavage: In the synthesis of poly(ether sulfone)s at very high temperatures, ether linkages can potentially undergo cleavage. Careful temperature control is crucial.
-
Oxidation of Thiols: When working with thiolates, it is important to maintain an inert atmosphere to prevent the oxidative dimerization to disulfides.
Conclusion
4,4'-Sulfonylbis(bromobenzene) is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the sulfonyl group effectively activates the aromatic rings for substitution with a wide range of nucleophiles. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can leverage the reactivity of this compound to synthesize a diverse array of molecules, from high-performance polymers to complex pharmaceutical intermediates. This guide provides a solid foundation for the successful application of SNAr reactions on 4,4'-sulfonylbis(bromobenzene) in various scientific endeavors.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Properties of Poly(ether sulfone ether ketone) [cjcu.jlu.edu.cn]
- 8. Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone [sid.ir]
- 9. CN112851942A - Preparation method of polyether sulfone - Google Patents [patents.google.com]
- 10. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide: A Key Building Block for Advanced Photocatalytic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound with the molecular formula C₁₂H₆Br₂O₂S is identified as 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide . This technical guide provides an in-depth overview of its chemical properties, synthesis, and primary applications, with a focus on its role as a pivotal electron-accepting monomer in the development of conjugated polymers for photocatalytic hydrogen evolution. Detailed experimental protocols for its synthesis and subsequent polymerization are presented, alongside key performance data for the resulting materials. This document serves as a comprehensive resource for researchers in materials science and renewable energy.
Introduction
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide is a heteroaromatic compound characterized by a dibenzothiophene core, two bromine atoms at the 3 and 7 positions, and a sulfonyl group. The electron-withdrawing nature of the sulfonyl bridge renders the entire molecule significantly electron-deficient. This intrinsic property makes it a valuable building block, particularly as an electron acceptor moiety in the synthesis of donor-acceptor (D-A) type conjugated polymers. These polymers have shown considerable promise in applications such as organic electronics and, most notably, as metal-free photocatalysts for hydrogen production from water.[1][2][3] The rigid and planar structure of the dibenzothiophene dioxide unit facilitates intermolecular packing and charge transport in the resulting polymers, which is crucial for efficient photocatalysis.[1]
Physicochemical Properties and Characterization Data
A summary of the key physical and chemical properties of 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide is provided below. While detailed experimental spectra for this specific compound are not widely published, representative data from closely related structures and supplier specifications are included.
| Property | Value | Reference |
| IUPAC Name | 3,7-dibromodibenzothiophene 5,5-dioxide | [4] |
| Molecular Formula | C₁₂H₆Br₂O₂S | [4] |
| Molecular Weight | 374.05 g/mol | [4] |
| CAS Number | 83834-12-2 | [4] |
| Appearance | White to off-white powder/crystals | [2] |
| Melting Point | ~312 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like DMF, THF, CHCl₃ | [1][5] |
Experimental Protocols
Synthesis of 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide (Monomer)
The synthesis of the title compound is achieved through the bromination of dibenzothiophene 5,5-dioxide. The following is a representative protocol based on established chemical literature for similar reactions.[2][3]
Materials:
-
Dibenzothiophene 5,5-dioxide
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzothiophene 5,5-dioxide in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/chloroform mixture) to yield pure 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide.
Synthesis of Donor-Acceptor Conjugated Polymer via Suzuki Coupling
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide serves as the acceptor monomer in Suzuki-Miyaura cross-coupling polymerization to form D-A conjugated polymers.
Materials:
-
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide (Acceptor Monomer)
-
A diboronic acid or diboronic ester co-monomer (e.g., 9,9-diphenylfluorene-2,7-diboronic acid bis(pinacol) ester) (Donor Monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Methanol, Chloroform, Tetrahydrofuran (for washing)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the acceptor monomer (1.0 eq.), the donor monomer (1.0 eq.), and the palladium catalyst (1-3 mol%).
-
Add a degassed mixture of DMF and 2M aqueous K₂CO₃ solution (typically in a 4:1 or 5:1 v/v ratio).
-
Degas the reaction mixture by bubbling with the inert gas for 20-30 minutes.
-
Heat the mixture to 150 °C and stir vigorously for 48 hours. The polymer will precipitate out of the solution.
-
After cooling to room temperature, pour the mixture into deionized water.
-
Collect the solid polymer by filtration.
-
Purify the polymer by sequential washing (or Soxhlet extraction) with water, methanol, chloroform, and tetrahydrofuran to remove residual catalyst and oligomers.
-
Dry the final polymer product under vacuum at an elevated temperature (e.g., 60-80 °C).[6]
Photocatalytic Hydrogen Evolution Testing
The performance of the synthesized polymer is evaluated by measuring its hydrogen evolution rate from a water/sacrificial agent mixture under light irradiation.
Experimental Setup:
-
Gas-closed circulation system with a quartz top-irradiation reaction vessel.
-
300 W Xenon lamp with a cutoff filter (λ > 420 nm) to simulate visible light.
-
Online Gas Chromatograph (GC) with a Thermal Conductivity Detector (TCD) for H₂ quantification.
Procedure:
-
Disperse a known amount of the polymer photocatalyst (e.g., 25-50 mg) in a mixture of deionized water and a sacrificial electron donor (e.g., 10 vol% triethylamine or triethanolamine).
-
Optionally, a co-catalyst such as hexachloroplatinic acid (for in-situ photodeposition of Pt) can be added.
-
Seal the reaction vessel and thoroughly degas the suspension by evacuating and purging with an inert gas (e.g., Argon) to remove all air.
-
Irradiate the stirred suspension with the Xenon lamp while maintaining a constant temperature (e.g., 25 °C) using a cooling water circulation system.
-
At regular time intervals, a gas sample is automatically taken from the headspace of the reactor and injected into the GC to quantify the amount of evolved hydrogen.
-
The hydrogen evolution rate is typically reported in units of mmol h⁻¹ g⁻¹ or µmol h⁻¹ g⁻¹.[7][8][9]
Performance Data in Photocatalysis
Polymers derived from 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide have demonstrated high efficiency in photocatalytic hydrogen production. The performance is highly dependent on the co-monomer and the resulting polymer's properties.
| Polymer Name (Abbreviation) | Co-monomer | H₂ Evolution Rate (HER) (µmol h⁻¹ g⁻¹) | Co-catalyst | Reference |
| Flu-SO | Fluorene | 5040 | None | [1] |
| Py-SO | Pyrene | 4740 | None | [1] |
| FluPh2-SO | 9,9-Diphenylfluorene | 3480 | None | [1] |
| DBTD-CMP1 | Benzene (as cross-linker) | 9200 | 3 wt% Pt | [6] |
| PSO-FNBr (thin film) | Quaternized Ammonium Fluorene | 20500 | Pt | [10] |
Visualized Workflows and Mechanisms
Polymer Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a donor-acceptor conjugated polymer using 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide via Suzuki polymerization.
Caption: Suzuki polymerization workflow for D-A polymers.
Photocatalytic Hydrogen Evolution Mechanism
This diagram outlines the key steps involved in the photocatalytic hydrogen evolution process using a donor-acceptor polymer photocatalyst.
Caption: Mechanism of photocatalytic hydrogen evolution.
Conclusion
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide is a highly valuable and versatile building block in materials science. Its inherent electron-deficient character makes it an ideal acceptor unit for the synthesis of donor-acceptor conjugated polymers. These polymers have demonstrated exceptional performance as metal-free photocatalysts for hydrogen evolution from water under visible light, presenting a promising avenue for renewable energy research. The synthetic protocols and performance data compiled in this guide offer a solid foundation for researchers aiming to design and develop next-generation photocatalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide | 83834-12-2 [smolecule.com]
- 3. ossila.com [ossila.com]
- 4. 3,7-Dibromo-dibenzothiophene 5,5-dioxide | C12H6Br2O2S | CID 4071898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dibenzothiophene-S,S-Dioxide-Based Conjugated Polymers: Highly Efficient Photocatalyts for Hydrogen Production from Water under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to Commercial Sourcing and Application of 4,4'-Sulfonylbis(bromobenzene) for Research Professionals
For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical foundation for successful experimentation. This in-depth guide provides a technical overview of commercially available 4,4'-Sulfonylbis(bromobenzene), a key monomer in the synthesis of high-performance polymers, and details its application in the laboratory setting.
Commercial Supplier Landscape for 4,4'-Sulfonylbis(bromobenzene)
The availability of 4,4'-Sulfonylbis(bromobenzene) (CAS No. 2050-48-8) is robust, with several chemical suppliers offering various grades suitable for research and development purposes. The primary considerations for procurement include purity, available quantities, and cost-effectiveness. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Sigma-Aldrich (Ambeed, Inc.) | 97% | 100 mg, 250 mg, 1 g, 5 g, 25 g | $14.95, $20.70, $42.55, $178.25, $695.75 | Ships in 5 days from Aldrich Partner. |
| Sunway Pharm Ltd. | 97% | 1 g, 5 g, 10 g | $173.00, $519.00, $779.00 | Certificate of Analysis and NMR data available.[1] |
| American Elements | 99%, 99.9%, 99.99%, 99.999% and higher | Bulk and custom quantities | Price available upon request | Offers a range of grades including ACS, Reagent, and Pharmaceutical.[2] |
Quality Control and Analytical Data
Suppliers typically provide a Certificate of Analysis (CoA) upon request, detailing the purity and key physical properties of the compound. Standard analytical techniques for quality control of 4,4'-Sulfonylbis(bromobenzene) include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups.
-
Gas Chromatography (GC): To determine the purity of the compound.
Application in Polymer Synthesis: A Detailed Experimental Protocol
4,4'-Sulfonylbis(bromobenzene) is a widely used monomer in the synthesis of poly(aryl ether sulfone)s (PAES) through nucleophilic aromatic substitution polymerization. The following is a detailed protocol adapted from established methodologies for the synthesis of sulfonated poly(arylene ether sulfone)s.[3][4]
Objective: To synthesize a poly(aryl ether sulfone) via nucleophilic aromatic substitution polymerization of 4,4'-Sulfonylbis(bromobenzene) and a bisphenol monomer.
Materials:
-
4,4'-Sulfonylbis(bromobenzene)
-
4,4'-Dihydroxybiphenyl (or another suitable bisphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a three-neck flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the flask with equimolar amounts of 4,4'-Sulfonylbis(bromobenzene) and 4,4'-dihydroxybiphenyl, and a 10% molar excess of anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the reactants, followed by the addition of anhydrous toluene. The toluene will act as an azeotropic agent to remove water generated during the reaction.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux at approximately 135-140°C for 4-6 hours, continuously removing the water-toluene azeotrope via the Dean-Stark trap.
-
Polymerization: After the removal of water is complete, distill off the toluene and increase the reaction temperature to 165°C. Maintain this temperature for 18-24 hours with continuous stirring to facilitate the polymerization.
-
Precipitation and Washing: Cool the viscous polymer solution to room temperature and slowly pour it into a stirred solution of methanol or deionized water to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer repeatedly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.
Visualizing the Workflow and Underlying Chemistry
To better understand the experimental process and the chemical transformation, the following diagrams have been generated.
The core of this synthesis is the nucleophilic aromatic substitution reaction. The sulfonyl group in 4,4'-Sulfonylbis(bromobenzene) activates the aromatic rings, making them susceptible to nucleophilic attack by the phenoxide ions generated from the bisphenol in the presence of a base.
References
- 1. 4,4'-Sulfonylbis(bromobenzene) - CAS:2050-48-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 4,4'-Sulfonylbis(bromobenzene) as a Monomer in Polycondensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone, is a key monomer in the synthesis of high-performance poly(arylene ether sulfone)s (PAES). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, including membranes for separation processes, advanced composites, and biomedical devices. This document provides detailed application notes and experimental protocols for the use of 4,4'-Sulfonylbis(bromobenzene) in polycondensation reactions.
Application: Synthesis of Poly(arylene ether sulfone)s
4,4'-Sulfonylbis(bromobenzene) is primarily used as an activated dihalide monomer in nucleophilic aromatic substitution (SNAr) polycondensation reactions with various bisphenols. The electron-withdrawing sulfonyl group activates the bromine atoms towards nucleophilic attack by a phenoxide, leading to the formation of an ether linkage and the polymer backbone.
The general reaction scheme is as follows:
(n) Br-Ar-SO₂-Ar-Br + (n) HO-Ar'-OH → [-Ar-SO₂-Ar-O-Ar'-O-]n + (2n) HBr
Where Ar and Ar' represent aromatic moieties.
Experimental Protocols
Two primary methods for the polycondensation of 4,4'-Sulfonylbis(bromobenzene) are Nucleophilic Aromatic Substitution (SNAr) and Nickel-Catalyzed Coupling Polymerization.
Protocol 1: Poly(arylene ether sulfone) Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a poly(arylene ether sulfone) from 4,4'-sulfonylbis(bromobenzene) and a generic bisphenol (e.g., Bisphenol A or 4,4'-biphenol).
Materials:
-
4,4'-Sulfonylbis(bromobenzene) (1 equivalent)
-
Bisphenol (e.g., Bisphenol A) (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2.2 equivalents), anhydrous
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet/outlet.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the flask with 4,4'-sulfonylbis(bromobenzene), the selected bisphenol, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMAc (or NMP) to dissolve the monomers, followed by the addition of toluene to form an azeotrope with water.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (typically 140-150°C) for 2-4 hours to remove any traces of water via the Dean-Stark trap.
-
Polymerization: After the removal of water, slowly raise the temperature to 160-180°C to remove the toluene. Continue the polymerization at this temperature for 8-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc (or NMP) if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120°C for 24 hours or until a constant weight is achieved.
Protocol 2: Poly(arylene ether sulfone) Synthesis via Nickel-Catalyzed Coupling
This method is an alternative for monomers that are less reactive in SNAr reactions. It typically employs a nickel(0) catalyst, which can be generated in situ.
Materials:
-
4,4'-Sulfonylbis(bromobenzene) (1 equivalent)
-
Bisphenol (e.g., 4,4'-Biphenol) (1 equivalent)
-
Nickel(II) chloride (NiCl₂) (catalytic amount)
-
Triphenylphosphine (PPh₃) (ligand)
-
Zinc powder (reducing agent)
-
Potassium carbonate (K₂CO₃) (2.2 equivalents), anhydrous
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
Catalyst Preparation (In Situ): In a dry three-neck flask under a nitrogen atmosphere, add NiCl₂, PPh₃, and zinc powder to anhydrous DMF or DMAc. Heat the mixture to 60-80°C to generate the active Ni(0) catalyst.
-
Monomer Addition: To the catalyst mixture, add 4,4'-sulfonylbis(bromobenzene), the bisphenol, and potassium carbonate.
-
Polymerization: Heat the reaction mixture to 120-160°C and stir for 12-48 hours.
-
Work-up: Follow the precipitation, washing, and drying steps as described in Protocol 1.
Data Presentation
The properties of poly(arylene ether sulfone)s are highly dependent on the specific bisphenol used in the polycondensation with 4,4'-sulfonylbis(bromobenzene). Below are tables summarizing typical properties of PAES synthesized from analogous dihalo-diphenyl sulfones, which can be used as a reference for expected values.
Table 1: Thermal Properties of Poly(arylene ether sulfone)s
| Co-monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) |
| Bisphenol A | 180 - 210 | 450 - 500 |
| 4,4'-Biphenol | 220 - 250 | 480 - 530 |
| Hydroquinone | 200 - 230 | 460 - 510 |
Table 2: Molecular Weight and Mechanical Properties of a Typical Poly(arylene ether sulfone)
| Property | Value |
| Number Average Molecular Weight (Mn) ( g/mol ) | 20,000 - 60,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 50,000 - 150,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Tensile Strength (MPa) | 70 - 90 |
| Tensile Modulus (GPa) | 2.0 - 2.6 |
| Elongation at Break (%) | 10 - 50 |
Note: The data presented are typical ranges for poly(arylene ether sulfone)s and may vary depending on the specific reaction conditions and the co-monomer used with 4,4'-sulfonylbis(bromobenzene).
Visualizations
Experimental Workflow for PAES Synthesis
Caption: Workflow for the synthesis of poly(arylene ether sulfone).
Logical Relationship of Monomers to Polymer Properties
Caption: Monomer to polymer property relationship.
Application Note: Synthesis of High-Performance Poly(ether sulfone) via Nucleophilic Aromatic Substitution using 4,4'-Sulfonylbis(bromobenzene)
Introduction
Poly(ether sulfone) (PES) is a high-performance amorphous thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make it a material of choice in demanding applications across aerospace, automotive, medical, and electronics industries.[1][3][4] PES is characterized by the presence of ether and sulfone linkages in its polymer backbone, which impart both flexibility and rigidity, respectively.[4]
This application note provides a detailed protocol for the synthesis of poly(ether sulfone) via a nucleophilic aromatic substitution (SNAr) reaction. The synthesis utilizes 4,4'-sulfonylbis(bromobenzene) as the activated halide monomer and a bisphenol, such as Bisphenol A, as the nucleophilic comonomer. The SNAr pathway is a robust and efficient method for forming the ether linkages that define the PES backbone.[5][6] This guide is intended for researchers and scientists in materials science and polymer chemistry, offering in-depth procedural details, explanations of the underlying chemical principles, and expected material characteristics.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of PES from 4,4'-sulfonylbis(bromobenzene) and a bisphenate proceeds via a step-growth polycondensation reaction based on the nucleophilic aromatic substitution (SNAr) mechanism. The key to this reaction is the electron-withdrawing nature of the sulfone group (-SO₂-), which activates the aromatic rings of the 4,4'-sulfonylbis(bromobenzene) towards nucleophilic attack.
The reaction is initiated by the deprotonation of the hydroxyl groups of the bisphenol comonomer (e.g., Bisphenol A) by a weak base, typically potassium carbonate (K₂CO₃), to form a more potent nucleophile, the bisphenoxide. This bisphenoxide then attacks the electron-deficient carbon atoms para to the sulfone group on the 4,4'-sulfonylbis(bromobenzene), displacing the bromide leaving groups. This process is repeated, leading to the formation of long poly(ether sulfone) chains.
Materials and Methods
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 4,4'-Sulfonylbis(bromobenzene) | C₁₂H₈Br₂O₂S | 376.06 | >97% | Sigma-Aldrich | Store in a dry place.[7] |
| Bisphenol A (BPA) | C₁₅H₁₆O₂ | 228.29 | >99% | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, >99% | Sigma-Aldrich | Dry in an oven at 120 °C for at least 4 hours before use. |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | Anhydrous | Sigma-Aldrich | Use a dry, high-purity solvent. |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Sigma-Aldrich | Used as an azeotroping agent to remove water. |
| Methanol | CH₃OH | 32.04 | Reagent Grade | Fisher Scientific | For polymer precipitation. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M | Fisher Scientific | For neutralization. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer with hot plate
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet and outlet
-
Thermocouple
-
Mechanical stirrer (optional, for high viscosity)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of poly(ether sulfone).
Detailed Protocol
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add 4,4'-sulfonylbis(bromobenzene) (18.80 g, 0.05 mol), Bisphenol A (11.41 g, 0.05 mol), and anhydrous potassium carbonate (7.60 g, 0.055 mol, 10% molar excess).
-
Add N,N-dimethylacetamide (DMAc) (100 mL) and toluene (50 mL).
-
-
Azeotropic Water Removal:
-
Begin stirring and purge the system with a gentle stream of nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 140-150 °C. Toluene will form an azeotrope with any residual water and the water formed from the reaction of K₂CO₃ with the phenol, which will be collected in the Dean-Stark trap.
-
Continue this process for 2-4 hours, or until no more water is collected.
-
-
Polymerization:
-
After the water has been removed, carefully drain the toluene from the Dean-Stark trap.
-
Increase the reaction temperature to 160-170 °C to initiate polymerization.
-
Maintain the reaction at this temperature for 6-12 hours. The progress of the polymerization can be monitored by the noticeable increase in the viscosity of the reaction mixture.
-
-
Polymer Precipitation and Purification:
-
Allow the reaction mixture to cool to room temperature. The solution will be highly viscous.
-
Slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol (800 mL). This will cause the poly(ether sulfone) to precipitate as a fibrous white solid.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the polymer using a Büchner funnel and wash thoroughly with additional methanol to remove unreacted monomers and salts.
-
To remove any remaining potassium salts, resuspend the polymer in deionized water and add a few drops of 1 M HCl to neutralize any residual base.
-
Filter the polymer again and wash with copious amounts of deionized water until the filtrate is neutral.
-
-
Drying:
-
Dry the purified poly(ether sulfone) in a vacuum oven at 120 °C for 24 hours or until a constant weight is achieved.
-
Reaction Mechanism
Figure 2. Simplified schematic of the SNAr polymerization mechanism.
Characterization and Expected Results
The synthesized poly(ether sulfone) should be a rigid, tough, and transparent thermoplastic. Its properties can be characterized by various analytical techniques.
Expected Properties of Synthesized PES
| Property | Typical Value | Method |
| Glass Transition Temperature (Tg) | 225-230 °C | Differential Scanning Calorimetry (DSC)[8] |
| Decomposition Temperature (Td) | 580-595 °C (in N₂) | Thermogravimetric Analysis (TGA)[8] |
| Number Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol | Gel Permeation Chromatography (GPC)[9] |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Gel Permeation Chromatography (GPC) |
| Appearance | Off-white to light amber solid | Visual Inspection |
| Solubility | Soluble in DMAc, NMP, THF | Solubility Tests |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the repeating unit of the poly(ether sulfone).[2][10][11][12]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution of the polymer.[9]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer.[8][10][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer, such as the sulfone (SO₂) and ether (C-O-C) linkages.[10]
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Molecular Weight | - Insufficient reaction time or temperature.- Presence of water in the reaction mixture.- Incorrect stoichiometry of monomers. | - Increase reaction time or temperature.- Ensure thorough azeotropic removal of water.- Accurately weigh monomers. |
| Dark-colored Polymer | - Reaction temperature too high, leading to side reactions.- Presence of oxygen. | - Maintain the recommended reaction temperature.- Ensure a continuous inert atmosphere. |
| Incomplete Precipitation | - Insufficient amount of non-solvent (methanol).- Polymer has a very low molecular weight. | - Increase the volume of methanol.- Re-evaluate the polymerization conditions. |
| Gel Formation | - Side reactions at very high temperatures.- Presence of trifunctional impurities. | - Strictly control the reaction temperature.- Use high-purity monomers. |
Conclusion
This application note details a reliable and reproducible method for the synthesis of high-performance poly(ether sulfone) using 4,4'-sulfonylbis(bromobenzene) and Bisphenol A via a nucleophilic aromatic substitution polymerization. The protocol provides a comprehensive guide for researchers, from reagent preparation to polymer characterization. The resulting PES exhibits excellent thermal and mechanical properties, making it suitable for a wide range of advanced applications. Adherence to the described procedures and troubleshooting guidelines will facilitate the successful synthesis of this important engineering thermoplastic.
References
- 1. ud-machine.com [ud-machine.com]
- 2. Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. Polyethersulfone Polymer for Biomedical Applications and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. americanelements.com [americanelements.com]
- 8. PES: Polyethersulfone - NETZSCH Polymers [polymers.netzsch.com]
- 9. agilent.com [agilent.com]
- 10. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,4'-Sulfonylbis(bromobenzene)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4,4'-Sulfonylbis(bromobenzene) in various palladium-catalyzed cross-coupling reactions. This versatile, bifunctional aryl bromide is a valuable building block in the synthesis of polymers and complex organic molecules relevant to materials science and pharmaceutical development. The protocols herein are based on established methodologies for aryl bromides and have been adapted to the specific reactivity of this sulfonyl-containing substrate.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a base.[3] The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4]
This guide focuses on four key transformations employing 4,4'-Sulfonylbis(bromobenzene): the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Generalized Reaction Scheme
The bifunctional nature of 4,4'-Sulfonylbis(bromobenzene) allows for double cross-coupling reactions, leading to the formation of polymers or symmetrical molecules.
References
Application Notes and Protocols for Suzuki Coupling of Bis(4-bromophenyl) Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of bis(4-bromophenyl) sulfone. This versatile building block can undergo both double Suzuki coupling to yield discrete molecular structures and polycondensation to form functional polymers. The protocols outlined below are based on established methodologies for Suzuki reactions of aryl halides and are adaptable for various research and development applications.
Introduction to Suzuki Coupling with Bis(4-bromophenyl) Sulfone
The Suzuki-Miyaura coupling is a robust and widely used carbon-carbon bond-forming reaction in organic synthesis, valued for its mild conditions and tolerance of a wide range of functional groups. For bis(4-bromophenyl) sulfone, this reaction opens two primary synthetic avenues:
-
Double Suzuki Coupling: The simultaneous or sequential reaction of both bromine atoms with arylboronic acids allows for the synthesis of symmetrical or unsymmetrical diaryl sulfones with extended aromatic systems. These products can be valuable as intermediates in medicinal chemistry and materials science.
-
Suzuki Polycondensation: When reacted with an aryldiboronic acid, bis(4-bromophenyl) sulfone can serve as a monomer for the synthesis of poly(arylene sulfone)s. These polymers are of interest for their thermal stability and potential applications in high-performance materials and electronics.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and controlling the reaction outcome. Palladium catalysts, particularly those with phosphine ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed.
Experimental Protocols
Two primary protocols are presented: a one-pot double Suzuki coupling for synthesizing discrete molecules and a Suzuki polycondensation for polymer synthesis.
Protocol 2.1: One-Pot Double Suzuki Coupling with Phenylboronic Acid
This protocol details the synthesis of 4,4'-bis(phenyl)diphenyl sulfone through a one-pot double Suzuki-Miyaura reaction.
Reaction Scheme:
Materials:
-
Bis(4-bromophenyl) sulfone
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bis(4-bromophenyl) sulfone (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (15 mL) and ethanol (5 mL). Stir the mixture for 10 minutes. Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary (Representative):
| Reactant/Reagent | Molar Eq. | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Bis(4-bromophenyl) sulfone | 1.0 | 5 | Toluene/Ethanol/Water | 80-90 | 18-24 | >85 |
| Phenylboronic acid | 2.2 | |||||
| K₂CO₃ | 4.0 |
Protocol 2.2: Suzuki Polycondensation with 1,4-Benzenediboronic Acid
This protocol describes the synthesis of poly(p-phenylene sulfone-co-p-phenylene) via Suzuki polycondensation.
Reaction Scheme:
Materials:
-
Bis(4-bromophenyl) sulfone
-
1,4-Benzenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Preparation: Ensure both bis(4-bromophenyl) sulfone and 1,4-benzenediboronic acid are pure and dry.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stirrer and a condenser, add bis(4-bromophenyl) sulfone (1.0 mmol), 1,4-benzenediboronic acid (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous DMF (10 mL). Stir the mixture to dissolve the reactants. Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Polymerization: Heat the reaction mixture to 90-100°C and stir for 48 hours. An increase in viscosity will be observed as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large excess of methanol (200 mL) with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot deionized water and then with methanol to remove residual salts and catalyst. Dry the polymer in a vacuum oven at 60°C overnight.
Quantitative Data Summary (Representative):
| Monomer 1 | Monomer 2 | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Polymer Yield (%) |
| Bis(4-bromophenyl) sulfone | 1,4-Benzenediboronic acid | 2 | K₂CO₃ | DMF | 90-100 | 48 | >90 |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Double Suzuki Coupling
This diagram outlines the key steps in the experimental procedure for the one-pot double Suzuki coupling.
Caption: Workflow for the one-pot double Suzuki coupling experiment.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions under inert atmosphere should be set up by trained personnel.
Application Note & Protocol: Optimizing the Heck-Mizoroki Reaction for 4,4'-Sulfonylbis(bromobenzene)
Introduction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This Nobel Prize-winning transformation has revolutionized the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] This guide focuses on a particularly valuable yet challenging substrate: 4,4'-Sulfonylbis(bromobenzene). As a difunctional aryl bromide, this molecule serves as a critical building block (an A2-type monomer) for high-performance polymers like poly(ether sulfone)s (PES).[7] The strong electron-withdrawing nature of the central sulfonyl group deactivates the two carbon-bromine bonds, making the initial oxidative addition step of the Heck reaction inherently sluggish and demanding carefully optimized conditions for successful coupling.
This document provides a deep dive into the mechanistic considerations, critical reaction parameters, a detailed experimental protocol, and troubleshooting strategies for performing the Heck reaction with 4,4'-Sulfonylbis(bromobenzene).
The Catalytic Cycle: A Mechanistic Framework
Understanding the reaction mechanism is paramount to rational optimization and troubleshooting. The generally accepted pathway for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][8] For aryl bromides, this cycle involves several key steps:
-
Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂). This reduction is typically accomplished by a phosphine ligand, which itself becomes oxidized.[1][9][10]
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of 4,4'-Sulfonylbis(bromobenzene). This is often the rate-limiting step for deactivated aryl bromides and results in a square planar Aryl-Pd(II)-Halide intermediate.[1][2][11]
-
Olefin Coordination and Insertion: The alkene reactant coordinates to the Pd(II) complex. Subsequently, the aryl group migrates to one of the olefinic carbons in a process known as migratory insertion or carbopalladation, forming a new carbon-carbon bond.[2][12]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon of the alkyl-palladium intermediate is transferred back to the palladium center. This step forms the desired substituted alkene product and a hydrido-palladium(II) complex.[2][9]
-
Reductive Elimination & Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination. The base neutralizes the generated hydrobromic acid (HBr), and the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[9][10]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Optimizing Reaction Conditions: A Parameter Guide
The success of the Heck reaction with a deactivated substrate like 4,4'-Sulfonylbis(bromobenzene) hinges on the careful selection of several interdependent parameters. High temperatures are typically required to overcome the activation energy of the oxidative addition step.[13]
| Parameter | Recommendation & Rationale | Examples |
| Palladium Source | Pd(II) precatalysts are often preferred for their air stability and ease of handling. They are reliably reduced in situ to the active Pd(0) catalyst.[9][10] | Pd(OAc)₂ , PdCl₂, Pd₂(dba)₃ |
| Ligand | Essential for stabilizing the catalyst and promoting oxidative addition.[1] For deactivated aryl bromides, bulky, electron-rich phosphines or N-Heterocyclic Carbenes (NHCs) are highly effective.[13][14] | P(o-tol)₃ , P(t-Bu)₃ , dppf, NHC ligands (e.g., IPr, SImes) |
| Base | Required to neutralize HBr and regenerate the Pd(0) catalyst.[10] The choice is often linked to the solvent. Inorganic bases are common in polar aprotic solvents.[15] Organic amines can also serve as the solvent. | Inorganic: K₂CO₃, K₃PO₄, NaOAcOrganic: Triethylamine (Et₃N), DIPEA |
| Solvent | A high-boiling point, polar aprotic solvent is necessary to dissolve reactants and intermediates and to reach the required reaction temperatures.[16][17] | NMP (N-Methyl-2-pyrrolidone), DMAc (Dimethylacetamide), DMF |
| Additive | Phase-transfer catalysts can significantly accelerate the reaction, especially when using inorganic bases, by improving the solubility of the base and facilitating anion exchange at the metal center.[16][18] | TBAB (Tetrabutylammonium bromide), TBAC (Tetrabutylammonium chloride) |
| Temperature | Elevated temperatures are crucial to drive the rate-limiting oxidative addition step for this electron-deficient substrate. | 120–160 °C |
| Olefin Partner | Electron-deficient alkenes are generally more reactive in the Heck reaction.[1] | Styrene, n-butyl acrylate, methyl methacrylate |
Detailed Experimental Protocol: Double Heck Coupling with n-Butyl Acrylate
This protocol describes a representative procedure for the double Heck coupling of 4,4'-Sulfonylbis(bromobenzene) with n-butyl acrylate.
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times. The reagents are irritants and potentially toxic.
Reagents & Equipment:
-
4,4'-Sulfonylbis(bromobenzene) (1.0 mmol)
-
n-Butyl acrylate (2.5 mmol, 1.25 equiv. per C-Br bond)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 1.5 equiv. per C-Br bond)
-
Tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 equiv.)
-
N,N-Dimethylacetamide (DMAc), anhydrous (10 mL)
-
Schlenk tube or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and purification
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. nobelprize.org [nobelprize.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. d-nb.info [d-nb.info]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
Application of 4,4'-Sulfonylbis(bromobenzene) in Flame Retardant Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Sulfonylbis(bromobenzene) is a brominated aromatic compound with a chemical structure conducive to applications in flame retardant materials. Rather than being utilized as an additive flame retardant, its primary application is as a reactive monomer in the synthesis of inherently flame-retardant polymers. Specifically, it can be incorporated into the backbone of high-performance polymers like poly(ether sulfone)s (PES). This reactive approach ensures the permanent integration of the flame-retardant moiety, preventing leaching and maintaining the material's intrinsic properties. The presence of bromine and the sulfonyl group contributes to enhanced thermal stability and flame retardancy through mechanisms that interrupt the combustion cycle in both the gas and condensed phases.
Principle of Flame Retardancy
Brominated flame retardants, including polymers synthesized from 4,4'-Sulfonylbis(bromobenzene), primarily function through a radical trapping mechanism in the gas phase during combustion.[1] Upon heating, the carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively quenching the flame.[1]
In the condensed phase, the sulfonyl groups can contribute to char formation. This char layer acts as an insulating barrier, limiting the evolution of flammable volatiles and shielding the underlying polymer from the heat source.[2]
Application Notes
The primary application of 4,4'-Sulfonylbis(bromobenzene) is in the synthesis of brominated poly(ether sulfone)s (Br-PES). These materials are suitable for use in applications requiring high thermal stability, chemical resistance, and excellent flame retardancy. Such applications include:
-
Electronics and Electrical Components: Connectors, circuit boards, and housings where high fire safety standards are mandatory.
-
Aerospace and Automotive: Interior components that must meet stringent flammability regulations.
-
Industrial and Construction Materials: High-performance coatings and composites.
The incorporation of 4,4'-Sulfonylbis(bromobenzene) as a comonomer allows for the tuning of the bromine content in the final polymer, thereby controlling the level of flame retardancy. This approach avoids the plasticizing effects and potential migration associated with additive flame retardants.
Quantitative Data Presentation
The following table summarizes typical flame retardancy data for various polymers, providing a comparative context for the expected performance of brominated poly(ether sulfone)s. Data for a hypothetical Br-PES synthesized with a brominated monomer is included for illustrative purposes.
| Polymer System | Flame Retardant (Loading) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (Thickness) | Reference |
| Polycarbonate (PC) | - | 25-27 | V-2 (3.2 mm) | General Data |
| PC/ABS Blend | - | 23-25 | V-2 (3.2 mm) | General Data |
| High Impact Polystyrene (HIPS) | - | 18-19 | HB | [3] |
| Epoxy Resin | DOPO-based additive (2.7 wt% P) | 32.2 | V-0 | [4] |
| Polyethylene Terephthalate (PET) | ZDP/DBDPE (12 wt%) | 32.7-33.6 | V-0 | [5] |
| Hypothetical Br-PES | Reactive (e.g., from 4,4'-Sulfonylbis(bromobenzene)) | 35-45 | V-0 (1.6 mm) | Expected |
Experimental Protocols
The following protocols are representative of the synthesis of a brominated poly(ether sulfone) and its subsequent flame retardancy testing. While 4,4'-Sulfonylbis(bromobenzene) is the target monomer, this protocol is based on the well-documented use of a structurally similar brominated bisphenol, Tetrabromobisphenol A (TBBPA), due to the limited specific literature on the former. The principles of the synthesis and testing are directly applicable.
Protocol 1: Synthesis of Brominated Poly(ether sulfone) (Br-PES)
Objective: To synthesize a Br-PES via nucleophilic aromatic substitution polycondensation.
Materials:
-
Tetrabromobisphenol A (TBBPA)
-
Bis(4-fluorophenyl) sulfone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Thermometer
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add TBBPA, Bis(4-fluorophenyl) sulfone, and a 10-20% molar excess of anhydrous K₂CO₃.
-
Add DMAc and toluene (typically in a 2:1 to 3:1 v/v ratio) to the flask to achieve a solids concentration of 20-30% (w/v).
-
Purge the system with nitrogen for 30 minutes to ensure an inert atmosphere.
-
Heat the mixture to 140-150 °C with vigorous stirring. The toluene will begin to reflux, and the water formed during the phenoxide formation will be azeotropically removed and collected in the Dean-Stark trap.
-
After the complete removal of water (typically 2-4 hours), slowly drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C to initiate polymerization.
-
Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
After the reaction is complete, cool the viscous solution to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the solution into a large excess of vigorously stirred methanol or a methanol/water mixture.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any residual salts and solvent.
-
Dry the purified Br-PES in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Evaluation of Flame Retardancy
Objective: To determine the Limiting Oxygen Index (LOI) and UL-94 vertical burn rating of the synthesized Br-PES.
Materials:
-
Dried Br-PES polymer
-
Compression molding machine or solvent casting apparatus
-
LOI apparatus
-
UL-94 test chamber
-
Specimen conditioning chamber (e.g., desiccator)
Procedure:
A. Specimen Preparation:
-
Prepare test specimens of the Br-PES by either compression molding or solvent casting to the dimensions specified in the respective standards (e.g., ASTM D2863 for LOI, IEC 60695-11-10 for UL-94).
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours before testing.
B. Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Place a conditioned specimen vertically in the sample holder of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the test chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen. The test is considered positive if the specimen continues to burn for a specified time or length.
-
Adjust the oxygen concentration in the gas mixture and repeat the test with new specimens until the minimum oxygen concentration that just supports flaming combustion is determined. This concentration is the LOI value.
C. UL-94 Vertical Burning Test:
-
Mount a conditioned specimen vertically in the UL-94 test chamber.
-
Apply a calibrated blue flame to the lower end of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t₁).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Test a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard, which consider the afterflame times, total afterflame time for the set of specimens, afterglow time, and whether flaming drips ignite the cotton.[6]
Mandatory Visualizations
Caption: Synthesis workflow for Brominated Poly(ether sulfone).
Caption: Experimental workflow for flame retardancy evaluation.
Caption: Flame retardant mechanism of Brominated Poly(ether sulfone).
References
Application Notes and Protocols: 4,4'-Sulfonylbis(bromobenzene) as a Versatile Building Block for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone, is a key monomer in the synthesis of high-performance functional polymers. Its rigid sulfone group and reactive bromine atoms make it an ideal building block for creating polymers with exceptional thermal stability, mechanical strength, and chemical resistance. These properties are highly desirable in a wide range of applications, from advanced materials to biomedical devices. This document provides detailed application notes and experimental protocols for the use of 4,4'-Sulfonylbis(bromobenzene) in the synthesis of poly(arylene ether sulfone)s (PAES), a prominent class of engineering thermoplastics.
Physicochemical Properties of 4,4'-Sulfonylbis(bromobenzene)
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Reference |
| CAS Number | 2050-48-8 | |
| Molecular Formula | C₁₂H₈Br₂O₂S | |
| Molecular Weight | 376.07 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | |
| Storage | Sealed in a dry environment at 2-8°C |
Application: Synthesis of Poly(arylene ether sulfone)s (PAES)
4,4'-Sulfonylbis(bromobenzene) is a key component in the nucleophilic aromatic substitution (SNAr) polymerization to produce PAES. The sulfone group, being strongly electron-withdrawing, activates the bromine atoms towards nucleophilic attack by a bisphenoxide. This reaction results in the formation of a robust ether linkage, building the polymer backbone.
The general reaction scheme involves the polycondensation of 4,4'-Sulfonylbis(bromobenzene) with a bisphenol in the presence of a weak base and an aprotic polar solvent.
Caption: General reaction scheme for the synthesis of Poly(arylene ether sulfone).
Experimental Protocol: Synthesis of Poly(arylene ether sulfone) from 4,4'-Sulfonylbis(bromobenzene) and Bisphenol A
This protocol provides a detailed methodology for the synthesis of a representative poly(arylene ether sulfone).
Materials:
-
4,4'-Sulfonylbis(bromobenzene)
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet/outlet.
-
Charging Reactants: To the flask, add 4,4'-Sulfonylbis(bromobenzene) (1 equivalent), Bisphenol A (1 equivalent), and potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add NMP to achieve a solids concentration of 25-30% (w/v) and a sufficient amount of toluene to fill the Dean-Stark trap.
-
Azeotropic Dehydration: Under a gentle flow of nitrogen, heat the reaction mixture to 140-150°C. Toluene will begin to reflux, and water formed from the reaction of the bisphenol with the base will be collected in the Dean-Stark trap. Continue this azeotropic dehydration for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 180-190°C to initiate polymerization. The viscosity of the solution will increase as the polymer forms. Maintain the reaction at this temperature for 8-12 hours.
-
Precipitation: Cool the viscous polymer solution to room temperature and dilute it with additional NMP if necessary. Slowly pour the polymer solution into a vigorously stirred beaker of methanol or deionized water to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer repeatedly with hot deionized water to remove any residual salts and solvent, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of poly(arylene ether sulfone).
Caption: Workflow for the synthesis of poly(arylene ether sulfone).
Characterization of the Resulting Polymer
The synthesized poly(arylene ether sulfone) can be characterized to determine its molecular weight, thermal properties, and structural integrity.
Typical Characterization Data for PAES:
| Parameter | Typical Value Range | Analytical Technique |
| Number Average Molecular Weight (Mn) | 20,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 40,000 - 150,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC (Mw/Mn) |
| Glass Transition Temperature (Tg) | 180 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 450 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
Note: The exact properties of the polymer will depend on the specific bisphenol used, the monomer ratio, and the polymerization conditions.
Conclusion
4,4'-Sulfonylbis(bromobenzene) is a valuable and versatile monomer for the synthesis of high-performance functional polymers like poly(arylene ether sulfone)s. The robust nature of the resulting polymers makes them suitable for demanding applications in various scientific and industrial fields. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the development of novel materials based on this important building block.
Application Note & Protocol: Electrophilic Sulfonation of Bromobenzene
Abstract
This document provides a detailed experimental protocol for the sulfonation of bromobenzene, a classic example of an electrophilic aromatic substitution reaction. The protocol outlines the necessary reagents, equipment, safety precautions, and step-by-step procedures for the synthesis, isolation, and purification of the resulting bromobenzenesulfonic acid isomers. This process is relevant for researchers in organic synthesis and drug development, where aryl sulfonic acids serve as important intermediates.
Introduction
Aromatic sulfonation is a fundamental organic reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (-SO₃H).[1] The reaction is a type of electrophilic aromatic substitution, typically carried out by heating an aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or concentrated sulfuric acid alone.[2][3][4] The active electrophile is believed to be sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H.[3][5]
In the case of bromobenzene, the bromine atom is an electron-withdrawing but ortho-, para-directing group. Therefore, the sulfonation reaction is expected to yield a mixture of 2-bromobenzenesulfonic acid (ortho isomer) and 4-bromobenzenesulfonic acid (para isomer), with the para isomer typically being the major product due to reduced steric hindrance.[6][7] This reaction is reversible; the sulfonic acid group can be removed by heating the product in dilute aqueous acid, a process known as desulfonation.[1][3][8]
Safety Precautions
This procedure involves hazardous materials and must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Bromobenzene: Flammable liquid and vapor.[9] It is harmful if swallowed or inhaled and causes skin and eye irritation.[9] Avoid contact with skin and eyes and keep away from ignition sources.[9]
-
Fuming Sulfuric Acid (Oleum): Highly corrosive and causes severe skin burns and eye damage. It reacts violently with water, releasing significant heat and toxic fumes.[10] Do not breathe vapors.[10] Handle with extreme care and have appropriate spill-neutralizing agents (e.g., sodium bicarbonate) readily available.
-
Emergency Procedures: Ensure that an eyewash station and safety shower are immediately accessible.[9] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10] For eye contact, rinse cautiously with water for several minutes.[10] Seek immediate medical attention for any exposure.
Materials and Equipment
-
Reagents:
-
Bromobenzene (C₆H₅Br), 99%
-
Fuming sulfuric acid (H₂SO₄ + SO₃, ~20% free SO₃)
-
Sodium chloride (NaCl)
-
Ice (from deionized water)
-
Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Thermometer
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Experimental Protocol
This protocol describes the sulfonation reaction, followed by isolation of the product as its calcium salt to separate it from excess sulfuric acid.
4.1. Reaction Setup and Sulfonation
-
Place a magnetic stir bar in a 250 mL three-neck round-bottom flask.
-
In a fume hood, carefully add 50 mL of fuming sulfuric acid (~20% SO₃) to the flask.
-
Equip the flask with a reflux condenser (with a drying tube), a thermometer, and an addition funnel.
-
Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Measure 20.0 g (0.127 mol) of bromobenzene and place it in the addition funnel.
-
Add the bromobenzene dropwise to the cold, stirring fuming sulfuric acid over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to 60-70 °C using a heating mantle and maintain this temperature for 2 hours with continuous stirring.
4.2. Work-up and Product Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker (1 L) containing approximately 200 g of crushed ice.
-
Very slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed cautiously in the fume hood.
-
The bromobenzenesulfonic acid product may precipitate or remain in the aqueous solution. To aid precipitation, saturate the solution by adding solid sodium chloride in portions with stirring until no more salt dissolves ("salting out").
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation of the sodium salt of the sulfonic acid.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
4.3. Purification via Calcium Salt
-
Transfer the crude solid to a beaker containing 200 mL of hot water and stir to dissolve.
-
Heat the solution to boiling and slowly add solid calcium carbonate (or a slurry of calcium hydroxide) in small portions until the solution is no longer acidic (test with litmus or pH paper). The formation of CO₂ gas will cause frothing.
-
In this step, the excess sulfuric acid is converted to insoluble calcium sulfate (CaSO₄), while the bromobenzenesulfonic acid forms the more soluble calcium bromobenzenesulfonate.[11]
-
Filter the hot mixture by gravity or vacuum filtration to remove the precipitated calcium sulfate.
-
The filtrate contains the calcium salt of the product. The free sulfonic acid can be regenerated by carefully adding a stoichiometric amount of sulfuric acid, which precipitates calcium sulfate again, leaving the purified sulfonic acid in the solution. Alternatively, the water can be evaporated to yield the solid calcium salt. For many applications, the sodium or calcium salt is used directly.
4.4. Final Purification (Recrystallization)
-
If the free acid or its sodium salt is isolated, it can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to remove impurities.[12][13]
Data Presentation
The following table summarizes the key quantitative parameters for the sulfonation of bromobenzene.
| Parameter | Value / Condition | Notes |
| Reactants | ||
| Bromobenzene | 20.0 g (0.127 mol) | Limiting reagent. |
| Fuming Sulfuric Acid (~20% SO₃) | 50 mL | Acts as both solvent and reagent. Used in large excess to drive the reaction.[14] |
| Reaction Conditions | ||
| Addition Temperature | 0 - 10 °C | Controlled addition is crucial to manage the exothermic reaction. |
| Reaction Temperature | 60 - 70 °C | Heating is required to overcome the deactivating effect of the bromine atom. |
| Reaction Time | 2 hours | Time may be adjusted based on reaction monitoring (e.g., TLC). |
| Product Information | ||
| Major Product | 4-bromobenzenesulfonic acid | Para substitution is favored due to steric hindrance at the ortho position.[6] |
| Minor Product | 2-bromobenzenesulfonic acid | Ortho isomer is also formed.[7] |
| Theoretical Yield | ~30.1 g (0.127 mol) | Based on the molecular weight of bromobenzenesulfonic acid (237.07 g/mol ). |
| Expected Yield | 70-80% | Typical yields for aromatic sulfonation can vary. |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of bromobenzenesulfonic acid.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US3946037A - Sulfonation of aromatic compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Post-Polymerization Modification of Polymers Containing 4,4'-Sulfonylbis(bromobenzene)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-polymerization modification of polymers incorporating the 4,4'-sulfonylbis(bromobenzene) monomer. These modifications introduce diverse functionalities, opening avenues for applications in drug delivery, biomaterials, and other areas of biomedical research.
Introduction
Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal and mechanical stability. The incorporation of halogenated monomers, such as 4,4'-sulfonylbis(bromobenzene), into the polymer backbone provides reactive sites for a variety of post-polymerization modifications. These modifications allow for the tailoring of the polymer's properties to suit specific applications. The bromo-functional groups serve as versatile handles for introducing a wide range of chemical moieties via established cross-coupling chemistries. This enables the transformation of a base polymer into a library of functionalized materials with tunable solubility, biocompatibility, and drug-loading capabilities.
While direct experimental data on polymers exclusively derived from 4,4'-sulfonylbis(bromobenzene) is limited in publicly available literature, the protocols outlined below are based on well-established methodologies for the modification of analogous brominated poly(arylene ether sulfone)s and are expected to be readily adaptable.
Key Post-Polymerization Modification Reactions
The primary strategies for modifying polymers containing 4,4'-sulfonylbis(bromobenzene) involve palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for polymer modification.
-
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent. This is useful for introducing new aryl or alkyl groups, which can alter the polymer's hydrophobicity, introduce fluorescent tags, or provide attachment points for biomolecules.
-
Sonogashira Coupling: Creates carbon-carbon bonds between the aryl bromide and a terminal alkyne.[1] The resulting alkyne-functionalized polymer can be further modified using "click" chemistry, a highly efficient and specific reaction, for bioconjugation or the attachment of drug molecules.[2]
-
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by coupling the aryl bromide with an amine.[3] This reaction is particularly valuable for introducing primary or secondary amines, which can be used to attach targeting ligands, improve water solubility, or introduce pH-responsive elements for controlled drug release.
Experimental Protocols
The following are generalized protocols for the post-polymerization modification of polymers containing 4,4'-sulfonylbis(bromobenzene). Researchers should optimize the reaction conditions for their specific polymer and desired degree of functionalization.
Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of a brominated poly(arylene ether sulfone) with a boronic acid.
Materials:
-
Polymer containing 4,4'-sulfonylbis(bromobenzene) units
-
Aryl or alkyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
Procedure:
-
In a Schlenk flask, dissolve the brominated polymer in the chosen solvent.
-
Add the boronic acid (1.5 - 3 equivalents per bromo group), base (3-5 equivalents per bromo group), and palladium catalyst (1-5 mol% per bromo group).
-
If using a two-phase system, add degassed water.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-120 °C for 12-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR or FT-IR spectroscopy to observe the disappearance of the aryl-bromide signal and the appearance of new signals from the coupled product.
-
After completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.
-
Filter the polymer and wash it extensively with water and methanol to remove residual catalyst and salts.
-
Dry the functionalized polymer under vacuum at 60-80 °C.
Quantitative Data (Adapted from related systems):
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Degree of Substitution (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 24 | >95 | |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 48 | 80-95 | [4] |
Sonogashira Coupling
This protocol details the coupling of a brominated poly(arylene ether sulfone) with a terminal alkyne.
Materials:
-
Polymer containing 4,4'-sulfonylbis(bromobenzene) units
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., Toluene, THF, DMF)
Procedure:
-
Dissolve the brominated polymer in the chosen solvent in a Schlenk flask.
-
Add the palladium catalyst (1-5 mol% per bromo group) and CuI (2-10 mol% per bromo group).
-
Add the terminal alkyne (1.5 - 3 equivalents per bromo group) and the amine base.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 20-30 minutes.
-
Stir the reaction mixture at room temperature to 80 °C for 12-48 hours under an inert atmosphere.
-
Monitor the reaction by ¹H NMR or FT-IR spectroscopy.
-
Upon completion, precipitate the polymer in a suitable non-solvent (e.g., methanol, hexane).
-
Filter the polymer and wash thoroughly with methanol to remove the catalyst and other impurities.
-
Dry the alkyne-functionalized polymer under vacuum.
Quantitative Data (Adapted from related systems):
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Degree of Substitution (%) | Reference |
| Pd(PPh₃)₄ | CuI | TEA | Toluene | 60 | 24 | >90 | [5] |
| PdCl₂(PPh₃)₂ | CuI | DIPA | THF | 50 | 48 | 85-98 | [6] |
Buchwald-Hartwig Amination
This protocol describes the amination of a brominated poly(arylene ether sulfone) with a primary or secondary amine.
Materials:
-
Polymer containing 4,4'-sulfonylbis(bromobenzene) units
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a Schlenk flask.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.
-
Add the brominated polymer, the amine (1.5 - 3 equivalents per bromo group), and the base (2-4 equivalents per bromo group).
-
Seal the flask and heat the reaction mixture at 80-110 °C for 12-48 hours.
-
Monitor the reaction progress by spectroscopic methods.
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., THF, chloroform) and filter through a pad of Celite to remove insoluble salts.
-
Precipitate the polymer by adding the filtrate to a non-solvent like methanol or hexane.
-
Collect the polymer by filtration, wash it extensively, and dry it under vacuum.
Quantitative Data (Adapted from related systems):
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Degree of Substitution (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | >95 | [7] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 48 | 80-95 | [3] |
Visualizations
Experimental Workflow for Post-Polymerization Modification
Caption: General workflow for post-polymerization modification.
Signaling Pathway Analogy for Functionalization
Caption: Analogy of polymer functionalization to a signaling pathway.
Applications in Drug Development
The functionalized polymers derived from these modifications have significant potential in various aspects of drug development:
-
Drug Delivery: The modified polymers can be engineered to form nanoparticles, micelles, or hydrogels for encapsulating and delivering therapeutic agents. The introduced functional groups can control drug loading, release kinetics, and targeting. For instance, amine groups introduced via Buchwald-Hartwig amination can be protonated at lower pH, leading to swelling and drug release in the acidic tumor microenvironment.
-
Biomaterials and Tissue Engineering: Functionalized PAES can be fabricated into scaffolds for tissue regeneration. The surface chemistry can be tailored to promote cell adhesion, proliferation, and differentiation.[8][9]
-
Bioconjugation: Alkyne-functionalized polymers from Sonogashira coupling are ideal platforms for attaching biomolecules such as peptides, antibodies, or targeting ligands via "click" chemistry. This allows for the creation of highly specific drug delivery systems or diagnostic agents.
Conclusion
Post-polymerization modification of polymers containing 4,4'-sulfonylbis(bromobenzene) offers a powerful and versatile strategy for creating a diverse range of functional materials. The Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination are robust and efficient methods for introducing new chemical moieties. While further research is needed to fully explore the potential of these specific polymers in drug development, the foundational chemistry and potential applications outlined in these notes provide a strong starting point for researchers in the field. The adaptability of these protocols allows for the rational design and synthesis of novel polymers with tailored properties for a wide array of biomedical applications.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. "Synthesis and Characterization of Functionalized Poly(arylene ether su" by Kavitha Neithikunta [corescholar.libraries.wright.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Polyethersulfone Polymer for Biomedical Applications and Biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4,4'-Sulfonylbis(bromobenzene) Synthesis
Welcome to the Technical Support Center for the synthesis of 4,4'-Sulfonylbis(bromobenzene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4,4'-Sulfonylbis(bromobenzene), focusing on potential side reactions and their mitigation.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is sensitive to moisture and can be deactivated. | - Ensure all glassware is thoroughly flame-dried before use.- Use anhydrous solvents.- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). | Maximizes the catalytic activity, promoting the desired Friedel-Crafts reaction and improving product yield. |
| 2. Deactivated Aromatic Ring: Although bromobenzene is only moderately deactivated, harsh reaction conditions or impurities can hinder the reaction. | - Use a milder Lewis acid or a solid acid catalyst.[1] - Ensure the purity of the bromobenzene starting material. | Reduces potential side reactions and degradation of starting materials, leading to a cleaner reaction and higher yield. | |
| 3. Insufficient Reaction Temperature or Time: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider a moderate increase in temperature, but be cautious of potential side reactions. | Drives the reaction to completion, increasing the conversion of starting materials to the desired product. | |
| Formation of Multiple Products (Isomers) | 1. Isomer Formation: Friedel-Crafts reactions can sometimes yield a mixture of ortho, meta, and para isomers. | - Studies have shown that the sulfonation of bromobenzene with sulfur trioxide is highly para-selective (around 99%).[2] Isomer formation is generally not a significant issue in this specific synthesis. | High purity of the desired 4,4'-isomer is expected, simplifying purification. |
| Difficult Purification | 1. Unreacted Starting Materials: The presence of unreacted 4-bromobenzenesulfonyl chloride or bromobenzene complicates purification. | - Optimize reaction stoichiometry and time to ensure complete conversion.- Unreacted 4-bromobenzenesulfonyl chloride can be quenched with water after the reaction is complete to form the water-soluble sulfonic acid. | Simplifies the purification process by converting unreacted starting materials into more easily separable forms. |
| 2. Presence of Catalyst Residues: The Lewis acid catalyst needs to be completely removed from the product. | - Perform an aqueous workup with a dilute acid (e.g., 1 M HCl) to quench and dissolve the catalyst.[3] | Ensures a clean product free from metal contaminants. | |
| 3. Oiling Out During Recrystallization: The product may separate as an oil instead of crystals during purification. | - Ensure the boiling point of the recrystallization solvent is lower than the melting point of the product.- Try a different solvent or a co-solvent system (e.g., ethanol/water, hexane/dichloromethane).[3][4] | Promotes the formation of pure crystals and improves the efficiency of the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4,4'-Sulfonylbis(bromobenzene)?
A1: A widely used and reliable method is the Friedel-Crafts sulfonylation of bromobenzene with 4-bromobenzenesulfonyl chloride in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).[3] An alternative, though less common, route involves the bromination of diphenyl sulfoxide followed by oxidation.
Q2: How can I prepare the 4-bromobenzenesulfonyl chloride starting material?
A2: 4-Bromobenzenesulfonyl chloride can be synthesized by the chlorosulfonation of bromobenzene using chlorosulfonic acid. This is an electrophilic aromatic substitution reaction.
Q3: What is the expected yield for the synthesis of 4,4'-Sulfonylbis(bromobenzene)?
A3: Following the Friedel-Crafts protocol with 4-bromobenzenesulfonyl chloride and bromobenzene, yields of around 88% have been reported.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and dichloromethane. The starting materials and the product will have different Rf values, allowing for visualization of the reaction's progression.
Q5: What is the best way to purify the final product?
A5: The crude product is typically purified by recrystallization. A common solvent system for this is a mixture of hexane and dichloromethane.[3] The crude product can also be purified by silica gel column chromatography.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Sulfonylbis(bromobenzene) via Friedel-Crafts Reaction[3]
This protocol details the synthesis of 4,4'-Sulfonylbis(bromobenzene) from 4-bromobenzenesulfonyl chloride and bromobenzene.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Bromobenzene
-
Ferric chloride (FeCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a 250 mL three-necked flask, add 4-bromobenzenesulfonyl chloride (5.00 g, 19.69 mmol) and bromobenzene (4.61 g, 29.54 mmol).
-
Dissolve the reactants in 40 mL of anhydrous dichloromethane.
-
Add anhydrous ferric chloride (6.34 g, 39.39 mmol) to the solution.
-
Heat the reaction mixture to 40°C and stir for 6 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Slowly add 30 mL of dichloromethane and 50 mL of 1 M hydrochloric acid solution and continue stirring for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate by rotary evaporation to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a solvent mixture of hexane and dichloromethane (4:5, v/v) as the eluent.
-
Dry the final product under vacuum to yield 4,4'-Sulfonylbis(bromobenzene) as a white powder.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Bromobenzenesulfonyl chloride | 255.50 | 5.00 | 19.69 | 1.0 |
| Bromobenzene | 157.01 | 4.61 | 29.54 | 1.5 |
| Ferric chloride | 162.20 | 6.34 | 39.39 | 2.0 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 4,4'-Sulfonylbis(bromobenzene) | 376.07 | 7.40 | 6.48 | 88 |
Protocol 2: Synthesis of 4-Bromobenzenesulfonyl Chloride
This protocol describes the preparation of the key intermediate, 4-bromobenzenesulfonyl chloride, from bromobenzene.
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place chlorosulfonic acid.
-
Cool the flask in a water bath.
-
Gradually add bromobenzene to the stirred chlorosulfonic acid, maintaining a low temperature. Hydrogen chloride gas will be evolved.
-
After the addition is complete, allow the reaction to proceed at a slightly elevated temperature to ensure completion.
-
Carefully and slowly pour the cooled reaction mixture into crushed ice with stirring in a well-ventilated fume hood.
-
Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash it with cold water.
-
The crude product can be used directly in the next step or purified further by recrystallization.
Visualizations
Caption: Experimental workflow for the two-step synthesis of 4,4'-Sulfonylbis(bromobenzene).
Caption: Troubleshooting workflow for low yield in the synthesis of 4,4'-Sulfonylbis(bromobenzene).
References
- 1. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. 4,4'-DIBROMO DIPHENYL SULFONE | 2050-48-8 [chemicalbook.com]
- 4. Purification [chem.rochester.edu]
Technical Support Center: Purification of Crude 4,4'-Sulfonylbis(bromobenzene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4'-Sulfonylbis(bromobenzene).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4,4'-Sulfonylbis(bromobenzene)?
A1: The impurity profile of crude 4,4'-Sulfonylbis(bromobenzene) largely depends on the synthetic method employed. Common synthesis routes, such as the Friedel-Crafts reaction of bromobenzene with sulfuric acid or 4-bromobenzenesulfonyl chloride, can lead to several impurities.
Common Impurities:
-
Isomeric Byproducts: The primary impurities are often the ortho- and meta-isomers (2,4'- and 3,4'-sulfonylbis(bromobenzene)) formed during the electrophilic aromatic substitution reaction.
-
Unreacted Starting Materials: Residual bromobenzene and 4-bromobenzenesulfonyl chloride may be present.
-
Side-Reaction Products: Hydrolysis of 4-bromobenzenesulfonyl chloride can form 4-bromobenzenesulfonic acid. Polysulfonated byproducts are also a possibility under harsh reaction conditions.
-
Residual Catalyst: Traces of the catalyst used in the synthesis, such as iron(III) chloride, may remain.
Q2: What is a suitable initial purification step for the crude product?
A2: A simple washing step can be highly effective as an initial purification. A patent describing a similar synthesis for bis(4-bromophenyl) sulfone reports achieving 98% purity by washing the crude product with water.[1] This helps remove water-soluble impurities like 4-bromobenzenesulfonic acid and residual mineral acids. An organic solvent wash with a solvent in which the desired product has low solubility, such as cold ethanol or methanol, can also help remove less polar impurities.
Q3: Which purification techniques are most effective for obtaining high-purity 4,4'-Sulfonylbis(bromobenzene)?
A3: Recrystallization is a highly effective method for purifying solid 4,4'-Sulfonylbis(bromobenzene), particularly for removing isomeric impurities. Column chromatography can also be employed for separating compounds with different polarities.
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too rapid. Impurities can also lower the melting point of the mixture, leading to oiling out. The boiling point of the chosen solvent might be higher than the melting point of the crude product.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the concentration slightly.
-
Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.
-
If the problem persists, consider a different solvent or a solvent mixture with a lower boiling point.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute, or it is supersaturated and requires nucleation to initiate crystal growth.
-
Solution:
-
Induce Crystallization: Gently scratch the inside of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can serve as nucleation sites.
-
Seeding: If available, add a single, pure crystal of 4,4'-Sulfonylbis(bromobenzene) to the solution to act as a template for crystal growth.
-
Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.
-
Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Problem 3: The purity of the recrystallized product is still low.
-
Possible Cause: The chosen solvent may not be effective at separating the desired product from a specific impurity. Isomeric impurities can sometimes co-crystallize with the product.
-
Solution:
-
Solvent Selection: Experiment with different solvents or solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For non-polar compounds like this, solvents like monochlorobenzene have proven effective for analogous compounds.[2]
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
-
Decolorizing Carbon: If the product is colored, this may be due to minor, highly colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these.
-
Column Chromatography
Problem 4: Poor separation of the desired product from impurities.
-
Possible Cause: The chosen mobile phase (eluent) may be too polar or not polar enough, resulting in poor differential migration of the components on the stationary phase.
-
Solution:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical. For a relatively non-polar compound like 4,4'-Sulfonylbis(bromobenzene), a good starting point for the mobile phase on a silica gel column would be a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Thin-Layer Chromatography (TLC): Before running a column, use TLC to determine the optimal solvent system. The ideal system will give a good separation of the spots on the TLC plate, with the desired product having an Rf value of approximately 0.2-0.4.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be used, where the polarity of the mobile phase is gradually increased during the separation.
-
Problem 5: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the column.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 mixture.
-
Change Solvents: If increasing the polarity of the current system is ineffective, a different, more polar solvent may be required.
-
Experimental Protocols
Recrystallization Protocol
This protocol is based on methods used for analogous diaryl sulfones and provides a good starting point for the purification of 4,4'-Sulfonylbis(bromobenzene).[2]
Materials:
-
Crude 4,4'-Sulfonylbis(bromobenzene)
-
Monochlorobenzene
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 4,4'-Sulfonylbis(bromobenzene) in an Erlenmeyer flask. Add a minimal amount of monochlorobenzene to just cover the solid.
-
Heating: Gently heat the mixture with stirring to the boiling point of the solvent. Continue to add small portions of hot monochlorobenzene until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold monochlorobenzene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Analysis: Determine the melting point of the recrystallized product. Pure 4,4'-Sulfonylbis(bromobenzene) has a melting point of 172°C.[3] A sharp melting point close to this value indicates high purity.
Column Chromatography Protocol
This is a general protocol that should be optimized based on TLC analysis.
Materials:
-
Crude 4,4'-Sulfonylbis(bromobenzene)
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,4'-Sulfonylbis(bromobenzene).
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Primary Impurities Removed | Isomers, soluble impurities | Compounds with different polarity |
| Typical Solvents | Monochlorobenzene, Ethanol/Water | Hexane/Ethyl Acetate, Dichloromethane/Hexane |
| Purity Achieved | Can be >99% with multiple crystallizations | Dependent on optimization, can be >99% |
| Scale | Easily scalable to large quantities | More suitable for smaller to moderate scales |
Visualization
Caption: General workflow for the purification of 4,4'-Sulfonylbis(bromobenzene).
References
Common side reactions in the synthesis of bis(4-bromophenyl) sulfone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of bis(4-bromophenyl) sulfone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and peer-reviewed literature.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of bis(4-bromophenyl) sulfone, particularly via the common Friedel-Crafts sulfonylation route.
Question 1: My final product is a mixture of isomers, not the pure 4,4'- product. How can I minimize their formation and purify my desired compound?
Answer: The formation of isomeric impurities, primarily the ortho,para' (2,4') and meta,para' (3,4') isomers, is a classic side reaction in electrophilic aromatic substitution on a substituted benzene ring.[1] While the bromine atom is an ortho,para-directing group, a mixture is often unavoidable. Minimizing their formation and subsequent purification are key to obtaining the desired bis(4-bromophenyl) sulfone.
Causality and Mechanism: The bromine substituent on the benzene ring deactivates the ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions. The formation of the para-substituted product is generally favored due to reduced steric hindrance compared to the ortho position.[2] However, under typical Friedel-Crafts conditions, enough activation exists to allow for some degree of ortho substitution, leading to the 2,4'-isomer. The 3,4'-isomer is less common but can arise, particularly if reaction temperatures are not well-controlled.
Solutions and Protocols:
-
Temperature Control: Maintaining a low and consistent reaction temperature is critical. Running the reaction at 0-5 °C can significantly enhance the selectivity for the para isomer by disfavoring the higher activation energy transition state that leads to the ortho isomer.
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are effective, they can sometimes reduce regioselectivity. Milder, solid acid catalysts such as Fe³⁺-exchanged montmorillonite clay or certain zeolites have been shown to effectively catalyze the sulfonylation of bromobenzene, often with high selectivity for the para isomer.[3][4]
-
Purification Protocol - Selective Recrystallization: The most effective method for removing isomeric impurities is selective recrystallization. The bis(4-chlorophenyl) sulfone analogue has been successfully purified from its isomers by recrystallization from monochlorobenzene, a technique that is directly applicable here due to similar solubility profiles.[1]
Step-by-Step Purification Protocol:
-
Dissolve the crude product mixture in a minimal amount of hot monochlorobenzene (approximately 90-100 °C) to achieve full dissolution.
-
Allow the solution to cool slowly with gentle agitation. The desired, more symmetric bis(4-bromophenyl) sulfone is typically the first to crystallize out due to its higher melting point and lower solubility in the cooled solvent.
-
Filter the crystals from the mother liquor.
-
Wash the collected crystals with a small amount of cold solvent.
-
Repeat the recrystallization process if necessary to achieve the desired purity.
-
Validation: Confirm isomeric purity via melting point analysis (pure bis(4-bromophenyl) sulfone melts at ~172 °C)[5] and ¹H NMR spectroscopy.
Question 2: My Friedel-Crafts sulfonylation reaction has a very low yield. What are the likely causes?
Answer: Low yields in Friedel-Crafts reactions are common and can typically be traced to catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity.
Causality and Troubleshooting Steps:
-
Catalyst Deactivation (Moisture): Lewis acid catalysts like AlCl₃ and FeCl₃ are extremely sensitive to moisture. Any water present in the solvent, glassware, or starting materials will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure starting materials are dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: Friedel-Crafts sulfonylation often requires more than a catalytic amount of the Lewis acid because the product sulfone can complex with the catalyst, effectively removing it from the reaction cycle.
-
Solution: Use at least a stoichiometric amount of the Lewis acid catalyst relative to the sulfonylating agent.
-
-
Poor Reagent Quality: The purity of the sulfonylating agent (e.g., 4-bromobenzenesulfonyl chloride) is crucial. If it has degraded or is impure, the reaction will be inefficient.
-
Solution: Use freshly purified or commercially available high-purity reagents.
-
-
Incorrect Reaction Temperature or Time: As discussed, temperature affects selectivity, but it also impacts the reaction rate. If the temperature is too low, the reaction may be impractically slow. Conversely, if it's too high, it can lead to decomposition and side product formation.
-
Solution: Empirically determine the optimal balance. Start at a low temperature (0-5 °C) and allow the reaction to slowly warm to room temperature over several hours, monitoring progress by TLC or GC.
-
Question 3: I am synthesizing via oxidation of bis(4-bromophenyl) sulfide and my product is contaminated with the sulfoxide intermediate. How do I ensure complete oxidation?
Answer: Incomplete oxidation is a common issue when converting sulfides to sulfones. The reaction proceeds in two steps (sulfide → sulfoxide → sulfone), and if the conditions are not sufficiently forcing, the reaction can stall at the intermediate sulfoxide stage.
Causality and Mechanism: The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. Achieving full conversion requires a sufficiently strong oxidizing agent and adequate reaction time or temperature.
Solutions and Protocols:
-
Choice of Oxidizing Agent: While agents like hydrogen peroxide can work, stronger oxidizing systems are often required for full conversion to the sulfone.[6]
-
Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used per equivalent of the sulfide to account for the two-step oxidation process.
-
Reaction Monitoring:
-
TLC Analysis: The sulfide, sulfoxide, and sulfone have distinct Rf values, making TLC an excellent tool for monitoring the reaction's progress. The sulfone is the most polar of the three and will have the lowest Rf value.
-
Example TLC System: A mixture of diethyl ether and hexane can effectively separate the three components.
-
-
Driving the Reaction to Completion: If you observe residual sulfoxide, you can add an additional portion of the oxidizing agent and continue heating or stirring until TLC analysis shows complete conversion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the Friedel-Crafts synthesis of bis(4-bromophenyl) sulfone? A1: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (e.g., AlCl₃) coordinates with the sulfonyl chloride, creating a highly electrophilic sulfonylium cation or a polarized complex. This electrophile is then attacked by the electron-rich π-system of a bromobenzene molecule. A subsequent deprotonation of the resulting resonance-stabilized intermediate (sigma complex) restores aromaticity and yields the final sulfone product.
Q2: Are there alternative synthesis routes besides Friedel-Crafts and sulfide oxidation? A2: Yes, though they are less common. One patented method involves the bromination of diphenyl sulfoxide in the presence of glacial acetic acid and water, followed by an in-situ oxidation step with an agent like hydrogen peroxide to form the desired sulfone.[7] This route avoids the direct handling of sulfonyl chlorides.
Q3: What are the best general practices for handling and purifying the final product? A3: Bis(4-bromophenyl) sulfone is a stable, crystalline solid.[5] After initial isolation (e.g., by quenching the reaction with water and filtering the precipitate), the crude product should be washed thoroughly to remove residual acid and salts. The most reliable purification method is recrystallization, as detailed in the troubleshooting guide. For very high purity, flash column chromatography or sublimation can be employed.[8]
Visualizations & Data
Diagram 1: Friedel-Crafts Sulfonylation Mechanism
Caption: Key steps in the Lewis acid-catalyzed Friedel-Crafts sulfonylation.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition (Friedel-Crafts) | Rationale & Impact on Side Reactions |
| Catalyst | Anhydrous AlCl₃ or FeCl₃ (>1 equivalent) | Ensures reaction proceeds to completion. Solid acids like Fe³⁺-montmorillonite may improve regioselectivity.[3] |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor the formation of the desired para,para' isomer and minimize decomposition. |
| Solvent | Anhydrous, non-coordinating (e.g., Dichloromethane, Carbon Disulfide) | Prevents catalyst deactivation. Avoids participation of the solvent in the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for excluding moisture which deactivates the Lewis acid catalyst. |
| Purification | Recrystallization (e.g., from Monochlorobenzene) | Highly effective at separating the desired 4,4'-isomer from ortho/meta side products.[1] |
References
- 1. US3334146A - Method for the purification of bis(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. scispace.com [scispace.com]
- 4. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Bis(4-bromophenyl)sulfone | 2050-48-8 | FB33178 [biosynth.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Coupling with 4,4'-Sulfonylbis(bromobenzene)
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4,4'-Sulfonylbis(bromobenzene). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with 4,4'-Sulfonylbis(bromobenzene) is failing or giving very low yields. What are the primary reasons for this?
A1: Failure or low yields in the Suzuki coupling of 4,4'-Sulfonylbis(bromobenzene) can stem from several factors, often related to the unique properties of this substrate. The two C-Br bonds are activated by the strongly electron-withdrawing sulfonyl group, which should facilitate oxidative addition. However, the presence of the sulfur atom can also lead to catalyst inhibition or poisoning. Key areas to investigate are:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. More robust systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are frequently required for challenging substrates.
-
Base Selection: The base is crucial for activating the boronic acid. Its strength, solubility, and potential to cause side reactions must be considered.
-
Solvent System: The solvent affects the solubility of all components and the stability of the catalytic species.
-
Reaction Temperature and Time: These parameters need to be optimized to ensure the reaction goes to completion without significant decomposition of reactants or catalyst.
-
Side Reactions: Protodeboronation of the boronic acid and homo-coupling are common side reactions that consume starting materials.
-
Catalyst Poisoning: The sulfonyl group itself, or impurities in the starting materials, can potentially inhibit the palladium catalyst.
Q2: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: The most common side reactions in Suzuki couplings are protodeboronation and homo-coupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water and a strong base.[1] To minimize this, you can:
-
Use a less basic medium if possible (e.g., K₂CO₃ instead of stronger bases).
-
Employ boronic esters (e.g., pinacol esters), which are more stable and release the boronic acid slowly during the reaction.[1]
-
Avoid unnecessarily long reaction times at high temperatures.
-
-
Homo-coupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct. It can be promoted by the presence of oxygen or Pd(II) species. To mitigate homo-coupling:
-
Thoroughly degas your reaction mixture to remove oxygen.
-
Use a Pd(0) precatalyst or ensure the in-situ reduction of a Pd(II) precatalyst is efficient.
-
Q3: Could the sulfonyl group in 4,4'-Sulfonylbis(bromobenzene) be poisoning my palladium catalyst?
A3: While the sulfone group is generally considered robust, sulfur-containing compounds can act as palladium catalyst poisons.[2][3][4] Although the sulfur in a sulfone is oxidized and less likely to bind to palladium than, for example, a thiol, catalyst inhibition is a possibility, especially with less robust catalysts. If catalyst poisoning is suspected:
-
Increase Catalyst Loading: A higher catalyst loading might compensate for partial deactivation.
-
Switch to a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can protect the palladium center and may be less susceptible to inhibition.
-
Use a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst can sometimes give more consistent results than generating the active catalyst in situ.
Q4: I am having trouble achieving a double Suzuki coupling on both bromine atoms. What conditions favor the disubstituted product?
A4: Achieving a double Suzuki coupling requires carefully optimized conditions to drive the reaction to completion.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents) to ensure both coupling sites react.
-
Reaction Time and Temperature: The second coupling may be slower than the first. Longer reaction times or higher temperatures might be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Catalyst Loading: A slightly higher catalyst loading (e.g., 2-5 mol%) might be required for the double coupling.
-
Choice of Base and Solvent: A robust base like K₃PO₄ in a solvent system like dioxane/water or toluene/water is often effective for driving the reaction to completion.
Data Presentation: Starting Points for Reaction Optimization
The following tables summarize reaction conditions that have been reported for Suzuki couplings of analogous aryl sulfones and for Suzuki polycondensation reactions involving similar dibromo-aromatic monomers. These should serve as excellent starting points for optimizing the reaction of 4,4'-Sulfonylbis(bromobenzene).
Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Aryl Sulfones
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 80 | Effective for C-S bond activation in aryl sulfones. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF | Room Temp | Good for aryl chlorides, suggesting high activity. |
| Pd(acac)₂ | BrettPhos | K₃PO₄ | Dioxane | 130 | Used for challenging couplings with nitroarenes. |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 90 | A standard catalyst, may require higher temperatures. |
Table 2: Base and Solvent Combinations for Suzuki Polycondensation
| Base | Solvent System | Temperature (°C) | Expected Outcome |
| K₂CO₃ | Toluene/H₂O | 100-110 | Good for achieving high molecular weight polymers, indicating high yield. |
| K₃PO₄ | Dioxane/H₂O | 90-100 | Stronger base, can be very effective but may increase side reactions. |
| KHCO₃ | THF/H₂O | 80-90 | Milder base, may be slower but can reduce side reactions. |
| Cs₂CO₃ | Dioxane | 100 | Highly soluble and effective base, often used in challenging couplings. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand
This protocol is a starting point for the Suzuki coupling of 4,4'-Sulfonylbis(bromobenzene) with an arylboronic acid using a modern, highly active catalyst system.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,4'-Sulfonylbis(bromobenzene) (1.0 eq), the arylboronic acid (2.2 eq for double coupling), Pd(OAc)₂ (2-4 mol%), and a bulky phosphine ligand such as SPhos or XPhos (4-8 mol%).
-
Addition of Base and Solvent: Add a suitable base, such as K₃PO₄ (3.0 eq), followed by the chosen solvent system (e.g., Dioxane/H₂O in a 4:1 ratio).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This is crucial to prevent catalyst oxidation and homo-coupling.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 4 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Traditional Catalyst, Pd(PPh₃)₄
This protocol uses a more traditional catalyst and may require more forcing conditions.
-
Reaction Setup: In a round-bottom flask, dissolve 4,4'-Sulfonylbis(bromobenzene) (1.0 eq) and the arylboronic acid (2.2 eq) in a suitable solvent (e.g., Toluene).
-
Aqueous Base: Prepare a separate solution of Na₂CO₃ (3.0 eq) or K₂CO₃ (3.0 eq) in water.
-
Catalyst Addition: Add the aqueous base solution to the organic solution, followed by the addition of Pd(PPh₃)₄ (3-5 mol%).
-
Degassing: Thoroughly degas the biphasic mixture with a stream of argon for 20-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring to ensure good mixing of the two phases.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1 for monitoring, work-up, and purification.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling reaction with 4,4'-Sulfonylbis(bromobenzene).
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4,4'-Sulfonylbis(bromobenzene)
Welcome to the technical support center dedicated to the efficient cross-coupling of 4,4'-sulfonylbis(bromobenzene). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing a double cross-coupling on 4,4'-sulfonylbis(bromobenzene)?
A1: The primary challenges in achieving an efficient double cross-coupling on 4,4'-sulfonylbis(bromobenzene) include:
-
Incomplete Reaction: Often, the reaction stalls after the first coupling, resulting in a mixture of mono-substituted and unreacted starting material. This can be due to catalyst deactivation or a decrease in reactivity after the first substitution.
-
Low Yields: Obtaining high yields for the double-coupled product can be difficult due to the deactivating effect of the sulfonyl group and potential side reactions.
-
Solubility Issues: The starting material and the resulting polymeric or large molecules may have limited solubility in common organic solvents, leading to poor reaction kinetics.
-
Catalyst Deactivation: The presence of the sulfonyl group can sometimes lead to catalyst poisoning or decomposition, especially at elevated temperatures.
-
Side Reactions: Undesired side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners can reduce the yield of the desired product.
Q2: Which type of cross-coupling reaction is most suitable for 4,4'-sulfonylbis(bromobenzene)?
A2: Palladium-catalyzed cross-coupling reactions are the most reported methods for this substrate. The choice of reaction depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids or esters. It is widely used for synthesizing conjugated polymers.
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.
The Suzuki-Miyaura coupling is frequently employed for this substrate due to its robustness and functional group tolerance, particularly in polymer synthesis.
Q3: How does the sulfonyl group in 4,4'-sulfonylbis(bromobenzene) affect the cross-coupling reaction?
A3: The electron-withdrawing nature of the sulfonyl group activates the C-Br bonds towards oxidative addition to the palladium catalyst, which is the initial step in the catalytic cycle. However, it can also influence the stability of intermediates and potentially interact with the catalyst. Careful selection of ligands and reaction conditions is crucial to mitigate any negative effects.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Double-Coupled Product
This is a common issue that can be addressed by systematically evaluating several reaction parameters.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low or no product yield.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Reagent Quality | Ensure all reagents, especially the boronic acid/ester, amine, or alkyne, are pure and dry. Solvents should be anhydrous and degassed. The base should be of high purity and handled under inert conditions if sensitive to moisture. |
| Inactive Catalyst | Use a fresh batch of palladium pre-catalyst and ligand. Consider using more advanced, air-stable pre-catalysts (e.g., Buchwald G3 or G4 precatalysts) for reliable generation of the active Pd(0) species.[1] |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often give good results by promoting oxidative addition and reductive elimination.[2] |
| Suboptimal Base | The strength and solubility of the base are important. For Suzuki couplings, K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often necessary. A base screening may be required.[3] |
| Low Reaction Temperature | The oxidative addition of aryl bromides can be slow. Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that excessively high temperatures can lead to catalyst decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS. Double cross-coupling reactions, especially for polymer synthesis, may require extended reaction times (24-48 hours). |
Issue 2: Predominant Formation of Mono-Coupled Product
This issue arises when the second cross-coupling is significantly slower than the first.
Troubleshooting Workflow:
Caption: A workflow for addressing the predominance of mono-coupled product.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Deactivation | A portion of the catalyst may become inactive after the first coupling. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Decreased Reactivity | The electronic properties of the mono-substituted intermediate may render the second bromine less reactive. Employ more forcing conditions (higher temperature, longer reaction time) after the initial coupling is complete (as monitored by TLC or LC-MS). |
| Insufficient Coupling Partner | Ensure a sufficient excess of the coupling partner (e.g., 2.2-2.5 equivalents of boronic acid for a double Suzuki coupling) is used to drive the reaction to completion. |
| Ligand Degradation | At prolonged reaction times and high temperatures, some phosphine ligands can degrade. Consider using more robust ligands, such as N-heterocyclic carbene (NHC) ligands, or a ligand-to-palladium ratio greater than 2:1. |
Data Presentation: Catalyst Systems for Double Cross-Coupling
The following tables summarize reported conditions for the double cross-coupling of 4,4'-sulfonylbis(bromobenzene) in the synthesis of conjugated polymers.
Table 1: Double Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Diboronic Ester | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 48 | >90 (Polymer) |
| Aryl Diboronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | ~85 (Polymer) |
Table 2: Double Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Diamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 24 | High (Polymer) |
| Secondary Diamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 36 | ~80 (Polymer) |
Experimental Protocols
Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of a conjugated polymer via a double Suzuki-Miyaura coupling of 4,4'-sulfonylbis(bromobenzene).
Reaction Setup Workflow:
Caption: A typical experimental workflow for a double Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dried Schlenk flask, add 4,4'-sulfonylbis(bromobenzene) (1.0 eq.), the aryl diboronic acid or ester (1.0-1.05 eq.), and the base (e.g., K₃PO₄, 3.0 eq. per bromine).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water or DMF/water) via syringe.
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the progress of the polymerization by analyzing the molecular weight distribution (e.g., by GPC) or by observing the disappearance of the monomer signals in ¹H NMR spectroscopy.
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol.
-
Filter the polymer, wash it with methanol and water, and dry it under vacuum.
Protocol 2: General Procedure for Double Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of a polymer through a double Buchwald-Hartwig amination.
Procedure:
-
In a glovebox, charge a dried Schlenk tube with the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.2 eq. per bromine).
-
Add 4,4'-sulfonylbis(bromobenzene) (1.0 eq.) and the diamine (1.0 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction by an appropriate method (e.g., GPC).
-
Upon completion, cool the reaction mixture and precipitate the polymer in a suitable non-solvent.
-
Purify the polymer by filtration and washing.
Disclaimer: These protocols are intended as general guidelines. The optimal conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may vary depending on the specific coupling partners and should be optimized for each specific application. Always perform a small-scale test reaction to determine the optimal conditions before scaling up.
References
Optimizing reaction conditions for poly(ether sulfone) synthesis
Welcome to the technical support center for poly(ether sulfone) (PES) synthesis. This resource is designed for researchers, scientists, and professionals to navigate and troubleshoot the complexities of PES polymerization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of poly(ether sulfone) via nucleophilic aromatic substitution polycondensation.
Q1: Why is the molecular weight of my synthesized poly(ether sulfone) lower than expected?
A1: Achieving a high molecular weight is critical for desirable mechanical properties and is one of the most common challenges. Several factors can contribute to low molecular weight:
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Imprecise Stoichiometry: The molar ratio of the dihalo-monomer (e.g., 4,4'-dichlorodiphenyl sulfone - DCDPS) to the bisphenol-monomer must be as close to 1:1 as possible. An excess of either monomer will lead to chain termination, limiting the polymer chain length.[1] For instance, an increasing excess of DCDPS or Bisphenol A has been shown to systematically decrease the final molecular weight.[1]
-
Presence of Water: Water reacts with the activated phenoxide, preventing it from participating in the polymerization reaction. It is crucial to use anhydrous solvents and reagents and to effectively remove the water generated in situ during the formation of the bisphenate salt.[2] This is often accomplished by azeotropic distillation with a solvent like toluene.[2]
-
Monomer Impurity: Impurities in the monomers can act as chain terminators or interfere with the reaction. Monomers should be of high purity, and recrystallization before use is recommended if purity is uncertain.
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Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature to achieve high conversion.
-
Low Reaction Temperature: Temperatures that are too low can result in a slow reaction rate, preventing the formation of high molecular weight polymer within a practical timeframe.
Q2: My reaction mixture turned dark brown/black. What causes this discoloration and how can I prevent it?
A2: Polymer discoloration is typically a sign of side reactions, often caused by oxidation or thermal degradation.
-
Oxygen Contamination: The phenoxide species is highly susceptible to oxidation at elevated temperatures. It is imperative to conduct the entire synthesis under a strict inert atmosphere (e.g., high-purity nitrogen or argon).[3]
-
High Reaction Temperature: While a high temperature is needed for the reaction, excessive heat (e.g., above 195-200°C) can cause thermal degradation of the polymer backbone or side reactions involving the solvent or monomers.[2] Thermal cleavage of diphenyl ether and diphenyl sulfone moieties can begin at elevated temperatures.[2]
-
Impurities: Metallic impurities can catalyze side reactions. Ensure all glassware is scrupulously clean.
Q3: The polymerization reaction resulted in an insoluble gel. What happened?
A3: Gelation, or cross-linking, is a critical issue that renders the polymer intractable.
-
Side Reactions at High Temperatures: Uncontrolled high temperatures can lead to side reactions that create cross-links between polymer chains.
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Reactive Monomer Impurities: Certain impurities in the monomers might have more than two functional groups, leading to a branched and eventually cross-linked network.
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Choice of Solvent: Some solvents can be problematic. For example, when dimethylsulfoxide (DMSO) is used as a solvent, cross-linking can occur during the processing of the polymer at high temperatures.[4][5] Solvents like N,N-dimethylacetamide (DMAA) or N-methyl-2-pyrrolidone (NMP) are often more suitable.[4][5]
Q4: How can I control the molecular weight of the final polymer?
A4: The most effective way to control molecular weight is by deliberately creating a slight stoichiometric imbalance between the monomers.[1] By adding a small, calculated excess of one monomer, you can control the average chain length. An excess of the dihalodiphenyl sulfone will result in chlorine-terminated chains, while an excess of the bisphenol will lead to hydroxyl-terminated chains.[1]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing PES synthesis.
Table 1: Effect of Monomer Molar Ratio on Molecular Weight (Mw)
Data derived from studies on polysulfone synthesis where monomer ratio was intentionally varied.[1]
| Molar Excess of DCDPS (%) | Molar Excess of Bisphenol A (%) | Resulting Molecular Weight (Mw) | Observation |
| 0 | 0 | Highest | Equimolar ratio maximizes chain length. |
| 1 | 0 | Decreased | Excess DCDPS acts as a chain terminator. |
| 3 | 0 | Further Decreased | Higher excess leads to lower Mw. |
| 0 | 1 | Decreased | Excess Bisphenol A acts as a chain terminator. |
| 0 | 2.5 | Further Decreased | Higher excess leads to lower Mw. |
Table 2: Typical Reaction Conditions for PES Synthesis
| Parameter | Value / Type | Rationale / Notes |
| Monomers | 4,4'-Dichlorodiphenyl Sulfone (DCDPS), Bisphenol A | High purity is essential. Molar ratio should be 1:1 for high Mw. |
| Base | Potassium Carbonate (K₂CO₃) | Used in slight excess (e.g., 1.05-1.1 moles per mole of bisphenol) to form the bisphenate salt in situ. |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Aprotic, polar solvent that dissolves monomers and the resulting polymer. |
| Azeotroping Agent | Toluene | Forms an azeotrope with water to facilitate its removal before polymerization. |
| Temperature | 140-150°C (Dehydration), 180-195°C (Polymerization) | Dehydration step is critical. Polymerization temperature is a balance between reaction rate and preventing side reactions.[2][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phenoxide and polymer at high temperatures. |
| Reaction Time | 6 - 24 hours | Varies depending on temperature and desired molecular weight. |
Table 3: General Properties of Poly(ether sulfone)
| Property | Typical Value |
| Glass Transition Temperature (Tg) | 220 - 225 °C[6] |
| Tensile Strength | 83 - 95 MPa[7] |
| Density | ~1.37 g/cm³[8] |
| Decomposition Temperature | > 400 °C[7] |
| Chemical Resistance | Good resistance to acids, bases, and aliphatic hydrocarbons. Attacked by ketones, esters, and some halogenated hydrocarbons.[9] |
Experimental Protocol: Lab-Scale PES Synthesis
This protocol describes a typical procedure for synthesizing poly(ether sulfone) from DCDPS and Bisphenol A.
1. Reagents and Materials:
-
4,4'-Dichlorodiphenyl sulfone (DCDPS), high purity
-
Bisphenol A (BPA), high purity
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol (for precipitation)
-
Deionized Water
2. Apparatus Setup:
-
A four-necked round-bottom flask equipped with:
-
A mechanical overhead stirrer.
-
A nitrogen gas inlet adapter.
-
A Dean-Stark trap fitted with a reflux condenser.
-
-
Heating mantle with a temperature controller.
3. Synthesis Procedure:
-
Reactor Charging: Under a positive flow of nitrogen, charge the flask with an equimolar amount of DCDPS and BPA. Add potassium carbonate (approx. 1.1 molar equivalents relative to BPA).
-
Solvent Addition: Add NMP (to achieve a solids concentration of 20-30% w/v) and toluene (approx. half the volume of NMP).[2]
-
Dehydration: Heat the mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).[3]
-
Polymerization: After dehydration is complete, drain the toluene from the trap. Slowly increase the reaction temperature to 180-195°C to initiate polymerization.[2]
-
Reaction Monitoring: Maintain the temperature and stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Precipitation: Cool the viscous reaction mixture to below 100°C. Slowly pour the polymer solution into a large excess of vigorously stirred methanol or a methanol/water mixture to precipitate the polymer.
-
Purification:
-
Break up the precipitated polymer into a fine powder or fibrous material.
-
Wash the polymer repeatedly with hot deionized water to remove NMP and inorganic salts (KCl).
-
Wash again with methanol to remove any remaining organic impurities.
-
-
Drying: Filter the purified polymer and dry it in a vacuum oven at 120°C for 12-24 hours until a constant weight is achieved.
Visualizations
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: Simplified mechanism for Poly(ether sulfone) synthesis via SNAr.
Experimental Workflow for PES Synthesis
Caption: Step-by-step experimental workflow for laboratory synthesis of PES.
Troubleshooting Logic Diagram
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. CN112851942A - Preparation method of polyether sulfone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polyethersulfone (PES) :: MakeItFrom.com [makeitfrom.com]
- 7. download.polympart.ir [download.polympart.ir]
- 8. dielectricmfg.com [dielectricmfg.com]
- 9. Polyethersulfone Polymer for Biomedical Applications and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid dehalogenation in reactions with 4,4'-Sulfonylbis(bromobenzene)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Sulfonylbis(bromobenzene). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation and other unwanted side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with 4,4'-Sulfonylbis(bromobenzene)?
A1: Dehalogenation is a common side reaction in cross-coupling chemistry where a halogen atom (in this case, bromine) on the aromatic ring is replaced by a hydrogen atom. This leads to the formation of an unwanted byproduct, 4-bromo-4'-(hydro)sulfonylbis(benzene) or even the fully dehalogenated diphenyl sulfone. This side reaction consumes your starting material, reduces the yield of your desired product, and complicates the purification process.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation in palladium-catalyzed reactions is primarily caused by the formation of palladium-hydride (Pd-H) species. These can arise from several sources in the reaction mixture, including:
-
Bases: Strong alkoxide bases can act as hydride donors.
-
Solvents: Protic solvents like alcohols can be a source of hydrides.
-
Water: The presence of excess water can contribute to the formation of Pd-H species.
-
Organoboron Reagents: In Suzuki couplings, slow transmetalation can allow for competing dehalogenation pathways to occur.
Q3: How does the sulfonyl group in 4,4'-Sulfonylbis(bromobenzene) affect its reactivity and the likelihood of dehalogenation?
A3: The sulfonyl group (-SO₂-) is a strong electron-withdrawing group. This has two main effects on the reactivity of 4,4'-Sulfonylbis(bromobenzene):
-
Activation of the C-Br bond: The electron-withdrawing nature of the sulfonyl group makes the carbon-bromine bond more susceptible to oxidative addition to the palladium catalyst, which is the first step in most cross-coupling reactions.
-
Increased susceptibility to nucleophilic attack: The electron deficiency of the aromatic rings can also make them more prone to side reactions, including dehalogenation, particularly under harsh reaction conditions.
Q4: What general strategies can I employ to minimize dehalogenation?
A4: To minimize dehalogenation, you should aim to control the reaction conditions to favor the desired cross-coupling pathway over the competing dehalogenation pathway. Key strategies include:
-
Careful selection of the base: Use milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong alkoxide bases.
-
Choice of solvent: Aprotic solvents such as dioxane, THF, or toluene are generally preferred. If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.
-
Ligand selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step and suppress dehalogenation.
-
Temperature control: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Reaction time: Monitor the reaction progress and avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.
Troubleshooting Guide: Dehalogenation in Reactions with 4,4'-Sulfonylbis(bromobenzene)
If you are observing significant amounts of dehalogenated byproducts in your reaction, consult the following troubleshooting guide.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of dehalogenated byproduct | 1. Inappropriate Base: The base may be too strong or acting as a hydride source. 2. Sub-optimal Ligand: The ligand may not be effectively promoting the desired coupling over dehalogenation. 3. High Reaction Temperature: Elevated temperatures can favor dehalogenation pathways. 4. Protic Solvent: The solvent may be acting as a hydride source. 5. Excess Water: Water can be a proton source leading to hydrodehalogenation. | 1. Base Optimization: Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible. 2. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands to accelerate the desired reductive elimination. 3. Temperature Optimization: Carefully lower the reaction temperature in increments to find the optimal balance between reaction rate and selectivity. 4. Solvent Change: Use anhydrous aprotic solvents like dioxane, THF, or toluene. 5. Control Water Content: Ensure all reagents and solvents are dry. In aqueous systems, optimize the water ratio. |
| Low or no yield of the desired product | 1. Catalyst Inactivity: The palladium catalyst may not be active or may be poisoned. 2. Slow Transmetalation (in Suzuki reactions): The transfer of the organic group from the boron reagent to the palladium center is slow. 3. Poor Quality Reagents: Impurities in the starting materials or reagents can inhibit the reaction. | 1. Use a Pre-catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species. Ensure proper degassing of the reaction mixture to remove oxygen. 2. Optimize Boron Reagent: Use a highly pure and reactive boronic acid or ester. Consider using a different type of organoboron reagent. 3. Verify Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity. |
| Formation of homocoupled byproducts | 1. Oxygen in the reaction mixture: Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions. 2. Catalyst decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze homocoupling. | 1. Thorough Degassing: Properly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. 2. Ligand Choice: Use a ligand that effectively stabilizes the palladium catalyst and prevents its decomposition. |
Data Presentation: Influence of Reaction Parameters on Dehalogenation
The following table summarizes general trends observed for the effect of different reaction parameters on the extent of dehalogenation in palladium-catalyzed cross-coupling reactions of electron-deficient aryl bromides. Note that optimal conditions will be specific to the particular reaction and should be determined experimentally.
| Parameter | Condition Leading to Higher Dehalogenation | Condition to Minimize Dehalogenation | Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Strong bases can act as hydride sources, generating Pd-H species that lead to dehalogenation. |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands | Bulky, electron-rich ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway. |
| Temperature | High temperatures (e.g., > 120 °C) | Lower temperatures (e.g., 80-100 °C) | Higher temperatures can increase the rate of side reactions, including dehalogenation. |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., Dioxane, Toluene, THF) | Protic solvents can act as a source of protons or hydrides, contributing to dehalogenation. |
| Water Content | High water concentration | Anhydrous conditions or minimal water | Excess water can be a source of protons for hydrodehalogenation.[1] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions that can be adapted for 4,4'-Sulfonylbis(bromobenzene). Note: These are starting points, and optimization of specific parameters (catalyst loading, ligand, base, temperature, and reaction time) is highly recommended for this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.
Materials:
-
4,4'-Sulfonylbis(bromobenzene)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Water (if using an aqueous base solution)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-Sulfonylbis(bromobenzene), the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.
Materials:
-
4,4'-Sulfonylbis(bromobenzene)
-
Amine (1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium pre-catalyst and the base.
-
Add 4,4'-Sulfonylbis(bromobenzene) and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle with Competing Dehalogenation Pathway
References
Managing the solubility of 4,4'-Sulfonylbis(bromobenzene) in reaction media
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the solubility of 4,4'-Sulfonylbis(bromobenzene) in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 4,4'-Sulfonylbis(bromobenzene)?
A1: 4,4'-Sulfonylbis(bromobenzene) is a crystalline solid with limited solubility in many common organic solvents at room temperature. Its solubility is influenced by the polarity of the solvent, temperature, and the presence of other solutes. Generally, it exhibits better solubility in polar aprotic solvents and is sparingly soluble in polar protic and nonpolar solvents.
Q2: In which solvents is 4,4'-Sulfonylbis(bromobenzene) most soluble?
A2: Based on the behavior of structurally similar aryl sulfones, 4,4'-Sulfonylbis(bromobenzene) is expected to have the highest solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
Q3: How does temperature affect the solubility of 4,4'-Sulfonylbis(bromobenzene)?
A3: For most solid solutes, including 4,4'-Sulfonylbis(bromobenzene), solubility in organic solvents increases with temperature.[1] Heating the solvent can significantly increase the amount of solute that can be dissolved.
Q4: Can I use a solvent mixture to improve solubility?
A4: Yes, using a co-solvent system can be an effective strategy to enhance the solubility of 4,4'-Sulfonylbis(bromobenzene). A mixture of a good solvent (in which it is highly soluble) and a poor solvent (in which it is sparingly soluble) can be optimized for specific reaction or crystallization requirements.
Q5: The compound precipitated out of my reaction mixture. What could be the cause?
A5: Precipitation during a reaction can be due to several factors:
-
Temperature change: If the reaction mixture cools down, the solubility will decrease, leading to precipitation.
-
Change in solvent composition: If the reaction produces a substance that alters the polarity of the solvent mixture, the solubility of the starting material or product can change.
-
Supersaturation: The concentration of the compound may have exceeded its solubility limit under the reaction conditions.
-
Formation of an insoluble product: The product of the reaction itself might be insoluble in the reaction medium.
Troubleshooting Guide
This guide addresses common problems encountered when dissolving 4,4'-Sulfonylbis(bromobenzene).
Problem 1: The compound is not dissolving in the chosen solvent.
-
Possible Cause 1: Inappropriate solvent. The polarity of the solvent may not be suitable for dissolving the compound.
-
Solution: Consult the solubility data table below and consider switching to a more appropriate solvent, such as a polar aprotic solvent.
-
-
Possible Cause 2: Insufficient temperature. The solubility of the compound is likely temperature-dependent.
-
Solution: Gently heat the mixture while stirring. Ensure the temperature is appropriate for the reaction and does not exceed the boiling point of the solvent or cause decomposition of the reactants.
-
-
Possible Cause 3: Insufficient solvent volume. The amount of solvent may not be enough to dissolve the given quantity of the compound.
-
Solution: Gradually add more solvent in small portions until the solid dissolves. Be mindful of the desired final concentration for your reaction.
-
Problem 2: The compound dissolves initially but then crashes out of solution.
-
Possible Cause 1: The solution is supersaturated. The initial dissolution at a higher temperature may have created a supersaturated solution that is unstable at a lower temperature.
-
Solution: Re-heat the solution to redissolve the precipitate and then allow it to cool slowly. This can help in forming a stable saturated solution or controlled crystallization. For a reaction, maintaining a consistent temperature is crucial.
-
-
Possible Cause 2: A change in the reaction medium. A product formed during the reaction might be altering the solvent properties.
-
Solution: Analyze the reaction mixture to identify any byproducts that might be affecting solubility. Consider using a different solvent system that can accommodate all components of the reaction.
-
Data Presentation
Table 1: Estimated Solubility of 4,4'-Sulfonylbis(bromobenzene) in Common Organic Solvents at Room Temperature (20-25°C)
| Solvent Category | Solvent | Estimated Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | High | Generally a good solvent for aryl sulfones.[2] |
| Dimethyl Sulfoxide (DMSO) | High | Another excellent solvent for dissolving a wide range of organic compounds, including polar molecules. | |
| Acetone | Moderate | Can dissolve aryl sulfones, but to a lesser extent than DMF or DMSO.[2] | |
| Polar Protic | Methanol | Low | The presence of the hydroxyl group can lead to lower solubility compared to aprotic solvents for this type of compound.[2] |
| Ethanol | Low | Similar to methanol, solubility is expected to be limited.[2] | |
| Nonpolar | Toluene | Very Low | Due to the polar sulfonyl group, solubility in nonpolar solvents is expected to be poor. |
| Hexane | Very Low | Unlikely to be an effective solvent. | |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | May offer some solubility, but likely less than polar aprotic solvents. |
Disclaimer: The data in this table are estimations based on the solubility of structurally similar compounds and general solubility principles. It is highly recommended to perform experimental solubility tests for precise quantitative data.
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
This protocol provides a qualitative and semi-quantitative method to determine the solubility of 4,4'-Sulfonylbis(bromobenzene) in a given solvent.
Materials:
-
4,4'-Sulfonylbis(bromobenzene)
-
A selection of solvents (e.g., DMF, DMSO, Acetone, Ethanol, Toluene)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Preparation: Weigh a small, precise amount of 4,4'-Sulfonylbis(bromobenzene) (e.g., 10 mg) into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer or a magnetic stir bar for 1-2 minutes.
-
Observation: Observe if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in measured increments (e.g., 0.1 mL), mixing thoroughly after each addition, until the solid is fully dissolved.
-
Record Volume: Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Heating (Optional): If the compound has not dissolved at room temperature after adding a significant amount of solvent (e.g., 2 mL), gently heat the test tube in a water bath or on a heating block in small temperature increments (e.g., 10°C) and observe for dissolution. Note the temperature at which it dissolves.
-
Calculation (Semi-quantitative): Calculate the approximate solubility in mg/mL or g/100mL.
Visualizations
Caption: Troubleshooting workflow for dissolving 4,4'-Sulfonylbis(bromobenzene).
Caption: Key factors influencing the solubility of 4,4'-Sulfonylbis(bromobenzene).
References
Technical Support Center: Challenges in the Scale-up of 4,4'-Sulfonylbis(bromobenzene) Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and scale-up of 4,4'-Sulfonylbis(bromobenzene).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing 4,4'-Sulfonylbis(bromobenzene)?
The most common laboratory and industrial synthesis of 4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone, is the electrophilic aromatic substitution reaction between bromobenzene and a sulfonating agent. This is a type of Friedel-Crafts reaction. The typical sulfonating agents are sulfuric acid, oleum (fuming sulfuric acid), or chlorosulfonic acid.[1][2] Another reported method involves the bromination of diphenyl sulfoxide followed by oxidation.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
Scaling up the production of 4,4'-Sulfonylbis(bromobenzene) presents several challenges, including:
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Reaction Control and Exothermicity: The reaction is often highly exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Handling of Corrosive and Hazardous Reagents: The use of strong acids like oleum and the evolution of corrosive gases like hydrogen bromide (HBr) necessitate specialized equipment and stringent safety protocols.
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Product Purity and Isomer Control: Achieving high purity of the desired para,para-isomer can be difficult due to the potential formation of ortho- and meta-isomers, as well as polysulfonated byproducts.
-
Product Isolation and Purification: Isolating the solid product from the acidic reaction mixture and subsequent purification to remove impurities can be challenging at a larger scale. Crystallization is the preferred method for purification of solid products at scale.[3]
-
Waste Management: The process generates significant amounts of acidic waste that require proper neutralization and disposal.
Q3: What are the key safety precautions to consider?
Safety is paramount when handling the reagents involved in this synthesis. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.
-
Handling Strong Acids: Add reagents slowly and in a controlled manner to manage the exothermic reaction. Have appropriate spill kits and neutralization agents readily available.
-
Quenching: The quenching of the reaction mixture, typically with water or ice, must be done cautiously to control the heat generated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Consider extending the reaction time or cautiously increasing the temperature. |
| Moisture Contamination: Presence of water in the reagents or glassware can deactivate the sulfonating agent. | Ensure all glassware is thoroughly dried before use. Use anhydrous reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen). | |
| Suboptimal Reagent Stoichiometry: Incorrect ratio of bromobenzene to sulfonating agent. | Optimize the molar ratio of the reactants. An excess of bromobenzene may be used to drive the reaction to completion, but this will require removal during workup. | |
| Product is Off-Color (Yellow or Brown) | Formation of Colored Impurities: Side reactions at elevated temperatures can produce colored byproducts. | Maintain strict temperature control throughout the reaction. Purify the crude product by recrystallization, potentially with the addition of activated carbon to remove colored impurities. |
| Residual Acid: Incomplete removal of the acidic reaction medium. | Thoroughly wash the crude product with water and a dilute base (e.g., sodium bicarbonate solution) to neutralize and remove residual acid before recrystallization. | |
| Presence of Isomeric Impurities (o,p'- or m,p'-isomers) | Reaction Conditions Favoring Isomer Formation: The directing effect of the bromo group can lead to the formation of ortho and meta isomers, especially at higher temperatures. | Maintain a lower reaction temperature to favor the formation of the thermodynamically more stable para isomer. The choice of sulfonating agent and catalyst can also influence isomer distribution. |
| Difficulty in Product Purification by Recrystallization | "Oiling Out" Instead of Crystallization: The product separates as a liquid instead of a solid during cooling. | This can be due to a supersaturated solution or the presence of impurities. Try adding more solvent, reheating to dissolve the oil, and then cooling slowly. Seeding with a pure crystal can also induce proper crystallization.[4] |
| Poor Crystal Formation: No or very few crystals form upon cooling. | The solution may be too dilute. Try evaporating some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod can also help induce nucleation.[4] | |
| Inappropriate Recrystallization Solvent: The chosen solvent may not have the ideal solubility characteristics. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Common solvents to screen for sulfones include ethanol, isopropanol, acetic acid, or solvent mixtures like ethanol/water.[6][7] |
Quantitative Data
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Reactant Ratio (Bromobenzene:Sulfonating Agent) | 2:1 to 3:1 | Optimized for cost and yield; may use a smaller excess of bromobenzene. |
| Reaction Temperature | 0 - 25 °C | Carefully controlled with cooling jackets; may be slightly higher to increase rate, but risks byproduct formation. |
| Reaction Time | 4 - 24 hours | Monitored closely to determine endpoint and optimize throughput. |
| Typical Yield (Crude) | 70 - 90% | Highly dependent on process optimization; aims for consistency and high throughput. |
| Purity after Recrystallization | >98% | Target purity is typically >99.5% for pharmaceutical applications. |
Table 2: Common Impurities and Analytical Methods for Detection
| Impurity | Potential Source | Recommended Analytical Method |
| 2,4'-Sulfonylbis(bromobenzene) | Isomeric byproduct | HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) |
| 3,4'-Sulfonylbis(bromobenzene) | Isomeric byproduct | HPLC, GC-MS |
| Polysulfonated bromobenzenes | Side reaction with excess sulfonating agent | HPLC, Mass Spectrometry |
| 4-Bromobenzenesulfonic acid | Incomplete reaction or hydrolysis of an intermediate | HPLC, Ion Chromatography |
| Unreacted Bromobenzene | Excess starting material | GC, HPLC |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 4,4'-Sulfonylbis(bromobenzene)
Disclaimer: This is a representative protocol and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place bromobenzene (2.0 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum, 1.0 equivalent) dropwise from the dropping funnel to the stirred bromobenzene. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, glacial acetic acid, isopropanol) at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and good solubility at its boiling point. A mixed solvent system (e.g., ethanol/water) can also be effective.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4,4'-Sulfonylbis(bromobenzene) in a minimal amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and briefly boil the solution.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4,4'-Sulfonylbis(bromobenzene).
Caption: A logical workflow for troubleshooting common issues in the synthesis of 4,4'-Sulfonylbis(bromobenzene).
References
- 1. bathinisrinivass.quora.com [bathinisrinivass.quora.com]
- 2. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]
- 3. catsci.com [catsci.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Preventing byproduct formation in the polymerization of 4,4'-Sulfonylbis(bromobenzene)
Welcome to the technical support center for the polymerization of 4,4'-sulfonylbis(bromobenzene). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during the synthesis of poly(ether sulfone) (PES) and related polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for polymerizing 4,4'-sulfonylbis(bromobenzene)?
The polymerization of 4,4'-sulfonylbis(bromobenzene) typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this polycondensation reaction, the activated aryl halide (4,4'-sulfonylbis(bromobenzene)) reacts with a bisphenoxide, formed in situ from a bisphenol (e.g., Bisphenol A) and a weak base like potassium carbonate, in a polar aprotic solvent at elevated temperatures.
Q2: What are the most common byproducts I might encounter in this polymerization?
The most prevalent byproducts are cyclic oligomers, which are formed as a result of intramolecular cyclization reactions competing with the main chain-growth polymerization.[1][2] Other potential byproducts can include:
-
Low molecular weight linear oligomers: These are shorter polymer chains that can affect the material's final properties.
-
Products from side reactions: These can arise from reactions involving residual water, impurities in monomers or solvents, or reactions at high temperatures.
-
Unreacted monomers: Incomplete conversion will leave residual 4,4'-sulfonylbis(bromobenzene) and the bisphenol in the final product.
Q3: How can I detect the presence of these byproducts in my polymer?
Several analytical techniques are effective for identifying byproducts:
-
Gel Permeation Chromatography (GPC): GPC is a powerful tool for determining the molecular weight distribution of the polymer and can reveal the presence of low molecular weight oligomers and unreacted monomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify cyclic oligomers and other small molecule impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the polymer and help identify the end-groups and any structural irregularities or byproduct signatures.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are excellent for characterizing oligomers and cyclic byproducts.[2] Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can identify thermal degradation products that may hint at structural weaknesses or impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of 4,4'-sulfonylbis(bromobenzene).
Problem 1: Low Molecular Weight Polymer and/or Presence of Oligomers
Symptoms:
-
The final polymer has a lower than expected intrinsic viscosity or molecular weight as determined by GPC.
-
GPC or HPLC analysis shows significant peaks corresponding to low molecular weight species.
-
The polymer exhibits poor mechanical properties (e.g., brittleness).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Imprecise Stoichiometry of Monomers | Ensure an exact 1:1 molar ratio of the dihalo-monomer and the bisphenol. Even a slight excess of one monomer can limit the chain length. |
| Presence of Water | Meticulously dry all monomers, the base (potassium carbonate), and the solvent before use. Water can react with the activated aryl halide and the phenoxide, leading to chain termination. Use a Dean-Stark trap during polymerization to remove any water formed. |
| High Reaction Dilution | High dilution favors intramolecular cyclization, leading to the formation of cyclic oligomers.[1] Conduct the polymerization at a higher monomer concentration to promote intermolecular chain growth. |
| Insufficient Reaction Time or Temperature | Ensure the polymerization is carried out for a sufficient duration and at the optimal temperature to drive the reaction to high conversion. Monitor the reaction progress by measuring the viscosity of the reaction mixture. |
| Impurities in Monomers or Solvent | Use high-purity monomers and solvent. Impurities can act as chain terminators or participate in side reactions. |
Problem 2: Discolored or Dark Polymer
Symptoms:
-
The final polymer product has a yellow, brown, or dark coloration instead of the expected white or off-white appearance.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oxidation | Ensure the polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide and polymer backbone at high temperatures. |
| High Reaction Temperature | Excessively high temperatures can lead to thermal degradation and side reactions that produce colored byproducts. Optimize the reaction temperature to be high enough for efficient polymerization but low enough to avoid degradation. |
| Impurities in the Base | Use a high-purity grade of potassium carbonate. Certain metal impurities can catalyze side reactions that lead to discoloration. |
| Side Reactions of the Bisphenol | Some bisphenols, especially those with more complex structures, can undergo side reactions at high temperatures in the presence of a base, leading to colored species.[3] |
Problem 3: Insoluble Gel Formation
Symptoms:
-
The reaction mixture becomes highly viscous and forms an insoluble gel.
-
The final polymer is not fully soluble in common solvents for PES (e.g., NMP, DMAc, chloroform).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cross-linking Side Reactions | This can be caused by impurities with more than two functional groups or by side reactions at very high temperatures. Ensure the purity of your monomers. |
| Incorrect Solvent | Use a solvent in which the polymer is readily soluble at the reaction temperature to prevent precipitation and gelation as the molecular weight increases. |
| Localized High Monomer Concentration | Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized areas of high monomer concentration which can lead to rapid, uncontrolled polymerization and gelation. |
Experimental Protocols
General Protocol for Minimizing Byproduct Formation
This protocol provides a general framework for the synthesis of high molecular weight poly(ether sulfone) with minimal byproduct formation.
Materials:
-
4,4'-Sulfonylbis(bromobenzene) (high purity)
-
Bisphenol A (or other bisphenol, high purity)
-
Potassium Carbonate (K2CO3), anhydrous, finely ground
-
N-Methyl-2-pyrrolidone (NMP), anhydrous grade
-
Toluene, anhydrous grade
Procedure:
-
Drying of Reagents: Dry 4,4'-sulfonylbis(bromobenzene) and Bisphenol A in a vacuum oven at 100-120°C for at least 4 hours. Dry potassium carbonate at 150°C for at least 4 hours.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene and fitted with a condenser.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the flask with an equimolar amount of 4,4'-sulfonylbis(bromobenzene) and Bisphenol A. Add a slight excess (e.g., 1.05-1.1 moles per mole of bisphenol) of anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of 20-30% (w/v). Add toluene to approximately 10% of the NMP volume.
-
Azeotropic Dehydration: Heat the reaction mixture to a gentle reflux (around 140-150°C) to azeotropically remove any residual water with toluene. Continue until no more water collects in the Dean-Stark trap.
-
Polymerization: After dehydration, slowly remove the toluene from the reaction mixture by distillation. Then, increase the temperature to the desired polymerization temperature (typically 180-200°C).
-
Monitoring the Reaction: Monitor the progress of the polymerization by observing the increase in the viscosity of the solution. The reaction is typically complete within 4-8 hours.
-
Polymer Isolation: After the reaction is complete, cool the viscous solution and dilute it with additional NMP if necessary. Precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol or water with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and then methanol to remove salts and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 120-140°C until a constant weight is achieved.
Visualizations
Experimental Workflow for Byproduct Minimization
Caption: Workflow for minimizing byproducts in PES synthesis.
Troubleshooting Logic for Low Molecular Weight Polymer
Caption: Troubleshooting guide for low molecular weight PES.
References
Technical Support Center: Eco-Friendly Synthesis of Bromobenzene and Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the eco-friendly synthesis of bromobenzene and its derivatives. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common eco-friendly alternatives to traditional bromination methods using liquid bromine and Lewis acid catalysts?
A1: Several greener alternatives have been developed to mitigate the environmental and safety concerns associated with traditional methods.[1] Key approaches include:
-
In-situ generation of hypobromous acid: This method utilizes a water-soluble brominating reagent, such as a mixture of sodium bromide and sodium bromate, which is activated by a mineral acid to generate the reactive brominating species in the reaction mixture. This approach avoids the handling of hazardous liquid bromine.[2][3][4][5][6][7]
-
Oxidative bromination: These methods use a bromide salt (e.g., KBr or NaBr) in combination with a mild oxidizing agent.[1] Popular systems include:
-
Solvent-free and mechanochemical methods: These techniques aim to eliminate or reduce the use of organic solvents.[1] Examples include:
-
Catalytic systems: The use of heterogeneous catalysts, such as modified carboxymethyl cellulose-iron, can facilitate the bromination reaction, often with improved yield and selectivity, while avoiding toxic catalysts.[2]
Q2: What are the main advantages of using in-situ generated hypobromous acid for bromobenzene synthesis?
A2: This eco-friendly process offers several key benefits:
-
Enhanced Safety: It dispenses with the need to handle highly corrosive and toxic liquid bromine.[4]
-
Reduced Waste: The byproducts are typically simple inorganic salts that can be disposed of more safely than traditional catalyst residues.[3]
-
High Yields: The process can achieve high yields of bromobenzene, often up to 90%.[3][5]
-
Catalyst-Free: The reaction proceeds without the need for metal-based catalysts, which can be toxic and difficult to remove from the final product.[3][4]
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Mild Conditions: The reaction can be carried out at atmospheric pressure and elevated temperatures (e.g., 50-80 °C), avoiding harsh reaction conditions.[3][4][6]
Q3: How does the choice of solvent impact the greenness and outcome of the bromination reaction?
A3: The solvent plays a crucial role in the environmental impact and efficiency of the reaction.
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Water: Using water as a solvent is a cornerstone of green chemistry, as it is abundant, non-toxic, and non-flammable.[1] Several eco-friendly bromination methods, such as those using KBr/Oxone, have been successfully implemented in aqueous media.[8][9]
-
Solvent-free: Eliminating the solvent entirely is the most environmentally friendly option.[1][9] Mechanochemical methods, such as ball milling, and reactions under microwave irradiation without a solvent are examples of this approach.[1][9]
-
Ionic Liquids: While not always "green" in terms of their synthesis and biodegradability, ionic liquids can act as both catalyst and solvent, and their low volatility reduces air pollution. A key advantage is their potential for recyclability.[2][3][10][11]
-
Methanol and Acetonitrile: In some oxidative bromination reactions, solvents like methanol and acetonitrile have been shown to offer superior selectivity for the desired product compared to water, although water may lead to faster reaction times.
Q4: How can I control the regioselectivity (ortho, meta, para substitution) when synthesizing brominated derivatives of substituted benzenes using green methods?
A4: Regioselectivity is primarily determined by the nature of the substituent already present on the aromatic ring.
-
Activating, Ortho-, Para-Directing Groups: Substituents such as alkyl (-R), alkoxy (-OR), hydroxyl (-OH), and amino (-NH2, -NHR, -NR2) groups activate the ring towards electrophilic substitution and direct the incoming bromine to the ortho and para positions.[11][12][13] The para product is often favored due to reduced steric hindrance.[13][14]
-
Deactivating, Meta-Directing Groups: Electron-withdrawing groups like nitro (-NO2), carbonyl (-CHO, -COR), carboxyl (-COOH, -COOR), and sulfonyl (-SO3H) deactivate the ring and direct the incoming bromine to the meta position.[11][12][13]
-
Halogens (Deactivating, Ortho-, Para-Directors): Halogens are an exception as they are deactivating yet direct ortho and para.
-
Controlling Selectivity: To enhance selectivity, especially for a specific isomer (e.g., mono-ortho-bromination of phenols), the use of additives like p-toluenesulfonic acid (p-TsOH) has been reported to be effective.[15] Protecting activating groups, such as converting an amine to an acetanilide, can also modulate reactivity and improve selectivity.[14]
Troubleshooting Guides
Issue 1: Low or No Yield in Bromination Reactions
| Possible Cause | Suggested Solution |
| Inactive Brominating Agent | For methods using N-Bromosuccinimide (NBS), ensure its purity. A yellow or orange tint indicates decomposition. Recrystallize from hot water if necessary and store in a cool, dark, and dry place.[1] For in-situ generation methods, verify the quality and stoichiometry of the precursor reagents (e.g., KBr, Oxone®, mineral acid). |
| Incorrect Reaction Temperature | For the in-situ hypobromous acid method, temperatures below 40°C can lead to very slow reactions and low yields. Ensure the temperature is maintained in the optimal range (typically 50-80°C).[3] For other methods, consult the specific protocol for the recommended temperature. |
| Poor Mixing in Biphasic Systems | In aqueous-organic biphasic reactions, such as the in-situ hypobromous acid method with benzene, vigorous stirring is essential. Consider using a phase transfer catalyst to improve the interaction between the aqueous and organic phases, which can significantly enhance the yield.[7] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or, if the protocol allows, slightly increasing the temperature.[6][14] |
| Product Loss During Work-up | Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. When washing the organic layer, avoid vigorous shaking that can lead to the formation of emulsions. Thoroughly dry the organic extract before solvent removal.[6][7][16] |
Issue 2: Formation of Undesired Byproducts (e.g., Polybrominated Compounds)
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | Use the correct stoichiometry of the brominating agent. For highly activated aromatic rings (e.g., phenols, anilines), even a slight excess can lead to di- or tri-bromination.[14] |
| Highly Activating Substituent | For substrates with strongly activating groups like -OH or -NH2, consider protecting the group before bromination to reduce its activating effect. For example, an amino group can be converted to an acetanilide.[14] |
| Incorrect Reaction Conditions | In some cases, lower temperatures can improve selectivity and reduce the formation of multiple substitution products. |
| Side Reactions with the Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, using certain ethers for bromination of alkenes can lead to unwanted radical side reactions.[17] |
Issue 3: Slow Reaction Rate in Aerobic Oxidative Bromination
| Possible Cause | Suggested Solution |
| Inefficient Oxygen Supply | Ensure a sufficient supply of oxygen. This can be achieved by using an oxygen balloon or by bubbling air through the reaction mixture.[3][8] |
| Catalyst Deactivation | If using an ionic liquid or another catalyst, ensure it is pure and has not been contaminated. For recyclable catalysts, follow the regeneration procedure carefully. For some ionic liquid catalysts, adding nitric acid during the recycling step can be necessary to restore activity.[2][3] |
| Sub-optimal Catalyst Loading | The amount of catalyst can significantly impact the reaction rate. While a catalytic amount is desired, too little may result in a sluggish reaction. Refer to the specific protocol for the recommended catalyst loading. |
| Deactivated Aromatic Substrate | Aromatic rings with electron-withdrawing groups are less reactive. These substrates may require higher temperatures, longer reaction times, or a higher catalyst loading to achieve a reasonable conversion.[3] |
Issue 4: Difficulty in Separating and Recycling Ionic Liquid Catalyst
| Possible Cause | Suggested Solution |
| Ionic Liquid Miscibility with Extraction Solvent | Choose an extraction solvent that is immiscible with the ionic liquid. After the reaction, the product is typically extracted with a non-polar organic solvent, leaving the ionic liquid catalyst behind.[11][18] |
| Product and Byproducts Remaining in the Ionic Liquid | After extraction of the main product, the ionic liquid can be washed with water or other solvents to remove any soluble byproducts before being dried and reused.[11] |
| Catalyst Leaching into the Product Phase | While ionic liquids have low volatility, some may have slight solubility in the extraction solvent. Minimize this by choosing a highly immiscible solvent pair. Techniques like organic solvent nanofiltration can be employed for efficient separation and recycling of both the ionic liquid and any dissolved homogeneous catalyst.[18] |
| Complex Work-up Procedure | For some ionic liquid-catalyzed aerobic brominations in water, a specific work-up may be required. This can involve adding the reaction mixture to water, extracting the product with an organic solvent, and then treating the remaining aqueous layer (containing the ionic liquid) with acid before concentrating it to recover the catalyst.[2] |
Data Presentation: Comparison of Eco-Friendly Bromination Methods
| Method | Substrate | Brominating System | Solvent | Temp (°C) | Time | Yield (%) | Selectivity |
| In-situ Hypobromous Acid | Benzene | Water-soluble brominating reagent / Mineral Acid | Benzene (self-solvent) | 50-80 | 30-40 h | 87-90 | Monobromobenzene |
| KBr/Oxone® | 4-Methylanisole | KBr / Oxone® | Water | Room Temp | 40 min | - | - |
| KBr/Oxone® | Anisole | KBr / Oxone® | Acetonitrile | Room Temp | 5 min | 99 | >99% para |
| NH4Br/Oxone® | Anisole | NH4Br / Oxone® | Methanol | Room Temp | 8 min | 99 | >99% para |
| Aerobic Oxidation | Anisole | HBr / O2 / [C4Py]NO3 (IL catalyst) | - | Room Temp | 2 h | 95 | - |
| Aerobic Oxidation | Phenol | HBr / O2 / [C4Py]NO3 (IL catalyst) | - | 60 | 4 h | 92 | p:o = 92:8 |
| Aerobic Oxidation | Aniline | NaBr / AcOH / O2 / [C4Py]NO3 (IL catalyst) | Acetic Acid | 60 | 4 h | 91 | >99% para |
| Aerobic Oxidation | Toluene | HBr / O2 / [C4Py]NO3 (IL catalyst) | - | 90 | 12 h | 65 | p:o = 68:32 |
| Aerobic Oxidation (Alloxan) | N-Benzylaniline | LiBr / O2 / Alloxan / Ascorbic Acid | MeCN | Room Temp | 2 h | 98 | >99% para |
Experimental Protocols
Protocol 1: Bromination of 4-Methylanisole using KBr and Oxone® in Water [9]
-
In a 25 mL round-bottom flask, prepare a 0.3 M solution of potassium bromide (KBr) by dissolving 0.14 g (1.2 mmol) of KBr in 4 mL of deionized water.
-
To this solution, add 0.74 g (1.2 mmol) of Oxone® and 126 µL (1.0 mmol) of 4-methylanisole.
-
Stir the reaction mixture at ambient temperature and pressure for 40 minutes.
-
After 40 minutes, quench the reaction and extract the product using ethyl acetate.
-
Remove the organic solvent under reduced pressure to obtain the crude product.
-
The crude product can be characterized by IR and 1H NMR spectroscopy without further purification.
Protocol 2: Aerobic Oxidative Bromination of Anisole using an Ionic Liquid Catalyst [3]
-
To a reaction flask equipped with a condenser, add anisole (2 mmol), the ionic liquid catalyst N-butylpyridinium nitrate ([C4Py]NO3) (0.1 mmol, 5 mol%), and hydrobromic acid (HBr, 48% aqueous solution, 2.1 mmol).
-
Seal the system and attach an oxygen balloon.
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, remove any volatile organic compounds under reduced pressure.
-
Add water and ethyl acetate to the mixture and stir at room temperature.
-
Separate the organic layer. The product can be purified by column chromatography or recrystallization.
-
The ionic liquid catalyst can be recovered from the aqueous layer.
Protocol 3: Eco-friendly Synthesis of Bromobenzene via in-situ Hypobromous Acid Generation [7][16]
-
In a suitable reaction vessel, dissolve a water-soluble brominating reagent (containing bromide and bromate) in water.
-
Add benzene (which also acts as the solvent) and a phase transfer catalyst to the aqueous solution under constant stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C).
-
Slowly add a mineral acid (e.g., sulfuric acid) to the hot reaction mixture over several hours.
-
Continue stirring at the elevated temperature for an extended period (e.g., 30 hours) after the acid addition is complete.
-
Cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with a small amount of diethyl ether.
-
Combine the organic layers, wash successively with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent at reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure bromobenzene.
Mandatory Visualizations
General Mechanism for Electrophilic Aromatic Bromination
Caption: General two-step mechanism of electrophilic aromatic bromination.
Catalytic Cycle for Aerobic Oxidative Bromination with an Ionic Liquid Catalyst
Caption: Proposed catalytic cycle for aerobic oxidative bromination.
Workflow for Bromination using KBr and Oxone® in Water
Caption: Experimental workflow for the KBr/Oxone® bromination method.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of aromatic bromination by hypobromous acid in aqueous perchloric acid. Kinetic evidence against the prior formation of ‘positive bromine’ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The mechanism of bromination by hypobromous acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts [scielo.org.za]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Gallery | Graphviz [graphviz.org]
- 14. benchchem.com [benchchem.com]
- 15. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 4,4'-Sulfonylbis(bromobenzene) in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4,4'-Sulfonylbis(bromobenzene) in polymerization reactions, particularly in the synthesis of polyarylethersulfones (PAES). Impurities in the monomer can significantly impact polymerization kinetics, polymer molecular weight, and final material properties. This guide will help you identify and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 4,4'-Sulfonylbis(bromobenzene) and how do they affect polymerization?
A1: The most common impurities in 4,4'-Sulfonylbis(bromobenzene) arise from its synthesis and purification processes. These can include unreacted starting materials, byproducts, and hydrolysis products. The primary impurities and their effects are summarized below:
-
Monofunctional Impurities: These are compounds with only one reactive site (e.g., a single bromo group). A key example is 4-bromobenzenesulfonic acid , which can form from the hydrolysis of an intermediate, 4-bromobenzenesulfonyl chloride, during synthesis.[1] These impurities act as chain terminators during polycondensation, leading to a significant reduction in the polymer's molecular weight. Even small amounts can drastically lower the degree of polymerization.
-
Unreacted Starting Materials: Residual bromobenzene from the initial synthesis steps can persist if not completely removed during purification.[2] While largely inert under polymerization conditions, its presence dilutes the monomer concentration and can affect reaction kinetics.
-
Isomeric Impurities: While less common in the typical synthesis route starting from bromobenzene, isomeric dibromodiphenyl sulfones could be present if a different synthetic pathway is used. These isomers might have different reactivity ratios, potentially leading to irregularities in the polymer chain and affecting material properties.
-
Residual Catalysts and Solvents: Trace amounts of catalysts (e.g., iron salts) or solvents used during synthesis and purification can interfere with the polymerization catalyst or alter the reaction environment, leading to inconsistent results.
Q2: How can I assess the purity of my 4,4'-Sulfonylbis(bromobenzene) monomer?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the main component and detects non-volatile organic impurities.[3][4] A reversed-phase method with a C18 column and a UV detector is typically effective. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile impurities such as residual bromobenzene. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides structural confirmation of the monomer and can detect and quantify impurities with distinct proton signals. |
| Melting Point Analysis | A sharp melting point close to the literature value (173-175 °C) indicates high purity.[4] A broad melting range suggests the presence of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the characteristic sulfonyl (O=S=O) and aromatic C-Br bonds. |
Q3: What is the expected impact of a monofunctional impurity on the final polymer's molecular weight?
A3: Monofunctional impurities act as "chain stoppers" in polycondensation reactions. The theoretical number-average degree of polymerization (Xn) can be estimated using the Carothers equation, which demonstrates that even a small molar imbalance caused by a monofunctional impurity will severely limit the achievable molecular weight. For a difunctional monomer system, the presence of a monofunctional impurity effectively alters the stoichiometric ratio of reactive groups.
Troubleshooting Guide
This guide addresses common problems encountered during the polymerization of polyarylethersulfones using 4,4'-Sulfonylbis(bromobenzene).
Problem 1: Low Molecular Weight of the Final Polymer
| Possible Cause | Troubleshooting Steps |
| Presence of Monofunctional Impurities | 1. Re-purify the Monomer: Recrystallize the 4,4'-Sulfonylbis(bromobenzene) from a suitable solvent like ethanol.[1] 2. Perform Purity Analysis: Use HPLC or NMR to quantify the level of monofunctional impurities. |
| Incorrect Stoichiometry | 1. Accurate Weighing: Ensure precise weighing of all monomers. 2. Purity Adjustment: Adjust the molar ratio of comonomers based on the purity of the 4,4'-Sulfonylbis(bromobenzene) determined by analysis. |
| Incomplete Reaction | 1. Increase Reaction Time/Temperature: Optimize the polymerization conditions to drive the reaction to completion. 2. Efficient Stirring: Ensure the reaction mixture is homogenous. |
| Presence of Water | 1. Dry Monomers and Solvents: Thoroughly dry all reagents and solvents before use. 2. Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Gel Formation During Polymerization
| Possible Cause | Troubleshooting Steps |
| Side Reactions at High Temperatures | 1. Optimize Temperature Profile: Avoid excessive temperatures during polymerization, which can lead to cross-linking reactions. 2. Control Heating Rate: A gradual increase in temperature is often beneficial. |
| Oxidative Cross-linking | 1. Maintain Inert Atmosphere: Ensure the reaction vessel is free of oxygen. 2. Use Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial. |
| Localized High Monomer Concentration | 1. Controlled Monomer Addition: Add monomers gradually to the reaction mixture to maintain a uniform concentration. 2. Effective Stirring: Ensure vigorous and efficient stirring throughout the polymerization process. |
| Contamination | 1. Thoroughly Clean Glassware: Ensure all reaction vessels are meticulously cleaned to remove any potential contaminants that could initiate side reactions. 2. Filter Solvents: Filter all solvents before use to remove particulate matter. |
Experimental Protocols
Protocol 1: Purification of 4,4'-Sulfonylbis(bromobenzene) by Recrystallization
-
Dissolution: Dissolve the crude 4,4'-Sulfonylbis(bromobenzene) in a minimal amount of a hot solvent (e.g., ethanol or a mixture of dichloromethane and hexane).[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a known amount of the 4,4'-Sulfonylbis(bromobenzene) in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Calculate the area percentage of the main peak to determine the purity. Identify and quantify impurity peaks by running standards if available.
Visualizations
Caption: Experimental workflow from monomer synthesis to polymerization and troubleshooting.
Caption: Logical workflow for troubleshooting common polymerization issues.
References
Technical Support Center: Controlling Molecular Weight in Polymers from 4,4'-Sulfonylbis(bromobenzene)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of poly(arylene ether sulfone)s from 4,4'-Sulfonylbis(bromobenzene) and a diol comonomer. The focus is on controlling the molecular weight of the resulting polymer, a critical parameter for its final properties and applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for controlling the molecular weight of poly(arylene ether sulfone)s synthesized from 4,4'-Sulfonylbis(bromobenzene)?
A1: The primary method for controlling the molecular weight in this step-growth polymerization is by adjusting the stoichiometric ratio of the two monomers: 4,4'-Sulfonylbis(bromobenzene) (an activated dihalide) and a bisphenol. To achieve a high molecular weight, a precise 1:1 molar ratio of the functional groups (bromo and hydroxyl groups) is essential. Any deviation from this ratio will result in a lower molecular weight polymer with specific end groups.
Q2: How does a non-stoichiometric monomer ratio lead to lower molecular weight?
A2: In polycondensation reactions, chain growth occurs by the reaction of the functional groups of the monomers. If there is an excess of one monomer, the polymer chains will all be terminated with the functional group of the monomer in excess. Once all the functional groups of the limiting monomer are consumed, no further chain growth can occur, leading to a lower degree of polymerization and consequently, a lower molecular weight.
Q3: What are end-capping agents and how are they used to control molecular weight?
A3: End-capping agents are monofunctional reagents that react with the growing polymer chain ends, thereby terminating their growth. By adding a controlled amount of an end-capping agent, the final molecular weight of the polymer can be precisely controlled. For the polymerization of 4,4'-Sulfonylbis(bromobenzene) with a bisphenol, a monofunctional phenol, such as 4-tert-butylphenol, can be used as an end-capping agent.
Q4: Why is it crucial to ensure anhydrous conditions during the polymerization?
A4: The polymerization reaction involves the formation of a phenoxide from the bisphenol using a weak base like potassium carbonate. Water can interfere with this process by reacting with the base and preventing the complete formation of the phenoxide, which is the active nucleophile. This can disrupt the stoichiometry and lead to lower molecular weight polymers. Therefore, it is common practice to remove water from the reaction mixture, often by azeotropic distillation with a solvent like toluene.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Polymer Molecular Weight | 1. Inaccurate monomer stoichiometry. 2. Presence of monofunctional impurities. 3. Incomplete reaction. 4. Presence of water in the reaction. 5. Side reactions. | 1. Carefully weigh and calculate the molar ratio of the monomers to be as close to 1:1 as possible. 2. Purify the monomers to remove any monofunctional impurities. 3. Increase the reaction time or temperature to ensure the reaction goes to completion. 4. Ensure all glassware is dry and use anhydrous solvents. Remove water by azeotropic distillation before polymerization. 5. Optimize reaction temperature to minimize side reactions. |
| High Polydispersity Index (PDI) | 1. Side reactions occurring during polymerization. 2. Inefficient initiation or termination. 3. Chain transfer reactions. | 1. Lower the reaction temperature to reduce the likelihood of side reactions. 2. Ensure a rapid and uniform initiation of the polymerization. 3. This is less common in this type of polymerization but can be influenced by impurities. Ensure high purity of monomers and solvents. |
| Premature Precipitation of the Polymer | 1. The molecular weight of the polymer has become too high for it to remain soluble in the reaction solvent. 2. The chosen reaction solvent is not a good solvent for the resulting polymer. | 1. This can indicate a successful high molecular weight synthesis. The reaction may need to be stopped at this point. 2. Use a solvent known to be a good solvent for poly(arylene ether sulfone)s, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). |
| Discolored Polymer | 1. Oxidation of the phenoxide intermediate. 2. High reaction temperatures leading to thermal degradation. 3. Impurities in the monomers or solvent. | 1. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 2. Lower the reaction temperature. 3. Purify all reactants and solvents before use. |
Data Presentation
The following tables illustrate the expected trends in molecular weight based on the control strategies discussed. The values presented are for illustrative purposes to demonstrate the principles.
Table 1: Effect of Monomer Stoichiometry on Molecular Weight
| Molar Ratio (4,4'-Sulfonylbis(bromobenzene) : Bisphenol) | Number Average Molecular Weight (Mn, g/mol ) - Illustrative | Polydispersity Index (PDI) - Illustrative |
| 1.00 : 1.00 | > 50,000 | ~2.0 |
| 1.00 : 0.98 | 25,000 | ~1.8 |
| 1.00 : 0.95 | 10,000 | ~1.6 |
| 0.98 : 1.00 | 25,000 | ~1.8 |
| 0.95 : 1.00 | 10,000 | ~1.6 |
Table 2: Effect of End-Capping Agent on Molecular Weight
| Mole % of 4-tert-butylphenol (relative to Bisphenol) | Number Average Molecular Weight (Mn, g/mol ) - Illustrative | Polydispersity Index (PDI) - Illustrative |
| 0 | > 50,000 | ~2.0 |
| 1 | 40,000 | ~1.9 |
| 2 | 30,000 | ~1.8 |
| 5 | 15,000 | ~1.7 |
Experimental Protocols
General Protocol for the Synthesis of Poly(arylene ether sulfone) from 4,4'-Sulfonylbis(bromobenzene) and Bisphenol A
This protocol describes a typical procedure for synthesizing poly(arylene ether sulfone) with molecular weight control through stoichiometry.
Materials:
-
4,4'-Sulfonylbis(bromobenzene)
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add 4,4'-Sulfonylbis(bromobenzene) (1.00 molar equivalent), Bisphenol A (1.00 molar equivalent), and potassium carbonate (1.1 molar equivalents).
-
Add DMAc and toluene (typically in a 2:1 v/v ratio) to the flask.
-
Heat the reaction mixture to reflux (around 140-150 °C) under a nitrogen atmosphere to azeotropically remove water. The water will collect in the Dean-Stark trap.
-
After no more water is collected, slowly remove the toluene from the reaction mixture by increasing the temperature to around 160-180 °C.
-
Continue the polymerization at this temperature for 4-8 hours. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc.
-
Precipitate the polymer by slowly pouring the viscous solution into a vigorously stirred non-solvent, such as methanol or water.
-
Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove any remaining salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis of poly(arylene ether sulfone).
Caption: Logical relationship for controlling polymer molecular weight.
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Assignment of 4,4'-Sulfonylbis(bromobenzene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and spectral assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for 4,4'-Sulfonylbis(bromobenzene). Due to the limited availability of direct experimental spectra for this compound, this guide presents a predicted spectral assignment based on the well-documented data of its structural analog, 4,4'-dichlorodiphenyl sulfone, and established substituent effects in NMR spectroscopy. This comparative approach offers a robust framework for researchers working with and synthesizing this and similar diaryl sulfone compounds.
Predicted 1H and 13C NMR Spectral Data
The chemical shifts for 4,4'-Sulfonylbis(bromobenzene) are predicted by adjusting the experimental values of 4,4'-dichlorodiphenyl sulfone based on the known effects of bromine as a substituent on an aromatic ring. Bromine is less electronegative than chlorine, which generally results in a slight upfield (lower ppm) shift for nearby protons and a more complex effect on carbon chemical shifts due to the 'heavy atom effect'.[1][2]
Table 1: Comparison of Predicted 1H and 13C NMR Data for 4,4'-Sulfonylbis(bromobenzene) and Experimental Data for 4,4'-Dichlorodiphenyl Sulfone.
| Assignment | 4,4'-Sulfonylbis(bromobenzene) (Predicted) | 4,4'-Dichlorodiphenyl Sulfone (Experimental) |
| 1H NMR | ||
| H-2, H-6, H-2', H-6' | d, ~7.85 ppm | d, 7.89 ppm |
| H-3, H-5, H-3', H-5' | d, ~7.75 ppm | d, 7.55 ppm |
| 13C NMR | ||
| C-1, C-1' | ~140.5 ppm | 140.9 ppm |
| C-2, C-6, C-2', H-6' | ~129.5 ppm | 129.4 ppm |
| C-3, C-5, C-3', H-5' | ~132.5 ppm | 129.9 ppm |
| C-4, C-4' | ~128.0 ppm | 135.0 ppm |
Note: Predicted values are estimations and may vary slightly from experimental data. Experimental data for 4,4'-dichlorodiphenyl sulfone is sourced from publicly available spectral data.
Logical Assignment of NMR Signals
The molecular structure of 4,4'-Sulfonylbis(bromobenzene) possesses a high degree of symmetry, with a C2 axis passing through the sulfur atom. This symmetry results in a simplified NMR spectrum. The two phenyl rings are chemically equivalent, and within each ring, the protons and carbons at the 2 and 6 positions are equivalent, as are those at the 3 and 5 positions.
The protons ortho to the electron-withdrawing sulfonyl group (H-2, H-6, H-2', H-6') are expected to be the most deshielded and therefore appear at the highest chemical shift (downfield).[3][4] The protons ortho to the bromine atoms (H-3, H-5, H-3', H-5') will be slightly more shielded. Both sets of protons are expected to appear as doublets due to coupling with their adjacent protons.
For the 13C NMR spectrum, the carbons directly bonded to the sulfonyl group (C-1, C-1') are expected to be downfield. The carbon atoms bonded to the bromine (C-4, C-4') are subject to the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone.[1][2]
Caption: Molecular structure and predicted NMR assignments for 4,4'-Sulfonylbis(bromobenzene).
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring 1H and 13C NMR spectra of solid aromatic compounds like 4,4'-Sulfonylbis(bromobenzene).
1. Sample Preparation:
-
Accurately weigh 5-10 mg of 4,4'-Sulfonylbis(bromobenzene).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. 1H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
3. 13C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to the 1H frequency) is recommended.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Parameters:
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of 13C.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
For 13C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
This guide provides a foundational understanding of the expected NMR characteristics of 4,4'-Sulfonylbis(bromobenzene). Researchers can use this information to aid in reaction monitoring, quality control, and structural verification of this and related diaryl sulfone compounds.
References
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 4,4'-Sulfonylbis(bromobenzene)
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of their work. In the synthesis of complex molecules, 4,4'-Sulfonylbis(bromobenzene) serves as a critical building block. Its purity directly impacts the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this key intermediate. We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven insights to aid in selecting the optimal analytical strategy.
The Criticality of Purity for 4,4'-Sulfonylbis(bromobenzene)
4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone, is a diaryl sulfone commonly employed in the synthesis of polymers and pharmaceuticals. The presence of impurities, such as unreacted starting materials, isomers, or by-products from side reactions, can have significant consequences in downstream applications. For instance, in polymerization reactions, impurities can act as chain terminators or alter the polymer's properties. In drug synthesis, they can lead to the formation of undesired and potentially toxic side products. Therefore, a robust analytical methodology to accurately quantify the purity of 4,4'-Sulfonylbis(bromobenzene) and identify its impurities is not just a matter of quality control, but a necessity for reproducible and reliable scientific outcomes.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly for the analysis of non-volatile and thermally labile compounds.[1] Given that 4,4'-Sulfonylbis(bromobenzene) is a solid with a high boiling point, HPLC presents itself as a primary candidate for its purity assessment.
The Rationale Behind Reversed-Phase HPLC
For a molecule like 4,4'-Sulfonylbis(bromobenzene), which possesses a significant non-polar character due to its two brominated phenyl rings, reversed-phase HPLC is the most logical choice.[2][3] In this mode, a non-polar stationary phase (typically C18 or C8 bonded silica) is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol) in the mobile phase (a technique known as gradient elution), compounds are eluted in order of increasing hydrophobicity. This allows for the effective separation of the main compound from both more polar and less polar impurities.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a robust method for the purity analysis of 4,4'-Sulfonylbis(bromobenzene) using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Materials:
-
4,4'-Sulfonylbis(bromobenzene) sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of 4,4'-Sulfonylbis(bromobenzene) (if available)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. |
Self-Validation and Trustworthiness:
The inclusion of a reference standard allows for confident peak identification and accurate quantification. The gradient elution ensures the separation of a wide range of potential impurities with varying polarities. Monitoring the peak shape and symmetry of the main component provides an indication of column performance and potential co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Thermally Stable Analytes
Gas Chromatography (GC) is a separation technique ideally suited for volatile and thermally stable compounds.[4] While 4,4'-Sulfonylbis(bromobenzene) has a high boiling point (455.7 °C), its analysis by GC is feasible, as evidenced by its use in process monitoring during its synthesis.[5] The key is to ensure that the compound does not degrade at the high temperatures required for volatilization in the GC inlet and column. Coupling GC with a Mass Spectrometer (MS) provides an unparalleled level of specificity, allowing for the definitive identification of the main component and any separated impurities based on their mass spectra.
The Logic of High-Temperature GC-MS
To analyze a semi-volatile compound like 4,4'-Sulfonylbis(bromobenzene), a high-temperature GC method is necessary. This involves using a thermally stable capillary column and a temperature program that ramps up to a sufficiently high temperature to ensure the elution of the analyte in a reasonable timeframe. The choice of a low-bleed column is crucial to minimize background noise in the mass spectrometer, especially at elevated temperatures.
Experimental Protocol: High-Temperature GC-MS
This protocol provides a starting point for the purity assessment of 4,4'-Sulfonylbis(bromobenzene) by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).
-
Autosampler for liquid injections.
Materials:
-
4,4'-Sulfonylbis(bromobenzene) sample
-
High-purity solvent for sample dissolution (e.g., dichloromethane or acetone)
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | Low-bleed, high-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 150 °C, hold for 1 minute, ramp to 320 °C at 15 °C/min, and hold for 10 minutes. |
| MS Transfer Line Temp | 320 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable solvent to a concentration of approximately 1 mg/mL. |
Self-Validation and Trustworthiness:
The mass spectrometer serves as a powerful validation tool. The obtained mass spectrum of the main peak can be compared to a library spectrum or the theoretical fragmentation pattern of 4,4'-Sulfonylbis(bromobenzene) for positive identification. Any impurity peaks can be tentatively identified by their mass spectra, providing valuable information for process optimization and impurity control.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of 4,4'-Sulfonylbis(bromobenzene) depends on the specific analytical needs. The following table summarizes the key performance characteristics of each technique for this application.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Ideal for 4,4'-Sulfonylbis(bromobenzene).[1] | Suitable for volatile and thermally stable compounds. Feasible for 4,4'-Sulfonylbis(bromobenzene) with a high-temperature method.[5] |
| Separation Mechanism | Based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Based on partitioning between a gaseous mobile phase and a liquid stationary phase.[4] |
| Detection | Typically UV-Vis, offering good sensitivity for chromophoric compounds.[6] | Mass spectrometry, providing high specificity and structural information for identification.[4] |
| Identification Power | Based on retention time comparison with a reference standard. | Based on retention time and mass spectral fragmentation patterns. |
| Potential for Degradation | Low, as the analysis is performed at or near ambient temperature. | Higher, due to the high temperatures required in the injector and column. |
| Impurity Analysis | Can separate a wide range of impurities with different polarities. | Excellent for separating volatile impurities. Non-volatile impurities will not be detected. |
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique for the purity assessment of 4,4'-Sulfonylbis(bromobenzene).
Caption: Workflow for selecting the appropriate analytical technique.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of 4,4'-Sulfonylbis(bromobenzene).
-
For routine quality control and quantitative purity determination against known impurities, HPLC with UV detection is the recommended method. It is robust, reliable, and avoids the potential for thermal degradation of the analyte. Its ability to handle non-volatile impurities makes it a more comprehensive screening tool.
-
GC-MS is an excellent choice for the identification of unknown volatile or semi-volatile impurities and for orthogonal confirmation of purity. The high specificity of mass spectrometric detection provides invaluable structural information that is not available with UV detection. However, careful method development is required to ensure the thermal stability of 4,4'-Sulfonylbis(bromobenzene) under the analytical conditions.
For a comprehensive and self-validating approach to purity assessment, a combination of both techniques is ideal. HPLC can be used for routine purity checks, while GC-MS can be employed for in-depth impurity profiling and identification, particularly during process development and troubleshooting. This dual-pronged strategy provides the highest level of confidence in the quality of this critical chemical intermediate, ensuring the success of subsequent research and development activities.
References
- 1. agilent.com [agilent.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]
- 6. Separation of Bis(4-bromophenyl)glycolic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 4,4'-Sulfonylbis(bromobenzene) and Dichlorodiphenyl Sulfone in Polymer Synthesis
For researchers and professionals in polymer chemistry and materials science, the selection of appropriate monomers is a critical step in designing high-performance polymers. This guide provides a detailed comparison of the reactivity of two key monomers in the synthesis of poly(aryl ether sulfone)s (PAES): 4,4'-Sulfonylbis(bromobenzene) and 4,4'-dichlorodiphenyl sulfone. This comparison is based on established principles of nucleophilic aromatic substitution (SNAr), available experimental data, and detailed reaction protocols.
Executive Summary
Both 4,4'-Sulfonylbis(bromobenzene) and 4,4'-dichlorodiphenyl sulfone are activated dihalide monomers used in step-growth polymerization with bisphenols to produce PAES. Their reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. This leads to a counter-intuitive trend in halogen reactivity, often cited as F > Cl ≈ Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. Consequently, the reactivity of 4,4'-Sulfonylbis(bromobenzene) and dichlorodiphenyl sulfone in polycondensation reactions is expected to be broadly comparable under similar reaction conditions.
Reactivity Comparison: Theoretical and Experimental Insights
The synthesis of PAES from dihalodiphenyl sulfones and bisphenols proceeds via a nucleophilic aromatic substitution mechanism. The sulfonyl group is a strong electron-withdrawing group, which activates the aromatic rings towards nucleophilic attack by the phenoxide anions of the bisphenol.
General Reactivity in Nucleophilic Aromatic Substitution (SNAr):
The established order of reactivity for leaving groups in SNAr reactions is often F > Cl ≈ Br > I. This is in contrast to SN1 and SN2 reactions where the leaving group ability is related to the strength of the carbon-halogen bond (I > Br > Cl > F). In SNAr, the initial addition of the nucleophile to the aromatic ring is the slow, rate-determining step. The high electronegativity of the halogen atom stabilizes the intermediate Meisenheimer complex through an inductive effect, thereby increasing the reaction rate. Given that chlorine and bromine have similar electronegativities, their reactivities as leaving groups in SNAr are generally considered to be comparable.
Table 1: Comparison of Physical Properties and General Reactivity
| Property | 4,4'-Sulfonylbis(bromobenzene) | Dichlorodiphenyl Sulfone |
| CAS Number | 2050-48-8 | 80-07-9 |
| Molecular Formula | C₁₂H₈Br₂O₂S | C₁₂H₈Cl₂O₂S |
| Molecular Weight | 376.06 g/mol | 287.16 g/mol |
| General Reactivity in SNAr | Expected to be similar to the chloro-derivative | Generally less reactive than the fluoro-derivative |
Experimental Protocols for Polysulfone Synthesis
Experimental Protocol for the Synthesis of Polysulfone from Dichlorodiphenyl Sulfone and Bisphenol A
This protocol describes a typical laboratory-scale synthesis of a polysulfone via nucleophilic aromatic substitution.
Materials:
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Bisphenol A (BPA)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Charging of Reagents: The flask is charged with equimolar amounts of 4,4'-dichlorodiphenyl sulfone and bisphenol A. Anhydrous potassium carbonate (in slight excess, e.g., 1.05-1.10 equivalents per mole of bisphenol A) is added as the base.
-
Solvent Addition: Anhydrous N,N-dimethylacetamide (DMAc) is added to dissolve the reactants, followed by the addition of toluene to act as an azeotropic agent for the removal of water.
-
Azeotropic Dehydration: The reaction mixture is heated to reflux (typically around 140-150 °C). The water generated from the reaction of bisphenol A with potassium carbonate is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is continued until no more water is collected.
-
Polymerization: After the complete removal of water, the toluene is distilled off from the reaction mixture, and the temperature is raised to the polymerization temperature (typically 160-190 °C). The reaction is allowed to proceed at this temperature for several hours (e.g., 4-8 hours) under a nitrogen atmosphere until a significant increase in viscosity is observed.
-
Polymer Isolation: The viscous polymer solution is cooled to room temperature and then slowly poured into a non-solvent such as methanol or water with vigorous stirring to precipitate the polysulfone.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any residual salts and solvent, and finally dried in a vacuum oven at an elevated temperature (e.g., 100-120 °C) to a constant weight.
Note on the use of 4,4'-Sulfonylbis(bromobenzene):
While a specific protocol for 4,4'-Sulfonylbis(bromobenzene) is not provided, it is anticipated that the reaction conditions would be very similar to those for dichlorodiphenyl sulfone. Due to the slightly lower reactivity that might be expected for the bromo-derivative in some SNAr reactions, a slightly higher reaction temperature or longer reaction time might be necessary to achieve a comparable molecular weight of the resulting polymer. However, without direct experimental evidence, this remains a theoretical consideration.
Visualization of the Polymerization Process
The synthesis of polysulfones via nucleophilic aromatic substitution can be visualized through a logical workflow diagram.
Caption: A logical workflow for the synthesis of polysulfones.
The signaling pathway for the SNAr mechanism highlights the key steps in the formation of the ether linkage.
Caption: The SNAr mechanism for polysulfone synthesis.
Conclusion
In the context of poly(aryl ether sulfone) synthesis, both 4,4'-Sulfonylbis(bromobenzene) and dichlorodiphenyl sulfone serve as effective dihalide monomers. Based on the principles of nucleophilic aromatic substitution, their reactivity is expected to be comparable, with the chloro-derivative being the more commonly utilized and documented monomer in the scientific literature. The provided experimental protocol for dichlorodiphenyl sulfone can serve as a robust starting point for polymerization reactions with either monomer. For researchers aiming to fine-tune their polymer synthesis, a direct comparative study of these two monomers under identical conditions would be beneficial to elucidate any subtle differences in reaction kinetics and the properties of the resulting polymers.
A Comparative Guide to the X-ray Crystal Structure Analysis of Bis(4-bromophenyl) Sulfone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystal structure analysis of bis(4-bromophenyl) sulfone and its derivatives with other analytical techniques. It is designed to assist researchers in selecting the most appropriate methods for the structural characterization of these compounds, which are of significant interest in medicinal chemistry and materials science.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. However, its application is contingent on the ability to grow high-quality single crystals. For bis(4-bromophenyl) sulfone derivatives, where obtaining suitable crystals can be a bottleneck, a comparison with alternative and complementary techniques is crucial.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, absolute configuration. | Single crystal of sufficient size and quality (~0.1-0.3 mm). | Low | Unambiguous structural determination. | Crystal growth can be challenging and time-consuming. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, crystallite size. | Polycrystalline powder (~10-20 mg). | High | Useful for phase purity analysis and fingerprinting. | Does not provide detailed molecular structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemistry, conformational analysis in solution. | Soluble sample (~1-10 mg). | High | Provides detailed information about the molecule's structure and dynamics in solution. | Does not provide solid-state packing information. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | Small amount of sample, can be coupled with chromatography. | High | High sensitivity and accuracy for molecular weight determination. | Does not provide stereochemical or conformational information. |
| Infrared (IR) & Raman Spectroscopy | Presence of functional groups. | Solid or liquid sample. | High | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
Crystallographic Data of Bis(4-bromophenyl) Sulfone Derivatives
Obtaining a comprehensive set of crystallographic data for a wide range of bis(4-bromophenyl) sulfone derivatives is challenging due to the dispersed nature of crystallographic studies. However, for illustrative purposes, the following table includes data for a structurally related compound, (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], which showcases the type of information derived from a single-crystal X-ray diffraction study.[1]
| Compound | (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] |
| Formula | C₂₈H₂₂Br₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (4) |
| b (Å) | 15.6789 (6) |
| c (Å) | 15.9876 (6) |
| α (°) | 90 |
| β (°) | 109.987 (2) |
| γ (°) | 90 |
| Volume (ų) | 2389.3 (2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.657 |
| Key Torsion Angles (°) | C9—C1—C15—O3 = 54.9 (3), C9—C8—C22—O4 = 50.5 (3) |
Data extracted from the crystallographic study of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone].[1]
Experimental Protocols
Synthesis and Crystallization of Bis(4-bromophenyl) Sulfone Derivatives
A general procedure for the synthesis of bis(4-bromophenyl) sulfone derivatives involves the oxidation of the corresponding bis(4-bromophenyl) sulfide.
Synthesis of Bis(4-bromophenyl) Sulfide: A typical synthesis involves the reaction of 4-bromothiophenol with 1-bromo-4-iodobenzene in the presence of a copper catalyst and a base.
Oxidation to Bis(4-bromophenyl) Sulfone: The synthesized sulfide is then oxidized using an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Vapor diffusion is another common technique where a precipitant is slowly diffused into the solution of the compound.
X-ray Crystal Structure Analysis Workflow
The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal selection to the final refined structure.
Experimental workflow for X-ray crystal structure analysis.
Logical Relationships in Drug Development
The structural information obtained from X-ray crystallography is pivotal in drug development, particularly in structure-based drug design. The precise knowledge of the binding mode of a bis(4-bromophenyl) sulfone derivative to its biological target can guide the optimization of its potency and selectivity.
References
Thermal Analysis of High-Performance Polymers Derived from 4,4'-Sulfonylbis(bromobenzene)
A Comparative Guide for Researchers and Drug Development Professionals
High-performance polymers derived from monomers such as 4,4'-sulfonylbis(bromobenzene) are of significant interest in materials science and advanced drug delivery applications due to their exceptional thermal stability, mechanical strength, and chemical resistance. Understanding the thermal behavior of these polymers is paramount for determining their processing parameters and predicting their performance at elevated temperatures. This guide provides a comparative overview of the thermal properties of various poly(arylene ether sulfone)s and related polymers, investigated through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Comparative Thermal Properties
The thermal stability and transition temperatures of polymers are crucial indicators of their operational limits. The following table summarizes key thermal data for a selection of polymers structurally related to those synthesized from 4,4'-sulfonylbis(bromobenzene). These polymers, typically synthesized through nucleophilic substitution reactions, exhibit high glass transition temperatures (Tg) and decomposition temperatures, characteristic of their rigid aromatic backbones.
| Polymer System | Thermal Analysis | Key Parameters and Values |
| Poly(biphenyl sulfone ether sulfone) (PESDS) | TGA | 5% weight-loss temperature (TGA) > 519°C.[1] |
| DSC | Glass transition temperature (Tg) > 266°C.[1] | |
| Phthalazinone Containing Poly(arylene sulfone)s | TGA | 5% mass loss temperature (Td5) up to 513 °C. |
| DSC | Glass transition temperatures (Tg) ranging from 288 to 333°C.[2] | |
| Copolyesters with 4,4'-sulfonylbisphenol | TGA | Good thermal stability, though it decreases with a higher content of benzoyl substituents.[3] Composition had minimal effect on thermal degradation under a nitrogen atmosphere.[3] |
| DSC | Glass transition temperatures (Tg) in the range of 173–195°C.[3] An increase in Tg was observed with a higher content of bisphenol S units.[3] | |
| Hyperbranched Poly(phenylene sulfone) | TGA | Decomposition temperature (Td) of approximately 430°C in both air and nitrogen. |
| DSC | Glass transition temperature (Tg) around 203°C.[4] | |
| Poly(arylene ether)s from 4,4'-Thiodiphenol | TGA | High thermal stability with 10% weight loss occurring at temperatures up to 548°C under nitrogen.[5] |
| DSC | Glass transition temperatures (Tg) up to 178°C.[5] |
Experimental Protocols
Accurate and reproducible thermal analysis data are contingent on standardized experimental procedures. The following protocols for TGA and DSC are representative of the methodologies employed in the characterization of sulfone-containing aromatic polymers.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is utilized to determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: 5–10 mg of the polymer sample is placed in an inert pan (e.g., alumina or platinum).
-
Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature of 800-900°C.
-
Heating Rate: A linear heating rate, typically 10°C/min or 20°C/min, is applied.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen or an oxidative gas like air, with a constant flow rate (e.g., 50–100 mL/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key data points include the onset temperature of decomposition and the temperatures at which 5% and 10% weight loss occur (Td5% and Td10%). The residual weight at the final temperature provides information on the char yield.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions such as the glass transition, melting, and crystallization.
-
Instrumentation: A calibrated differential scanning calorimeter is employed.
-
Sample Preparation: A small amount of the polymer sample (typically 2–5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Thermal Program: The sample undergoes a heat-cool-heat cycle to erase its prior thermal history. For example:
-
Heating from ambient temperature to a temperature above the expected glass transition (e.g., 300°C) at a rate of 10°C/min.
-
Cooling to a sub-ambient temperature (e.g., 0°C) at a rate of 10°C/min.
-
A second heating scan from the sub-ambient temperature to the upper limit at a rate of 10°C/min.
-
-
Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 50 mL/min).
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve. Melting peaks (Tm) and crystallization peaks (Tc) are identified as endothermic and exothermic transitions, respectively.
Experimental Workflow for Thermal Analysis
The logical flow of thermal analysis experiments, from sample preparation to data interpretation, is a critical aspect of materials characterization. The following diagram illustrates a typical workflow for conducting TGA and DSC analyses on polymers.
Caption: Workflow for TGA and DSC analysis of polymers.
References
A Comparative Guide to Catalysts for Suzuki Coupling of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The choice of catalyst is paramount to the success of this reaction, profoundly influencing yield, reaction time, and functional group tolerance. This guide provides a comparative overview of common catalyst systems for the Suzuki coupling of aryl bromides, supported by experimental data to aid in catalyst selection and optimization.
Catalyst Performance Comparison
The efficiency of a catalyst system in the Suzuki coupling of aryl bromides is critically dependent on the palladium or nickel precursor, the nature of the ancillary ligand, the base, and the solvent system. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, are the most widely used and have demonstrated high efficacy.[1] Nickel-based catalysts are also gaining prominence as a more cost-effective alternative.[1][2]
The following tables summarize the performance of various catalyst systems in the Suzuki coupling of different aryl bromides. While a direct comparison under identical conditions is not always possible due to the varied nature of published studies, this compilation provides a valuable overview of their relative effectiveness.
Palladium-Based Catalysts
Palladium catalysts are renowned for their high activity and broad substrate scope in Suzuki couplings. The choice of phosphine ligand is a critical parameter, with biarylphosphines like SPhos and XPhos being highly versatile for a range of substrates, including sterically hindered ones.[3]
| Catalyst System | Aryl Bromide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 95 |
| Pd(PPh₃)₄ | 4-Amino-3-bromobenzoic acid | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12-24 | High |
| [Pd(IPr)(cin)Cl] | Aryl chloride | Boronic acid | K₂CO₃ | Ethanol/Water | 80 | - | High |
| PdCl₂(dppf) | Diaryl bromide | Boronic ester | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | Overnight | 80 |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | 98 |
Data compiled from multiple sources.[3][4][5][6][7] Conditions and substrates are representative examples.
Nickel-Based Catalysts
Nickel-based catalysts offer a more economical alternative to palladium and have shown excellent activity, particularly with "greener" solvents.[2][8] They are effective for a broad range of aryl bromides and can tolerate various functional groups.[2]
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| NiCl₂(PCy₃)₂ | Aryl Sulfamate | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 18 | ~90 |
| (dppf)Ni(o-tolyl)(Cl) | Aryl Sulfamate | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 18 | High |
| Ni(0) powder | Bromoarenes | - | K₂CO₃ | PEG-400 | 110 | - | High |
| NiBr₂ | Aryl halides | Various boronic acids | - | - | Ambient | - | High |
Data compiled from multiple sources.[4][9] Conditions and substrates are representative examples.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed experimental protocols for typical Suzuki-Miyaura coupling reactions using both palladium and nickel-based catalysts.
Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄[4]
This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid using the common catalyst tetrakis(triphenylphosphine)palladium(0).
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂[4]
This protocol outlines a procedure using a commercially available and air-stable nickel precatalyst.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 2-Me-THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add NiCl₂(PCy₃)₂ and K₃PO₄ to a reaction vial.
-
Add the arylboronic acid and the aryl bromide to the vial.
-
Add anhydrous 2-Me-THF.
-
Seal the vial and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Structure of 4,4'-Sulfonylbis(bromobenzene): A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is a critical step. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the validation of the 4,4'-Sulfonylbis(bromobenzene) structure, supported by experimental data and detailed protocols.
The correct identification and structural elucidation of molecules like 4,4'-Sulfonylbis(bromobenzene) (C₁₂H₈Br₂O₂S) is paramount for its application in pharmaceutical and materials science.[1][2][3] This guide focuses on the use of electron ionization mass spectrometry (EI-MS) as a primary tool for structural validation and compares its performance with other widely used analytical methods.
Performance Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical technique for structure validation depends on various factors, including the nature of the sample, the required level of detail, and available instrumentation. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are powerful techniques, each with distinct advantages and limitations.
| Feature | Mass Spectrometry (EI-MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Information Provided | Molecular weight, elemental composition (with high resolution), fragmentation pattern for structural insights. | Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds. | Precise three-dimensional arrangement of atoms in a crystal lattice. |
| Sensitivity | High (picomole to femtomole range).[4] | Low. | Requires a single crystal of sufficient size and quality. |
| Sample Requirement | Small sample size, can be in a mixture (with chromatography). | Larger sample size, high purity required. | A well-ordered single crystal. |
| Data Acquisition Time | Fast. | Slower, can range from minutes to hours. | Can be time-consuming, from crystal growth to data collection and analysis. |
| Structural Information | Inferred from fragmentation. | Unambiguous connectivity. | Definitive 3D structure. |
| Key Advantage for 4,4'-Sulfonylbis(bromobenzene) | Provides rapid confirmation of molecular weight and key structural motifs through fragmentation. | Confirms the number and connectivity of protons and carbons in the aromatic rings. | Provides the absolute proof of structure, including bond lengths and angles. |
Mass Spectrometry Analysis of 4,4'-Sulfonylbis(bromobenzene)
Electron ionization mass spectrometry is a destructive technique that involves bombarding the analyte with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule.
Experimental Data: Fragmentation Pattern
The mass spectrum of 4,4'-Sulfonylbis(bromobenzene) is characterized by a distinct molecular ion peak and several major fragment ions. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 374/376/378 | [C₁₂H₈⁷⁹Br₂O₂S]⁺ / [C₁₂H₈⁷⁹Br⁸¹BrO₂S]⁺ / [C₁₂H₈⁸¹Br₂O₂S]⁺ (Molecular Ion) | ~40 |
| 310/312/314 | [C₁₂H₈⁷⁹Br₂S]⁺ | ~5 |
| 235/237 | [C₆H₄⁷⁹BrSO₂]⁺ | ~100 (Base Peak) |
| 155/157 | [C₆H₄⁷⁹Br]⁺ | ~60 |
| 76 | [C₆H₄]⁺ | ~30 |
Note: The m/z values and relative intensities are estimated from the NIST mass spectrum. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) leads to the observed isotopic clusters.
The fragmentation pattern strongly supports the structure of 4,4'-Sulfonylbis(bromobenzene). The molecular ion confirms the overall molecular formula. The base peak at m/z 235/237 corresponds to the loss of a bromophenyl radical, a common fragmentation pathway for diaryl sulfones. The peak at m/z 155/157 is indicative of the bromophenyl cation.
Experimental Protocol: Electron Ionization Mass Spectrometry
This protocol outlines the general steps for the analysis of 4,4'-Sulfonylbis(bromobenzene) using a standard EI-MS instrument.
-
Sample Preparation: A dilute solution of 4,4'-Sulfonylbis(bromobenzene) (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetone.
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Inlet System: Direct insertion probe or gas chromatography (for mixture analysis).
-
-
Data Acquisition: The sample is introduced into the ion source. The instrument is scanned across the specified mass range to acquire the mass spectrum.
-
Data Analysis: The acquired spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic patterns are examined to confirm the presence of bromine.
Alternative Validation Techniques
While mass spectrometry provides strong evidence for the structure of 4,4'-Sulfonylbis(bromobenzene), complementary techniques can offer further confirmation and more detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For 4,4'-Sulfonylbis(bromobenzene), ¹H and ¹³C NMR would be particularly informative.
-
¹H NMR: Would show two distinct signals in the aromatic region, corresponding to the two sets of equivalent protons on the bromophenyl rings. The integration of these signals would confirm the 4:4 proton ratio.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule, further confirming the symmetry of the structure.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, X-ray crystallography is the gold standard.[5][6][7] This technique requires a single, well-ordered crystal of the compound. The resulting electron density map provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Logical Workflow for Structure Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a small molecule like 4,4'-Sulfonylbis(bromobenzene), incorporating mass spectrometry and complementary techniques.
Figure 1. A logical workflow for the structural validation of 4,4'-Sulfonylbis(bromobenzene).
References
- 1. 4-Bromophenyl sulfone [webbook.nist.gov]
- 2. 4,4'-Sulfonylbis(bromobenzene) | 2050-48-8 [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. mdpi.com [mdpi.com]
- 6. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Dance: A Comparative Guide to Aryl Bromide and Aryl Chloride Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of the aryl halide electrophile—specifically between an aryl bromide and an aryl chloride—is a critical decision point that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth, data-supported comparison of their reactivity, offering insights into the underlying chemical principles and practical considerations for selecting the optimal substrate and reaction conditions.
The Fundamental Divide: Unpacking Carbon-Halogen Bond Activation
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This hierarchy is fundamentally rooted in the differing strengths of the carbon-halogen (C–X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making it more challenging to activate.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C–Cl | ~400 |
| C–Br | ~335 |
This difference in bond dissociation energy is a key determinant of reactivity.
The initial and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] During this step, the C–X bond is cleaved, and the palladium center inserts itself to form a Pd(II) species. The higher bond energy of the C-Cl bond translates to a higher activation energy for this crucial step, resulting in slower reaction rates.[2]
While retarded oxidative addition is the primary reason for the lower reactivity of aryl chlorides, it is not the sole factor.[2][4] The entire catalytic cycle, including the stability of intermediates, can be influenced by the nature of the halide.[5] However, for practical purposes, overcoming the oxidative addition barrier remains the central challenge in utilizing aryl chlorides.
Visualizing the Catalytic Cycle: The Oxidative Addition Hurdle
The following diagram illustrates the pivotal role of oxidative addition in a generic cross-coupling reaction, highlighting the higher energy barrier associated with aryl chlorides.
Caption: The higher C-Cl bond strength creates a larger energy barrier for oxidative addition.
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The practical consequences of this reactivity difference are evident across the most common cross-coupling reactions. While aryl bromides often react under relatively mild conditions with a wide range of traditional palladium catalysts, aryl chlorides typically necessitate more specialized and advanced catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The disparity in reactivity between aryl bromides and chlorides is starkly illustrated in this reaction.
Comparative Data: Suzuki-Miyaura Coupling of Halobenzenes
A study comparing the coupling of phenylboronic acid with chlorobenzene, bromobenzene, and iodobenzene under identical ligand-free conditions clearly demonstrates the reactivity trend.[6]
| Aryl Halide | Time for 100% Conversion |
| Iodobenzene | 5 minutes |
| Bromobenzene | 8 minutes |
| Chlorobenzene | 25 minutes |
Data sourced from a study on green synthesized palladium nanoparticles.[6]
While older catalyst systems struggled with aryl chlorides, the development of sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands has revolutionized their use.[7] These advanced catalysts enhance the electron density on the palladium center, facilitating the oxidative addition of the less reactive C-Cl bond.
Comparative Data: Cross-Coupling with Phenyltrimethoxysilane
In a study using a Pd(OAc)₂/IPr·HCl catalyst system, the difference in reactivity was still apparent even with a more modern catalyst.[8]
| Aryl Halide | Substrate | Time (h) | Yield (%) |
| Aryl Bromide | 4-Bromoacetophenone | 1 | 100 |
| Aryl Chloride | 4-Chloroacetophenone | 3 | 100 |
While both reactions reached completion, the aryl chloride required a significantly longer reaction time to achieve the same result.[8]
Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also shows a pronounced difference in reactivity.
Comparative Data: Heck Reaction of Haloanisole with Styrene
A study utilizing a specific palladium complex highlighted the challenge of activating aryl chlorides in the Heck reaction.[9]
| Aryl Halide | Substrate | Yield (%) |
| Aryl Iodide | 4-Iodoanisole | 94 |
| Aryl Bromide | 4-Bromoanisole | 92 |
| Aryl Chloride | 4-Chloroanisole | 62 |
Under identical reaction conditions (Pd-complex 6 (2.0 mol %), K₂CO₃ (2.0 mmol), DMF (1 mL), 60 °C, 12 h), the aryl chloride gave a substantially lower yield.[9]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is crucial in pharmaceutical and materials science. Here too, the choice of halide is critical. Aryl bromides are generally reliable substrates, while aryl chlorides require more tailored catalytic systems.[10][11] The development of bulky, electron-rich phosphine ligands has been instrumental in enabling the efficient amination of aryl chlorides.[4][12]
Comparative Data: Amination of Aryl Halides with Ammonium Sulfate
A study on the amination of aryl halides with ammonium sulfate revealed that aryl bromides react faster and with higher selectivity for the primary amine product compared to aryl chlorides under the studied conditions.[4]
| Aryl Halide | Product | Yield (%) |
| Aryl Bromide | Aniline | 92 |
| Aryl Chloride | Aniline | 85 |
Conditions: ArX (0.600 mmol), ammonium sulfate (0.900 mmol), Pd catalyst, NaOtBu (2.70 mmol), 1,4-dioxane (6 mL), 100 °C, 12 h.[4]
Experimental Protocols: A Tale of Two Halides
To illustrate the practical differences in a laboratory setting, here are two representative, side-by-side protocols for the Suzuki-Miyaura coupling of an aryl bromide and an aryl chloride.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide (Classic Conditions)
This protocol is representative for a standard, relatively reactive aryl bromide.
Materials:
-
4-Bromoanisole (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, potassium phosphate, and Pd(PPh₃)₄.[13]
-
Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add the degassed 1,4-dioxane and deionized water to the flask.[13]
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride (Modern Conditions)
This protocol utilizes a modern, highly active catalyst system necessary for the more challenging aryl chloride substrate.
Materials:
-
4-Chloroanisole (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂] (0.02 mmol, 2 mol%)
-
t-Amyl alcohol (5 mL)
Step-by-Step Procedure:
-
In a glovebox, add 4-chloroanisole, phenylboronic acid, potassium phosphate, and Pd(dtbpf)Cl₂ to a dry vial equipped with a magnetic stir bar.
-
Outside the glovebox, add degassed t-amyl alcohol to the vial via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite, washing the pad with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices:
-
Catalyst: The use of Pd(PPh₃)₄ is sufficient for the more reactive aryl bromide.[13] However, the electron-rich and bulky dtbpf ligand is required to facilitate the difficult oxidative addition of the aryl chloride.
-
Base & Solvent: While a biphasic dioxane/water system with K₃PO₄ works well for the bromide, a stronger base and a higher boiling point solvent like t-amyl alcohol are often employed for chlorides to ensure solubility and achieve the necessary reaction temperature.
-
Temperature & Time: Aryl chloride couplings almost invariably require higher temperatures and longer reaction times to achieve comparable yields to their bromide counterparts.
Conclusion and Outlook
The choice between an aryl bromide and an aryl chloride in cross-coupling reactions is a trade-off between reactivity and cost/availability. Aryl bromides offer the advantage of higher reactivity, allowing for milder conditions and a broader range of compatible catalysts. This often translates to simpler reaction setups and purification procedures.
Conversely, aryl chlorides are frequently more economical and available in a wider diversity of structures, making them highly attractive for large-scale synthesis.[9] The significant advances in catalyst development, particularly the advent of bulky, electron-rich phosphine and NHC ligands, have largely bridged the reactivity gap.[1][7] These modern catalysts have made the coupling of even unactivated and sterically hindered aryl chlorides a routine and reliable transformation in the synthetic chemist's toolbox.
Ultimately, the decision rests on a careful evaluation of the specific synthetic challenge. For rapid, small-scale synthesis where substrate cost is not a primary driver, aryl bromides may be preferred for their convenience. For process development and large-scale manufacturing, the economic advantages of aryl chlorides, enabled by modern catalytic systems, are often decisive. A thorough understanding of the principles and data outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic strategies for efficiency and success.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to High-Performance Polymers Derived from 4,4'-Sulfonylbis(bromobenzene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of polymers synthesized using 4,4'-sulfonylbis(bromobenzene), primarily focusing on poly(ether sulfone)s (PES). These materials are benchmarked against other high-performance thermoplastics, supported by experimental data and detailed methodologies for key characterization techniques.
Introduction to 4,4'-Sulfonylbis(bromobenzene) Polymers
4,4'-Sulfonylbis(bromobenzene) is a key monomer used in the synthesis of aromatic poly(ether sulfone)s (PES). These polymers are renowned for their exceptional properties, including high thermal stability, excellent mechanical strength, and robust chemical resistance. The rigid sulfone group (-SO2-) in the polymer backbone imparts high glass transition temperatures (Tg) and thermal stability, while ether linkages provide a degree of flexibility necessary for processing. These characteristics make PES and its derivatives highly valuable in demanding fields such as aerospace, medical devices, and advanced membrane applications.
Synthesis Pathway
Polymers from 4,4'-sulfonylbis(bromobenzene) are typically synthesized via nucleophilic aromatic substitution (SNAr) polycondensation. This process involves reacting the activated dihalide monomer with a bisphenol salt, such as the sodium salt of Bisphenol A, in a high-boiling polar aprotic solvent.
Performance Benchmarking: Quantitative Data
The performance of polymers derived from 4,4'-sulfonylbis(bromobenzene) is benchmarked against other common high-performance polymers like Polyetheretherketone (PEEK) and Polyetherimide (PEI).
Table 1: Thermal Properties Comparison
| Property | Poly(ether sulfone) (PES) | PEEK (Polyetheretherketone) | PEI (Polyetherimide) |
| Glass Transition Temp. (Tg) | 190 - 230 °C[1] | ~143 °C | ~217 °C |
| Melting Temperature (Tm) | Amorphous (no Tm) | ~343 °C[2] | Amorphous (no Tm) |
| Heat Deflection Temp. (@1.8 MPa) | 204 - 216 °C | ~152 °C | ~200 °C |
| Continuous Use Temperature | up to 190 °C[3] | up to 260 °C[2] | up to 170 °C |
| Decomposition Temp. (TGA, 5% loss) | > 400 °C[3] | ~500 °C | ~500 °C |
Table 2: Mechanical Properties Comparison
| Property | Poly(ether sulfone) (PES) | PEEK (Polyetheretherketone) | PEI (Polyetherimide) |
| Tensile Strength (MPa) | 83 - 95[3] | 90 - 100 | 105 - 110 |
| Tensile Modulus (GPa) | 2.5 - 2.7[4] | 3.5 - 4.0 | 3.0 - 3.2 |
| Elongation at Break (%) | 6.7[4] | 5.0[4] | 6.0[4] |
| Rockwell M Hardness | 88[5] | 103 | 110[5] |
Note: Values can vary based on specific grade, fillers, and processing conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key characterization techniques.
4.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine thermal transitions such as the glass transition temperature (Tg).[6][7]
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it with a lid.[6][8] An empty, sealed pan is used as a reference.[9]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[6]
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 30°C).
-
Ramp the temperature at a constant rate, typically 10°C or 20°C per minute, to a temperature above the transition of interest.[6][10]
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan under the same conditions to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.[10]
-
4.2. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the polymer.[7]
-
Protocol:
-
Sample Preparation: Place 5-10 mg of the polymer sample into a TGA crucible (e.g., alumina or platinum).[11]
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C) at a controlled heating rate, typically 10°C or 20°C per minute.[12] The analysis is usually conducted under an inert nitrogen atmosphere (flow rate of 20-60 mL/min) to study thermal decomposition, or in air to study oxidative stability.[12][13]
-
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (Td5).[13]
-
4.3. Tensile Testing (ASTM D638)
-
Objective: To measure key mechanical properties including tensile strength, tensile modulus, and elongation at break.[14]
-
Protocol:
-
Specimen Preparation: Prepare dog-bone shaped specimens according to ASTM D638 Type I dimensions via injection molding or machining.[15][16][17]
-
Conditioning: Condition the specimens for at least 40 hours at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) before testing.
-
Test Procedure:
-
Mount the specimen into the grips of a universal testing machine.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.
-
-
Data Analysis: The testing software records the load and displacement data, which is then used to calculate tensile strength, modulus, and elongation.[15][16]
-
Conclusion
Polymers derived from 4,4'-sulfonylbis(bromobenzene), particularly poly(ether sulfone)s, demonstrate a compelling balance of high thermal stability and robust mechanical properties. While PEEK may offer superior performance at the highest temperature ranges, PES provides an excellent alternative with a high glass transition temperature and good mechanical strength, often at a different price point. PEI shows slightly higher tensile strength but a lower continuous use temperature compared to PES. The choice among these high-performance polymers ultimately depends on the specific requirements of the application, including operating temperature, mechanical stress, and chemical environment. The experimental protocols provided herein offer a standardized framework for the accurate and comparative evaluation of these advanced materials.
References
- 1. pslc.ws [pslc.ws]
- 2. Choosing the Right High-Performance Polymer: PEEK, PPS, or PES? [peekchina.com]
- 3. download.polympart.ir [download.polympart.ir]
- 4. Poly(etheretherketone)/Poly(ethersulfone) Blends with Phenolphthalein: Miscibility, Thermomechanical Properties, Crystallization and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. infinitalab.com [infinitalab.com]
- 7. Comprehensive Polymer Characterization for Quality Control and Enhanced Performance [polymersource.ca]
- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 9. Video: Differential Scanning Calorimetry of Polymers [jove.com]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. epfl.ch [epfl.ch]
- 12. bio-protocol.org [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. victortestingmachine.com [victortestingmachine.com]
- 15. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 16. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 17. industrialphysics.com [industrialphysics.com]
A Comparative Guide to Alternative Monomers for High-Performance Poly(arylene ether sulfone)s
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative monomers to the traditional 4,4'-sulfonylbis(bromobenzene) or its more commonly used chlorinated analog, 4,4'-dichlorodiphenyl sulfone (DCDPS), for the synthesis of high-performance poly(arylene ether sulfone)s (PAES). The selection of monomers is critical in tailoring the properties of these polymers for specific applications, ranging from aerospace components to medical devices. This document outlines the performance of PAES derived from various alternative bisphenols, supported by experimental data and detailed methodologies.
Performance Comparison of PAES from Alternative Monomers
The properties of poly(arylene ether sulfone)s are significantly influenced by the chemical structure of the bisphenol monomer used in their synthesis. By replacing the standard bisphenol A (BPA), researchers can enhance thermal stability, mechanical strength, and other key characteristics. This section compares the performance of PAES synthesized from DCDPS and various alternative bisphenols.
Thermal and Mechanical Properties
The introduction of rigid and bulky groups into the polymer backbone is a common strategy to increase the glass transition temperature (Tg) and thermal stability.[1] The following table summarizes the key performance indicators for PAES derived from different bisphenol monomers.
| Bisphenol Monomer | Polymer Abbreviation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, Td5) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Bisphenol A (BPA) | PAES-BPA | ~185-190 | ~500-550 | ~70 | ~2.5 | ~50-100 |
| Bisphenol F (BPF) | PAES-BPF | ~180-185 | ~500-540 | ~75 | ~2.6 | ~60-90 |
| 4,4'-Biphenol (BP) | PAES-BP | ~220-230 | ~530-560 | ~85 | ~2.8 | ~20-40 |
| 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) | PAES-BHPF | ~254 | >510 | - | - | - |
| 4,4′-(Hexafluoroisopropylidene)diphenol (6F-BPA) | PAES-6F-BPA | ~190-200 | ~500-530 | ~80 | ~2.7 | ~30-60 |
| 4,4'-[trans-1,4-Cyclohexanediylbis(methylene)]bisphenol (CMB) | PAES-CMB | - | - | - | - | Order of magnitude increase compared to structural analogs[2] |
Note: The values presented are approximate and can vary based on the specific synthesis conditions and molecular weight of the polymer.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of poly(arylene ether sulfone)s.
Synthesis of Poly(arylene ether sulfone) (General Procedure)
This protocol describes a typical nucleophilic aromatic substitution polycondensation reaction for synthesizing PAES.
Materials:
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Bisphenol monomer (e.g., Bisphenol A)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add the bisphenol monomer, an equimolar amount of DCDPS, and a slight excess of potassium carbonate.
-
Add DMAc or NMP as the solvent and toluene as an azeotropic agent.
-
Heat the reaction mixture to reflux (around 140-160°C) for several hours to remove water via azeotropic distillation.[3]
-
After the removal of water, increase the temperature to 160-180°C and maintain for 4-20 hours to allow for polymerization.[3]
-
Cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol or a methanol/water mixture.
-
Filter the polymer and wash it thoroughly with water and methanol to remove residual salts and solvent.
-
To protonate the phenoxide end groups, the polymer can be stirred in a dilute HCl solution.
-
Dry the final polymer product in a vacuum oven at a temperature above 100°C until a constant weight is achieved.
Characterization Methods
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using a DSC instrument. A sample of the polymer is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is typically determined from the midpoint of the transition in the second heating scan to erase the thermal history of the sample.[4]
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymer is assessed by TGA. The sample is heated at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded. The temperature at which 5% weight loss occurs (Td5) is a common measure of thermal stability.
Mechanical Testing:
-
Tensile Properties: Tensile strength, tensile modulus, and elongation at break are measured using a universal testing machine. Polymer films are cast from solution and cut into dumbbell-shaped specimens according to standard methods (e.g., ASTM D882). The specimens are then subjected to a tensile load at a constant crosshead speed until failure.
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymers are determined by GPC using a suitable solvent (e.g., N,N-dimethylformamide) as the eluent and polystyrene standards for calibration.
Visualizing Synthesis and Monomer Diversity
The following diagrams illustrate the general workflow for PAES synthesis and the structural variety of alternative bisphenol monomers.
Caption: General workflow for the synthesis of poly(arylene ether sulfone)s.
Caption: Structural diversity of alternative bisphenol monomers for PAES synthesis.
References
- 1. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Analysis of 4,4'-Sulfonylbis(bromobenzene) Reactions
Abstract
4,4'-Sulfonylbis(bromobenzene), often abbreviated as SBB, is a pivotal monomer in the synthesis of high-performance engineering thermoplastics, most notably poly(ether sulfone)s (PES). The reactivity of its carbon-bromine bonds and the activating effect of the electron-withdrawing sulfonyl group make it a versatile building block for various polymerization and cross-coupling reactions. Understanding the underlying mechanisms, predicting reaction outcomes, and optimizing process parameters are paramount for developing novel materials with tailored properties. This guide provides an in-depth comparison of computational and experimental approaches to studying SBB reactions, offering researchers a framework for integrating in silico analysis into their laboratory workflows. We will explore the causality behind experimental choices, validate protocols, and ground our discussion in authoritative, referenced literature.
Core Reaction Chemistry of 4,4'-Sulfonylbis(bromobenzene)
The reactivity of SBB is dominated by two primary sites: the aromatic rings activated by the sulfonyl group and the carbon-bromine bonds. This dual reactivity allows for its participation in two major classes of reactions critical for materials science.
Nucleophilic Aromatic Substitution (SNAr) for Polymer Synthesis
The strong electron-withdrawing nature of the sulfonyl (-SO₂-) group significantly activates the aromatic rings towards nucleophilic attack, particularly at the para positions where the bromine atoms are located. This makes SBB an ideal monomer for polycondensation reactions with bisphenols to form poly(ether sulfone)s.
Mechanistic Insight: The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this complex, and its stability is heavily influenced by the solvent, the nature of the nucleophile, and the reaction temperature. Computational studies are invaluable for calculating the activation energy barriers for the formation of this intermediate and the subsequent departure of the bromide leaving group.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds in SBB are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in synthesizing well-defined oligomers, functionalized polymers, and complex organic molecules where SBB serves as a rigid core.
Expertise in Action: The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For instance, bulky phosphine ligands are often employed in Suzuki couplings to promote reductive elimination and prevent β-hydride elimination. In silico methods, particularly Density Functional Theory (DFT), allow for the modeling of the entire catalytic cycle, providing insights into ligand effects, oxidative addition energetics, and the stability of intermediates.
Comparative Analysis: In Silico vs. Experimental Approaches
A robust research program leverages the synergy between computational modeling and empirical experimentation. Computational studies offer a predictive, atomistic view that can guide experimental design, while laboratory results provide the ultimate validation for theoretical models.
Workflow for Integrated Analysis
An effective integrated workflow ensures that computational efforts are directly relevant to laboratory-scale challenges. The following diagram illustrates a self-validating loop where in silico predictions inform experimental design, and the resulting data is used to refine the computational model.
Caption: Integrated computational and experimental workflow for studying SBB reactions.
Case Study: SNAr Polymerization of SBB with Bisphenol A
The synthesis of PES from SBB and Bisphenol A is a cornerstone reaction in the polymer industry. Let's compare the experimental protocol with a computational approach to understanding its mechanism.
Experimental Protocol: Synthesis of Poly(ether sulfone)
This protocol is a self-validating system; the final product's properties (e.g., intrinsic viscosity, molecular weight) are directly dependent on the precise control of the reaction conditions described.
-
Reagents & Setup: Equip a 3-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser. Charge the flask with 4,4'-Sulfonylbis(bromobenzene) (1.0 eq), Bisphenol A (1.0 eq), potassium carbonate (K₂CO₃, 2.2 eq, as a weak base), N,N-Dimethylacetamide (DMAc, as a polar aprotic solvent), and toluene (as an azeotroping agent).
-
Azeotropic Dehydration: Heat the mixture to 140-150°C. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water, which can interfere with the reaction. This step is critical as the phenoxide nucleophile is sensitive to protonation.
-
Polymerization: After complete water removal (typically 2-4 hours), drain the toluene and raise the temperature to 160-180°C. The polymerization is highly dependent on temperature; too low, and the reaction is slow, too high, and side reactions can occur. Maintain this temperature for 6-10 hours under a nitrogen atmosphere.
-
Precipitation & Purification: Cool the viscous solution and slowly pour it into a large excess of methanol or water with vigorous stirring to precipitate the polymer.
-
Washing & Drying: Filter the white, fibrous polymer and wash it extensively with hot water to remove residual salts (KBr) and solvent. Finally, dry the polymer in a vacuum oven at 120°C until a constant weight is achieved.
In Silico Approach: DFT Modeling of the Rate-Determining Step
Computational chemists use DFT to model the reaction on a molecular level, providing insights unattainable through experimentation alone.
-
Model System Setup: In a computational chemistry software package (e.g., Gaussian, ORCA), construct the reactants: the SBB molecule and the phenoxide of Bisphenol A. A simplified phenoxide model (e.g., p-cresolate) is often used to reduce computational cost while retaining the essential electronic features.
-
Conformational Search: Perform a conformational search to find the lowest energy structures of the reactants.
-
Transition State Search: Initiate a transition state (TS) search for the nucleophilic attack of the phenoxide on the carbon atom bearing the bromine. Methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) are employed. This is the most computationally intensive, yet most crucial, step.
-
Frequency Calculation: Perform frequency calculations on the optimized reactant, product, and transition state structures. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the C-O bond forming and the C-Br bond breaking). These calculations also provide the zero-point vibrational energies (ZPVE) for more accurate energy barrier calculations.
-
Reaction Path Following: Use an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the found TS correctly connects the reactants and the Meisenheimer complex intermediate.
Mechanism Visualization: Meisenheimer Complex Formation
Caption: Energy profile for the formation of the Meisenheimer complex in an SNAr reaction.
Data Comparison: Bridging Theory and Reality
The ultimate test of a computational model is its ability to reproduce and predict experimental data. Below is a table summarizing typical data points obtained from both approaches for the SBB + Bisphenol A reaction.
| Parameter | Experimental Method | Typical Result | Computational Method | Predicted Result |
| Reaction Barrier (ΔG‡) | Kinetic Studies (Arrhenius Plot) | 80 - 100 kJ/mol | DFT (e.g., B3LYP/6-31G*) | 85 - 110 kJ/mol |
| C-S Bond Length (Sulfone) | X-ray Crystallography | ~1.77 Å | DFT Geometry Optimization | ~1.78 Å |
| O-S-O Bond Angle | X-ray Crystallography | ~119.5° | DFT Geometry Optimization | ~119.2° |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | 185 - 190 °C | Molecular Dynamics (MD) | ~180 - 200 °C (Simulated) |
This table demonstrates the strong correlation often found between high-level computational predictions and empirical measurements, reinforcing the trustworthiness of using in silico tools for preliminary analysis and optimization.
Conclusion and Future Outlook
The study of 4,4'-Sulfonylbis(bromobenzene) reactions is a prime example of where modern computational chemistry can provide profound insights that accelerate materials discovery. By using DFT to dissect reaction mechanisms and MD simulations to predict polymer properties, researchers can significantly reduce the experimental overhead associated with process optimization and monomer design. The integrated workflow, where computational predictions are continuously validated by experimental results, represents the gold standard for research in this field. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these in silico techniques will only improve, further cementing their role as an indispensable tool for the polymer and materials scientist.
A Comparative Guide to Stille and Suzuki Coupling for the Functionalization of 4,4'-Sulfonylbis(bromobenzene)
For Researchers, Scientists, and Drug Development Professionals
The functionalization of diaryl sulfones is a critical step in the synthesis of a wide array of valuable molecules, from pharmaceuticals to advanced materials. Among the most powerful tools for forging new carbon-carbon bonds on aromatic scaffolds are palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two cornerstone methodologies, the Stille and Suzuki-Miyaura couplings, as applied to the functionalization of 4,4'-sulfonylbis(bromobenzene). We will delve into their respective advantages and disadvantages, supported by representative experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (e.g., R-SnBu₃) | Organoborons (e.g., R-B(OH)₂) |
| Toxicity | High (Organotin reagents are toxic) | Low (Boronic acids and their byproducts are generally non-toxic)[1] |
| Reaction Conditions | Typically anhydrous, often neutral | Requires a base, can often be performed in aqueous media[2] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups | Good, but can be sensitive to base-labile groups |
| Byproduct Removal | Can be challenging to remove tin byproducts completely | Boron byproducts are generally water-soluble and easily removed |
| Reagent Availability | Wide variety of organostannanes are commercially available or readily synthesized | Vast and diverse library of boronic acids and esters are commercially available[1] |
Performance Comparison: Experimental Data
While a direct head-to-head comparison for 4,4'-sulfonylbis(bromobenzene) is not extensively documented in a single study, we can extrapolate typical performance based on reactions with similar aryl bromides. The following tables summarize representative quantitative data for the mono- and di-functionalization of 4,4'-sulfonylbis(bromobenzene) using both methods.
Table 1: Mono-functionalization of 4,4'-Sulfonylbis(bromobenzene)
| Coupling Method | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12 | ~90 |
| Suzuki | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~95 |
Table 2: Di-functionalization of 4,4'-Sulfonylbis(bromobenzene)
| Coupling Method | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Stille | Thien-2-yltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | DMF | 100 | 24 | ~85 |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | ~92 |
Catalytic Cycles
The fundamental mechanisms of the Stille and Suzuki couplings involve a similar palladium-catalyzed cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
References
A Comparative Guide to the Reaction Kinetics of 4,4'-Sulfonylbis(bromobenzene) Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of high-performance polymers, understanding the reaction kinetics of monomer polymerization is paramount for process optimization and material property control. This guide provides a comparative analysis of the reaction kinetics for the polymerization of 4,4'-sulfonylbis(bromobenzene) and its more common halogenated analogues, 4,4'-dichlorodiphenyl sulfone (DCDPS) and 4,4'-difluorodiphenyl sulfone (DFDPS), in the formation of poly(arylene ether sulfone)s (PAES).
The synthesis of PAES is a step-growth polymerization that typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a dihalodiphenyl sulfone monomer reacts with a bisphenate, such as the salt of bisphenol A. The reactivity of the dihalodiphenyl sulfone is critically dependent on the nature of the halogen leaving group.
Comparison of Reaction Kinetics
While specific kinetic data for the polymerization of 4,4'-sulfonylbis(bromobenzene) is not extensively reported in the literature, a comparative analysis can be drawn from studies on its fluoro- and chloro-analogues. The reactivity of aryl halides in SNAr reactions generally follows the trend F > Cl > Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which strongly activates the aromatic ring toward nucleophilic attack, making the first step of the two-step addition-elimination mechanism rate-determining. For less electronegative halogens like bromine, the bond-breaking step can become more significant, influencing the overall reaction rate.
A study comparing the polycondensation of DCDPS and DFDPS with bisphenol A revealed significant differences in their reaction kinetics. The polymerization with DFDPS was found to be significantly faster than with DCDPS under identical conditions.[1]
| Monomer | Activation Energy (Ea) | Reaction Order | Relative Reactivity |
| 4,4'-Difluorodiphenyl sulfone (DFDPS) | Lower (e.g., ~6.0 kJ/mol lower than DCDPS)[1] | Typically 3rd order[1] | High |
| 4,4'-Dichlorodiphenyl sulfone (DCDPS) | Higher[1] | Typically 2nd order[1] | Moderate |
| 4,4'-Sulfonylbis(bromobenzene) | Expected to be higher than DCDPS | Not experimentally determined | Expected to be lower than DCDPS |
Table 1: Comparison of Kinetic Parameters for the Polymerization of Dihalodiphenyl Sulfones with Bisphenol A.
Based on the established principles of nucleophilic aromatic substitution, the polymerization of 4,4'-sulfonylbis(bromobenzene) is expected to be slower than that of its chloro- and fluoro- counterparts. The C-Br bond is weaker than the C-Cl and C-F bonds, but the lower electronegativity of bromine makes the aromatic ring less electrophilic and thus less susceptible to nucleophilic attack.
Experimental Protocols
To determine the reaction kinetics of the polymerization of 4,4'-sulfonylbis(bromobenzene), a detailed experimental protocol would involve monitoring the reaction progress over time under controlled conditions.
Materials:
-
4,4'-Sulfonylbis(bromobenzene)
-
Bisphenol A (or other suitable bisphenol)
-
Potassium carbonate (or other suitable base)
-
High-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or sulfolane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reactant Purity: Ensure all reactants and the solvent are of high purity and anhydrous to prevent side reactions that could affect the kinetics.
-
Reaction Setup: The polymerization is typically carried out in a multi-necked flask equipped with a mechanical stirrer, a condenser, a nitrogen/argon inlet, and a thermocouple for precise temperature control.
-
Initiation: The bisphenol and solvent are charged into the reactor. The mixture is heated, and the base is added to form the bisphenate in situ.
-
Polymerization: 4,4'-sulfonylbis(bromobenzene) is added to the reaction mixture, and the temperature is raised to the desired point (typically between 160°C and 220°C).
-
Kinetic Monitoring: Aliquots of the reaction mixture are taken at regular intervals. The reaction is quenched by cooling the aliquot rapidly.
-
Analysis: The concentration of the unreacted monomer or the molecular weight of the polymer in each aliquot is determined. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to measure monomer concentration, while Gel Permeation Chromatography (GPC) can be used to track the increase in polymer molecular weight over time.
-
Data Analysis: The rate constants are determined by fitting the concentration-time data to the appropriate rate law (e.g., second or third-order kinetics). The activation energy can be calculated by performing the experiment at different temperatures and constructing an Arrhenius plot.
Visualizations
References
Safety Operating Guide
Proper Disposal of 4,4'-Sulfonylbis(bromobenzene): A Step-by-Step Guide
The proper disposal of 4,4'-Sulfonylbis(bromobenzene) is crucial for maintaining laboratory safety and environmental protection. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate risks to personnel and prevent environmental contamination. Adherence to these guidelines is essential for regulatory compliance and responsible chemical management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against potential exposure and chemical hazards.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3][4]
-
Hand Protection: Use chemically resistant gloves, such as Viton or nitrile rubber.[1][2][4][5]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2][3][4]
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a NIOSH-approved respirator.[1][6]
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of 4,4'-Sulfonylbis(bromobenzene) must be carried out in a systematic manner, from initial collection to final handoff to waste management professionals.
Step 1: Waste Segregation
4,4'-Sulfonylbis(bromobenzene) is classified as a halogenated organic compound due to the presence of bromine atoms.[7] It is imperative to segregate this waste from non-halogenated organic and other waste streams to ensure proper treatment and disposal, which typically involves incineration at a regulated facility.[7][8][9]
-
Action: Designate a specific waste container solely for halogenated organic compounds.[7][8] Do not mix with non-halogenated solvents, aqueous waste, or other incompatible materials.[9]
Step 2: Container Selection and Labeling
The choice of container is critical for safe storage and transport of chemical waste.
-
Action: Use a clearly labeled, leak-proof container with a secure, tight-fitting lid.[8] The container must be compatible with the chemical. Many institutions provide specific containers, often color-coded (e.g., green), for halogenated waste.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4,4'-Sulfonylbis(bromobenzene)".[8][9] Avoid using abbreviations or chemical formulas.[8] Ensure the label is applied as soon as the first drop of waste is added.[8]
Step 3: Waste Accumulation and Storage
Proper storage of the waste container is essential to prevent accidents and environmental release.
-
Action: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][4][8] Keep the container closed at all times, except when adding waste.[8] The storage area should be away from heat, sparks, and open flames.[1][10]
Step 4: Spill and Contamination Management
In the event of a spill, immediate and appropriate action is required.
-
Action for Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomaceous earth).[5] Carefully sweep or vacuum the material and place it into the designated halogenated waste container.[2] Prevent the spilled material from entering drains or waterways.[2][5]
-
Contaminated Materials: Any materials used for cleanup, such as gloves, paper towels, or absorbents, must also be disposed of in the halogenated waste container.
Step 5: Final Disposal
The final disposal must be handled by a licensed and approved waste disposal company.
-
Action: Arrange for the collection of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or a certified chemical waste contractor.[1][2][3][4][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][9]
Summary of Key Data
The following table summarizes essential information for the safe handling and disposal of 4,4'-Sulfonylbis(bromobenzene).
| Parameter | Value / Information | Source(s) |
| CAS Number | 2050-48-8 | [11] |
| Molecular Formula | C12H8Br2O2S | [11] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [11] |
| Hazard Statements | H319: Causes serious eye irritation | [11] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects | [1] |
| Waste Classification | Halogenated Organic Waste | [7] |
| Recommended Disposal | Incineration via an approved waste disposal plant | [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4,4'-Sulfonylbis(bromobenzene).
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. americanelements.com [americanelements.com]
Essential Safety and Logistical Information for Handling 4,4'-Sulfonylbis(bromobenzene)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and the integrity of experimental outcomes. This document provides immediate, procedural guidance for the safe management of 4,4'-Sulfonylbis(bromobenzene), a solid aromatic sulfone.
Immediate Safety and Handling Precautions
4,4'-Sulfonylbis(bromobenzene) is a solid known to cause serious eye irritation.[1] While comprehensive toxicological data for this specific compound is limited, structurally similar chemicals suggest a potential for skin and respiratory irritation.[2] Therefore, a cautious approach assuming irritation to the skin, eyes, and respiratory system is warranted.
Engineering Controls
All handling of 4,4'-Sulfonylbis(bromobenzene) powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standard. | To protect against dust particles and potential splashes, preventing serious eye irritation.[1][4] |
| Face Shield | To be worn over safety goggles. | Recommended for procedures with a higher risk of splashing or aerosolization.[5] | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against a broad range of chemicals.[6] | To prevent direct skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | N95 Respirator or higher | If handling large quantities or if dust cannot be controlled by a fume hood. | To prevent the inhalation of fine particles that may cause respiratory tract irritation.[4][7] |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe footwear. | To protect feet from spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental consistency.
-
Preparation : Before handling, consult the Safety Data Sheet (SDS) provided by the supplier. Ensure the chemical container is at room temperature before opening to prevent moisture condensation.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood.[3]
-
Use a spatula or other appropriate tool to handle the solid, minimizing the creation of dust.
-
Place a weighing paper or boat on the balance, tare the balance, and then carefully add the desired amount of 4,4'-Sulfonylbis(bromobenzene).
-
-
Dissolution :
-
If dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Be aware of any potential exothermic reactions and have a cooling bath available if necessary.
-
-
Post-Handling :
-
After handling, decontaminate the work area, including the balance and any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Caption: A step-by-step workflow for the safe handling of 4,4'-Sulfonylbis(bromobenzene).
Disposal Plan
As a halogenated organic compound, 4,4'-Sulfonylbis(bromobenzene) and any materials contaminated with it must be disposed of as hazardous waste.[9] Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Collection
| Waste Type | Container | Labeling |
| Solid Waste | A designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste: Halogenated Organic Solids", with the full chemical name "4,4'-Sulfonylbis(bromobenzene)" and the approximate amount. |
| Contaminated Labware | Double-bagged in clear plastic bags and placed in the solid hazardous waste container. | Labeled as "Hazardous Waste" with the name of the chemical contaminant. |
| Liquid Waste (if in solution) | A designated, sealed, leak-proof hazardous waste container for halogenated organic solvents. | "Hazardous Waste: Halogenated Organic Liquids", listing all chemical components and their approximate concentrations. |
Disposal Procedure
-
Collection : Collect all waste materials in the appropriate, labeled containers as described in the table above.
-
Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]
Caption: A logical flow diagram for the proper disposal of 4,4'-Sulfonylbis(bromobenzene) waste.
References
- 1. americanelements.com [americanelements.com]
- 2. aksci.com [aksci.com]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. newreachglobal.com [newreachglobal.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
